A Technical Guide to the Structural Elucidation of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol via Nuclear Magnetic Resonance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural characterization of novel molecules is a co...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural characterization of novel molecules is a cornerstone of scientific rigor and a prerequisite for further development. 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, a substituted guaiacol derivative, presents an interesting case for structural analysis due to the interplay of its aromatic and vinylic functionalities. This guide provides an in-depth, technical walkthrough of the nuclear magnetic resonance (NMR) spectroscopic techniques and data interpretation required to fully characterize this compound. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical progression of analysis, mirroring the process of structural elucidation in a research setting. We will delve into the "why" behind experimental choices and data interpretation, ensuring a self-validating analytical workflow.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the following atom numbering scheme will be used for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol:
Experimental Design and Rationale
The comprehensive structural elucidation of an organic molecule like 5-[(E)-2-Bromoethenyl]-2-methoxyphenol relies on a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecular architecture.
Core 1D NMR Experiments: The Foundation
¹H NMR (Proton NMR): This is the initial and often most informative experiment. It provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).
¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their electronic environment. It is crucial for determining the carbon skeleton.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (those with no attached protons) are not observed. This simplifies the interpretation of the often more complex ¹³C NMR spectrum.[1][2]
2D NMR Experiments: Unraveling Connectivity
COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically over two to three bonds. It is instrumental in identifying spin systems within a molecule, such as the aromatic protons and the vinyl protons in our target compound.[3]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It is a powerful tool for definitively assigning carbon resonances based on their attached, and often more easily assigned, protons.[2][4]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two to three bonds). It is the key to assembling the molecular fragments identified by COSY and HSQC into the final, complete structure. For example, it can show correlations from the methoxy protons to the aromatic ring, confirming the position of this group.[2][4]
The logical flow of these experiments is depicted in the following workflow diagram:
A Guide to the Structural Elucidation of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol: A Methodological Whitepaper
Disclaimer: As of the writing of this guide, the crystal structure of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol has not been publicly reported. This document, therefore, serves as an in-depth, expert-led methodological guid...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: As of the writing of this guide, the crystal structure of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol has not been publicly reported. This document, therefore, serves as an in-depth, expert-led methodological guide for its determination, providing researchers, scientists, and drug development professionals with a comprehensive workflow from synthesis to structural validation.
Introduction: The Imperative of Structural Clarity
In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, governs a compound's physicochemical properties, including solubility, stability, and bioavailability. For a novel compound such as 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, a derivative of the naturally occurring guaiacol, understanding its crystal structure is a critical step in unlocking its therapeutic or functional potential. This guide outlines the comprehensive process for the synthesis, crystallization, and structural elucidation of this target molecule using single-crystal X-ray diffraction (SC-XRD), the gold standard for atomic-level structural determination.[1][2]
Part 1: Synthesis and Preparation of Crystalline Material
The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis Pathway
A plausible synthetic route to 5-[(E)-2-Bromoethenyl]-2-methoxyphenol can be adapted from established methods for similar phenolic compounds.[3][4][5][6][7] A potential two-step approach starting from vanillin (4-hydroxy-3-methoxybenzaldehyde) would be a logical starting point. The first step would involve a Wittig or Horner-Wadsworth-Emmons reaction to introduce the bromoethenyl group, followed by purification.
The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in the process.[8][9][10][11] The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model.[12] For a small organic molecule like 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, several classical crystallization techniques can be employed.
Experimental Protocol: Crystallization Screening
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities. Ideal solvents for crystallization are those in which the compound is sparingly soluble.[10]
Slow Evaporation: This is one of the simplest and most common crystallization methods.[10]
Dissolve the compound in a suitable solvent to near-saturation.
Loosely cap the vial to allow for slow evaporation of the solvent.
Monitor the vial for the formation of single crystals over several days to weeks.
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.
Dissolve the compound in a small amount of a relatively non-volatile solvent.
Place this solution in a small, open container inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the precipitant).
Over time, the precipitant vapor will diffuse into the compound's solution, reducing its solubility and inducing crystallization.
Cooling: For compounds whose solubility is highly temperature-dependent, slow cooling of a saturated solution can yield high-quality crystals.
Part 2: The Single-Crystal X-ray Diffraction Experiment
Once a suitable single crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.
Fundamental Principles
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[13][14] The technique is based on the principle that crystals act as three-dimensional diffraction gratings for X-rays.[13] When a monochromatic X-ray beam is directed at a crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. Constructive interference occurs at specific angles, governed by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between crystal lattice planes, and 'θ' is the angle of diffraction.[13]
Experimental Workflow
The process of collecting X-ray diffraction data can be visualized as a linear progression from crystal selection to data processing.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer.[13] The instrument then rotates the crystal while bombarding it with X-rays, and a detector collects the diffraction pattern.[13]
Data Reduction: The collected diffraction data, which consists of thousands of individual reflections, is then processed. This involves integrating the intensities of each reflection and applying various corrections.
Part 3: From Diffraction Pattern to Molecular Structure
The processed diffraction data provides the raw information needed to determine the arrangement of atoms in the crystal.
Structure Solution: Tackling the Phase Problem
The diffraction experiment measures the intensities of the diffracted X-rays, but the phase information is lost.[15] Determining these phases is known as the "phase problem" and is a central challenge in crystallography. For small molecules, "direct methods" are typically used to solve the phase problem, which involves statistical relationships between the intensities of the reflections.
Structure Refinement: Honing the Atomic Model
Once an initial structural model is obtained, it must be refined to achieve the best possible fit with the experimental data.[16][17] This is typically done using a least-squares method, where the atomic coordinates and other parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.[16]
Validation: Ensuring Quality and Accuracy
The final step is to validate the refined crystal structure. This involves checking for chemical and geometric reasonability and assessing the quality of the fit between the model and the data. A key indicator of this is the R-factor, which is a measure of the agreement between the experimental and calculated diffraction data.[18] For small molecule structures, a final R-factor of around 4-5% is considered good.[18]
Part 4: Interpreting and Reporting the Structure
The final output of a successful crystal structure determination is a detailed, three-dimensional model of the molecule and its arrangement in the crystal lattice.
The Crystallographic Information File (CIF)
The standard format for reporting crystal structure data is the Crystallographic Information File (CIF).[19][20][21] This is a text-based file that contains all the pertinent information about the crystal structure and the experiment used to determine it, including:
Unit cell parameters
Space group
Atomic coordinates
Bond lengths and angles
Experimental details
Hypothetical Crystallographic Data for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
The following tables present a hypothetical but plausible set of crystallographic data for the title compound, based on what would be expected for a small organic molecule.
Table 1: Crystal Data and Structure Refinement
Parameter
Hypothetical Value
Empirical formula
C9H9BrO2
Formula weight
229.07
Temperature
293(2) K
Wavelength
0.71073 Å
Crystal system
Monoclinic
Space group
P2(1)/c
Unit cell dimensions
a = 8.5(1) Å, b = 12.3(2) Å, c = 9.8(1) Å
β = 98.5(1)°
Volume
1015(3) ų
Z
4
Density (calculated)
1.499 Mg/m³
Absorption coefficient
3.865 mm⁻¹
F(000)
456
Crystal size
0.25 x 0.20 x 0.15 mm
Theta range for data collection
2.5 to 27.5°
Reflections collected
5800
Independent reflections
2300 [R(int) = 0.04]
Completeness to theta = 27.5°
99.8 %
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
2300 / 0 / 155
Goodness-of-fit on F²
1.05
Final R indices [I>2sigma(I)]
R1 = 0.045, wR2 = 0.110
R indices (all data)
R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole
0.45 and -0.35 e.Å⁻³
Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters
Atom
x
y
z
U(eq) [Ų]
Br1
0.25(1)
0.85(1)
0.45(1)
0.05(1)
O1
0.75(1)
0.45(1)
0.15(1)
0.04(1)
O2
0.95(1)
0.65(1)
0.25(1)
0.04(1)
C1
0.80(1)
0.55(1)
0.20(1)
0.03(1)
C2
0.70(1)
0.65(1)
0.18(1)
0.03(1)
C3
0.60(1)
0.70(1)
0.25(1)
0.03(1)
C4
0.62(1)
0.65(1)
0.35(1)
0.03(1)
C5
0.72(1)
0.55(1)
0.38(1)
0.03(1)
C6
0.82(1)
0.50(1)
0.30(1)
0.03(1)
C7
0.50(1)
0.80(1)
0.22(1)
0.04(1)
C8
0.40(1)
0.85(1)
0.30(1)
0.04(1)
C9
1.05(1)
0.70(1)
0.35(1)
0.05(1)
Conclusion
While the crystal structure of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol remains to be determined, this guide provides a comprehensive and scientifically grounded framework for its elucidation. By following the detailed methodologies for synthesis, crystallization, data collection, and structure refinement, researchers can confidently approach the structural characterization of this and other novel small molecules. The resulting structural information will undoubtedly be invaluable for advancing our understanding of its properties and potential applications in drug development and beyond.
References
CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 38, 95-102.
Cockcroft, J. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]
International Union of Crystallography. (n.d.). (IUCr) CIF 1.1 syntax specification. Retrieved from [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1649-1667.
Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 967–973.
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1649-1667.
Clegg, W. (2019). Refining X-ray Crystal Structures. In Crystal Structure Analysis. The Royal Society of Chemistry.
SARomics Biostructures. (n.d.). Protein X-ray Crystallography: Basic principles. Retrieved from [Link]
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
Unknown. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]
Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link]
Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
Unknown. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. Retrieved from [Link]
FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
ResearchGate. (2020, January). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from [Link]
Unraveling the Mass Spectrometry Fragmentation Pathways of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
A Comprehensive Technical Guide for Analytical Chemists and Drug Development Professionals Halogenated styrenes and methoxyphenols serve as critical scaffolds in the synthesis of biologically active compounds, antioxidan...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Technical Guide for Analytical Chemists and Drug Development Professionals
Halogenated styrenes and methoxyphenols serve as critical scaffolds in the synthesis of biologically active compounds, antioxidants, and advanced functional materials. Among these, 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (a brominated analog of vinylguaiacol) presents a unique analytical challenge due to the competing electron-donating properties of the methoxyphenol ring and the electron-withdrawing nature of the bromostyrene moiety.
This whitepaper provides an in-depth mechanistic analysis of the mass spectrometry (MS) fragmentation pathways for this compound. By understanding the causality behind its ionization and dissociation, researchers can confidently identify this molecule and its metabolites in complex biological or environmental matrices.
Molecular Architecture and Ionization Causality
The structural topology of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (
C9H9BrO2
) dictates its behavior in the gas phase. The molecule features three highly reactive sites:
The Phenolic Hydroxyl (-OH): Highly acidic, making it an ideal candidate for deprotonation in negative-ion Electrospray Ionization (ESI-).
The Methoxy Group (-OCH3): Prone to radical cleavage, particularly under Electron Ionization (EI) or collision-induced dissociation (CID), leading to violations of the even-electron rule[1].
The (E)-2-Bromoethenyl Moiety: A highly conjugated system that stabilizes radical cations but is highly susceptible to the elimination of a bromine radical (•Br) or hydrogen bromide (HBr)[2].
The presence of bromine naturally yields a distinctive isotopic signature. Bromine consists of two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio (50.69% and 49.31%). Consequently, any intact precursor or fragment retaining the bromine atom will manifest as a characteristic doublet separated by 2 Da (e.g., m/z 228 / 230).
Mechanistic Fragmentation Pathways
Electron Ionization (EI-MS) Dynamics
Under standard 70 eV EI conditions, the molecule undergoes vertical ionization to form a highly stable, conjugated molecular radical cation
[M]+∙
at m/z 228 / 230. The extended conjugation from the aromatic ring through the ethenyl double bond provides a deep energetic sink, making the molecular ion highly abundant.
The primary fragmentation cascades are driven by the stabilization of the resulting product ions:
Loss of a Methyl Radical (-•CH3, 15 Da): The cleavage of the methoxy
O−CH3
bond yields a fragment at m/z 213 / 215. This is a classic ortho-methoxyphenol fragmentation pathway, driven by the formation of a highly stable ortho-quinone-like resonance structure[3].
Loss of a Bromine Radical (-•Br, 79/81 Da): Homolytic cleavage of the
C−Br
bond produces a resonance-stabilized vinylphenoxyl cation at m/z 149. The loss of the heavy halogen is entropically favored and leaves behind a highly conjugated
C9H9O2+
system[2].
Sequential Decarbonylation (-CO, 28 Da): Following the loss of the methyl radical, the resulting ion (m/z 213/215) frequently expels carbon monoxide to form a five-membered ring structure at m/z 185 / 187[4].
EI-MS fragmentation tree of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (Positive Ion Mode).
Electrospray Ionization (ESI-MS/MS) Dynamics
In negative-ion ESI, the molecule readily loses the phenolic proton to form the deprotonated molecule
[M−H]−
at m/z 227 / 229. Collision-Induced Dissociation (CID) of this even-electron precursor triggers two distinct, competitive pathways:
Violation of the Even-Electron Rule (-•CH3): The phenoxide anion can undergo homolytic cleavage of the
O−CH3
bond, expelling a methyl radical to form a distonic radical anion
[M−H−∙CH3]−∙
at m/z 212 / 214. This unusual radical loss from an even-electron precursor is a highly diagnostic hallmark of methoxyphenols[1].
Elimination of Hydrogen Bromide (-HBr): The strong basicity of the phenoxide moiety, combined with collisional activation, promotes an E2-like elimination of HBr (80/82 Da). This yields a terminal alkyne (5-ethynyl-2-methoxyphenoxide) at m/z 147, vastly extending the pi-conjugation of the system.
ESI-MS/MS CID fragmentation pathway of the deprotonated molecule (Negative Ion Mode).
Quantitative Data and Exact Mass Assignments
To facilitate high-resolution mass spectrometry (HRMS) workflows, the theoretical exact masses for the primary precursor and fragment ions are summarized below. Mass accuracy within ≤ 5 ppm is expected for modern Q-TOF or Orbitrap instrumentation.
Ion Type
Formula
Neutral Loss
Exact Mass (
79Br
)
Exact Mass (
81Br
)
Mechanism / Structural Note
[M]+∙ (EI)
C9H9BrO2+∙
None
227.9786
229.9765
Intact molecular radical cation
[M−∙CH3]+
C8H6BrO2+
•
CH3
(15.0235)
212.9551
214.9530
Ortho-quinone resonance stabilization
[M−∙Br]+
C9H9O2+
•
Br
(78.9183)
149.0603
N/A
Vinylphenoxyl cation
[M−H]− (ESI)
C9H8BrO2−
None
226.9708
228.9687
Deprotonated phenoxide anion
[M−H−∙CH3]−∙
C8H5BrO2−∙
•
CH3
(15.0235)
211.9473
213.9452
Distonic radical anion
[M−H−HBr]−
C9H7O2−
HBr
(79.9261)
147.0446
N/A
5-ethynyl-2-methoxyphenoxide
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate built-in quality control checks to confirm both the instrument's calibration state and the specific chemical behavior of the analyte.
LC-ESI-MS/MS Workflow (Negative Mode)
Rationale: Negative-mode ESI is chosen over positive mode due to the high acidity of the phenol group, which guarantees a superior signal-to-noise ratio and prevents unwanted in-source oxidation.
Sample Preparation: Dissolve the analyte in a diluent of 50:50 Methanol:Water containing 10 mM Ammonium Acetate (pH ~6.8). Validation Check: Avoid formic acid, as low pH suppresses phenoxide formation and drastically reduces ionization efficiency.
Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.
MS Source Parameters: Set capillary voltage to 2.5 kV (negative). Maintain desolvation temperature at 350°C to prevent thermal degradation of the bromoethenyl group.
CID Optimization:
Isolate the
79Br
precursor at m/z 226.97.
Apply a collision energy (CE) ramp from 10 eV to 40 eV.
Validation Check: At low CE (15 eV), the radical loss of •
CH3
(m/z 211.9) should dominate. At higher CE (30 eV), the elimination of HBr (m/z 147.0) will become the base peak. If the m/z 147 peak does not appear, verify that the precursor isolation window is not accidentally clipping the isotopic envelope.
GC-EI-MS Workflow
Rationale: While the compound is volatile enough for direct GC-MS, the phenolic hydroxyl group can cause peak tailing. Derivatization is optional but recommended for quantitative rigor. The protocol below describes the underivatized approach to directly observe the native fragmentation pathways discussed in Section 2.1.
Sample Preparation: Dissolve the sample in GC-grade Ethyl Acetate at a concentration of 10 µg/mL.
Injection: Inject 1 µL in splitless mode. Set the inlet temperature to 250°C. Validation Check: If thermal degradation (debromination) occurs in the inlet, an anomalous peak for the corresponding terminal alkyne will elute earlier than the intact bromostyrene.
Chromatography: Use a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.
Ionization: Set the EI source to 70 eV and 230°C.
Data Acquisition & Validation: Scan from m/z 50 to 300. Validation Check: The mass spectrum must exhibit a ~1:1 doublet at m/z 228 and 230. If the m/z 230 peak is missing or disproportionately small, the molecule has lost its bromine, indicating either in-source degradation or an incorrect structural assignment[3].
Conclusion
The mass spectrometric characterization of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol requires a nuanced understanding of its competing functional groups. In EI-MS, the molecule behaves as a classic bromostyrene and methoxyphenol, yielding highly conjugated radical cations and undergoing predictable losses of bromine and methyl radicals. In ESI-MS/MS, the deprotonated phenoxide drives unique even-electron rule violations and E2-like eliminations. By leveraging the self-validating protocols and exact mass data provided in this guide, researchers can ensure rigorous, artifact-free identification of this complex scaffold.
References
Fragmentation of trimethylsilyl derivatives of 2‐alkoxyphenols: A further violation of the 'even‐electron rule'
Organic Mass Spectrometry (via OUCI/DNTB)
URL:[Link]
Losses of CO and CO2 upon collision-activated dissociation of substituted 2-methoxyphenoxides after methyl radical loss
Journal of the American Society for Mass Spectrometry (via DOE PAGES)
URL: [Link]
Application of Spectroscopic Methods in Molecular Structure Determination
Digimat / Indian Institute of Technology
URL:[Link]
Infrared Spectroscopic Profiling of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol: A Technical Guide
Executive Summary The structural validation of halogenated styrenoid derivatives, such as 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, requires rigorous analytical techniques. Infrared (IR) spectroscopy serves as a primary or...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural validation of halogenated styrenoid derivatives, such as 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, requires rigorous analytical techniques. Infrared (IR) spectroscopy serves as a primary orthogonal method to Nuclear Magnetic Resonance (NMR) for confirming the presence of specific functional groups, particularly the trans-alkene geometry and the phenolic/methoxy substituents. This guide provides a comprehensive framework for the IR spectroscopic analysis of this compound, detailing expected absorption bands, underlying vibrational mechanics, and standardized experimental protocols.
Structural Analysis and Vibrational Mechanics
5-[(E)-2-Bromoethenyl]-2-methoxyphenol contains several distinct functional moieties that dictate its infrared absorption profile:
Phenolic Hydroxyl (-OH): Capable of hydrogen bonding, which broadens and shifts the absorption band.
Methoxy Group (-OCH₃): Exhibits characteristic aliphatic C-H stretching and strong C-O asymmetric stretching.
Trans-Alkene ((E)-isomer): The stereochemistry is definitively identified by the out-of-plane C-H bending vibration.
Carbon-Bromine Bond (C-Br): Found in the fingerprint region, indicative of heavy-atom halogenation.
Quantitative Data: Expected IR Absorption Bands
The following table summarizes the theoretical and empirically derived IR absorption bands for the target molecule, based on established spectroscopic correlation charts [1].
Functional Group
Vibrational Mode
Expected Frequency Range (cm⁻¹)
Intensity / Shape
Mechanistic Rationale
Phenol (-OH)
O-H Stretch
3200 – 3500
Broad, Strong
Intermolecular hydrogen bonding weakens the O-H bond, lowering the frequency and broadening the peak.
Aromatic Ring
C-H Stretch
3000 – 3100
Weak to Medium
sp² hybridized carbon-hydrogen bonds require higher energy to stretch than sp³ bonds.
Methoxy (-OCH₃)
C-H Stretch
2830 – 2950
Medium
sp³ hybridized C-H stretching; often appears as a distinct band below 3000 cm⁻¹.
Alkene (C=C)
C=C Stretch
1620 – 1650
Medium
Conjugation with the aromatic ring lowers the stretching frequency compared to isolated alkenes.
Aromatic Ring
C=C Skeletal
1500, 1600
Strong
Degenerate ring stretching modes characteristic of substituted benzenes.
Ether/Phenol
C-O Stretch
1030 – 1250
Strong
Asymmetric and symmetric stretching of the C-O-C and C-OH systems.
Trans-Alkene
C-H OOP Bend
960 – 980
Strong
Diagnostic peak for the (E)-isomer. The trans geometry restricts out-of-plane bending to this specific high-energy range.
Halide (C-Br)
C-Br Stretch
500 – 700
Strong
Heavy mass of the bromine atom significantly reduces the vibrational frequency (Hooke's Law).
Experimental Protocol: ATR-FTIR Acquisition
To ensure high-fidelity data, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is recommended. ATR eliminates the need for KBr pellet pressing, reducing moisture contamination (which obscures the O-H region) and preserving the polymorphic integrity of the solid sample [2].
Step-by-Step Methodology
Crystal Cleaning & Preparation:
Action: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe.
Causality: Residual organics from previous samples will produce ghost peaks, particularly in the C-H stretching region (2800-3000 cm⁻¹).
Background Spectrum Collection:
Action: Collect a background scan (typically 32 to 64 scans at 4 cm⁻¹ resolution) of the ambient atmosphere.
Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (1300-1900 cm⁻¹, 3500-3900 cm⁻¹) must be digitally subtracted to prevent interference with the sample's intrinsic bands.
Sample Application & Compression:
Action: Place ~2-5 mg of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.
Causality: The evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Intimate contact is required to achieve an adequate signal-to-noise ratio.
Data Acquisition:
Action: Scan the sample using the same parameters as the background (32-64 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).
Post-Processing:
Action: Apply an ATR correction algorithm and perform baseline correction.
Causality: ATR spectra exhibit depth-of-penetration artifacts where lower frequency bands appear artificially intense compared to transmission spectra. ATR correction normalizes relative peak intensities.
Analytical Workflow Visualization
The following diagram illustrates the self-validating workflow for acquiring and interpreting the IR spectrum of the target compound.
Caption: ATR-FTIR analytical workflow for validating 5-[(E)-2-Bromoethenyl]-2-methoxyphenol.
References
National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69: IR Spectroscopy." NIST Standard Reference Data. Available at: [Link]
Spectral Database for Organic Compounds (SDBS). "FT-IR Spectroscopic Principles and Sample Preparation." National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
Foundational
Comprehensive Safety Data and Toxicity Profile of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol: A Technical Whitepaper
Executive Summary 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (often synthesized as a mixture of E and Z isomers, CAS: 388566-84-5) is a highly specialized brominated vinyl phenol derivative. In modern drug development, it se...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-[(E)-2-Bromoethenyl]-2-methoxyphenol (often synthesized as a mixture of E and Z isomers, CAS: 388566-84-5) is a highly specialized brominated vinyl phenol derivative. In modern drug development, it serves as a critical synthetic intermediate—most notably in the total synthesis of stilbenoid vascular disrupting agents such as Combretastatin A-4 (CA4) and its water-soluble prodrug, Combretastatin A-4 Phosphate (CA4P / Fosbretabulin) [1].
While its pharmacological end-products are potent tubulin polymerization inhibitors, the intermediate itself presents unique toxicological challenges. The presence of a vinylic bromide moiety coupled with a phenolic ring necessitates rigorous safety protocols. This whitepaper synthesizes the physicochemical data, theoretical toxicity mechanisms, standardized Safety Data Sheet (SDS) directives, and field-proven protocols for toxicological validation.
Physicochemical Properties
Understanding the physical nature of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is the first step in predicting its environmental behavior and biological distribution. The data below is aggregated from predictive models and structural analogs (e.g.,
β
-bromostyrene) [2, 3, 4].
Property
Value / Description
Rationale / Implication
Chemical Name
5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Active synthon for stilbene derivatives.
Molecular Formula
C₉H₉BrO₂
Halogenated aromatic compound.
Molecular Weight
229.07 g/mol
Small molecule; highly permeable through lipid bilayers.
Predicted Boiling Point
347.5 ± 32.0 °C
Low volatility at room temperature; inhalation risk is primarily via aerosolized dust/mist.
Density
1.532 ± 0.06 g/cm³
Denser than water; will settle in aqueous environments.
LogP (Predicted)
~3.1
Lipophilic; indicates a high potential for bioaccumulation and cellular membrane penetration.
Appearance
Pale yellow to amber liquid/solid
Coloration is typical of conjugated phenolic systems.
In-Depth Toxicological Profile
Mechanism of Toxicity
The toxicity of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is largely dictated by its bromoethenyl group . While vinylic halides are generally less reactive toward direct
SN2
nucleophilic substitution than standard alkyl halides, they present two distinct toxicological pathways:
Metabolic Activation (Epoxidation): Cytochrome P450 enzymes in the hepatic system can oxidize the alkene double bond, forming a highly reactive bromo-oxirane intermediate. This epoxide rapidly alkylates DNA and proteins, leading to genotoxicity.
Electrophilic Stress: The compound can act as a weak Michael acceptor. Intracellular nucleophiles, particularly the sulfhydryl (-SH) groups of glutathione (GSH) , conjugate with the electrophile. This depletes cellular GSH pools, disabling the cell's antioxidant defenses and triggering reactive oxygen species (ROS)-mediated apoptosis.
Mechanistic pathway of electrophilic stress and glutathione depletion induced by bromoethenyl moieties.
Cytotoxicity & Off-Target Effects
Because this compound is a structural precursor to Combretastatin A-4 [1], researchers must be aware of potential residual tubulin-binding activity. Even as an intermediate, it may exhibit weak binding to the colchicine site of
β
-tubulin, causing unintended mitotic arrest in exposed personnel.
Safety Data Sheet (SDS) Directives
Based on the Globally Harmonized System (GHS) for structural analogs like
β
-bromostyrene and substituted methoxyphenols [2, 3], the following safety directives must be implemented in the laboratory.
GHS Classification & Hazard Statements
H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).
H335: May cause respiratory irritation (STOT Single Exposure - Category 3).
H411: Toxic to aquatic life with long-lasting effects (Aquatic Chronic - Category 2).
Engineering Controls & PPE
Ventilation: All handling, weighing, and transfer operations must occur within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particles.
Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Because brominated aromatics can permeate thin latex, double-gloving is recommended during bulk transfers.
Eye Protection: Tight-fitting chemical splash goggles.
Spill Response Protocol (Self-Validating System)
To ensure trustworthiness and safety, a spill response must neutralize the hazard, not just remove it.
Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered.
Contain: Surround the spill with inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.
Neutralize: Because the compound is lipophilic, wipe the area with a solvent mixture of 70% Isopropanol / 30% Water to ensure complete dissolution and removal of the residue.
Validate: Swab the spill area and run a rapid UV-Vis check (absorbance at ~280 nm for phenolic rings) to confirm the absence of residual compound.
Experimental Workflow: Toxicity Profiling
To empirically validate the safety profile of synthesized batches, a rigorous in vitro toxicity screening must be conducted. The following protocol outlines the causality behind each step to ensure a self-validating assay.
Step-by-Step Cytotoxicity Assay (MTT Protocol)
Objective: Determine the
IC50
of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol in human hepatic cells (HepG2) to assess systemic metabolic toxicity.
Compound Preparation: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock. Causality: The high LogP (~3.1) requires DMSO to prevent aqueous precipitation.
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5%
CO2
.
Dosing (Self-Validating Controls):
Negative Control: 0.1% DMSO in media (establishes baseline viability and proves the vehicle is non-toxic).
Positive Control: 1 µM Doxorubicin (validates that the cells are responsive to toxic insults).
Test Articles: Serial dilutions of the compound from 0.1 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.1%.
Incubation: Expose cells for 48 hours.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt to purple formazan crystals.
Solubilization & Readout: Remove media, dissolve crystals in 100 µL DMSO, and read absorbance at 570 nm using a microplate reader. Calculate
IC50
using non-linear regression.
Step-by-step experimental workflow for in vitro cytotoxicity and genotoxicity validation.
References
Exploratory
A Technical Guide to the Electronic Structure and HOMO-LUMO Gap of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Executive Summary This technical guide provides a comprehensive framework for determining the electronic structure and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This technical guide provides a comprehensive framework for determining the electronic structure and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. Understanding these fundamental quantum chemical properties is paramount in drug development, as they govern molecular reactivity, stability, and intermolecular interactions. We present a dual approach, combining state-of-the-art computational modeling with established experimental validation techniques. This guide details the theoretical underpinnings and step-by-step protocols for Density Functional Theory (DFT) calculations and offers methodologies for experimental validation via Cyclic Voltammetry (CV) and UV-Visible Spectroscopy. The intended audience includes researchers, computational chemists, and drug development professionals seeking to characterize novel molecular entities with precision and scientific rigor.
Introduction: The Significance of Frontier Orbitals in Drug Design
The molecule of interest, 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, is an organic compound whose potential as a pharmacophore or an intermediate in drug synthesis merits a detailed electronic characterization. Its structure, featuring a substituted phenol ring, a methoxy group, and a bromoethenyl side chain, suggests a nuanced electronic profile. The SMILES code for this molecule is COc1ccc(/C=C/Br)cc1O.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO's energy relates to its ability to accept an electron (electron affinity).[3][4]
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[2][5]
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5]
A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized.[6] This property is often associated with enhanced bioactivity but can also indicate potential toxicity.[1][5]
In drug design, the HOMO-LUMO gap is instrumental in predicting how a drug molecule will interact with its biological target, its metabolic stability, and its potential for causing adverse reactions.[1][7] Therefore, an accurate determination of these parameters is a foundational step in the preclinical assessment of new chemical entities.
Part I: Computational Determination via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure of molecules at a manageable computational cost.[8][9][10] DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction, making it highly efficient for the systems commonly studied in drug discovery.[8][9]
Rationale for Method Selection
For the analysis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, we recommend the use of the B3LYP functional combined with the 6-311+G(d,p) basis set .
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a good balance of accuracy and computational efficiency for a wide range of organic molecules.[11][12]
6-311+G(d,p) Basis Set: This is a Pople-style split-valence basis set. The '6-311' indicates a flexible description of the core and valence electrons. The additions are crucial:
+: Diffuse functions are added to heavy (non-hydrogen) atoms, which are essential for accurately describing the electron density of lone pairs and anions, relevant for the oxygen and bromine atoms in our molecule.
(d,p): Polarization functions are added to both heavy atoms (d-functions) and hydrogen atoms (p-functions). These are critical for describing the non-spherical shape of electron clouds in chemical bonds and are necessary for obtaining reliable molecular geometries and energies.[13][14]
Step-by-Step Computational Protocol
The following protocol outlines the necessary steps to calculate the HOMO and LUMO energies using a standard quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
Structure Input:
Construct the 3D structure of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. The SMILES string COc1ccc(/C=C/Br)cc1O can be used as a starting point.
Geometry Optimization:
Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure the subsequent energy calculations are performed on a physically realistic structure.[15][16]
Keyword Example: # opt B3LYP/6-311+G(d,p)
Frequency Calculation:
Following optimization, a vibrational frequency calculation must be performed at the same level of theory.[16]
Purpose: This step serves as a self-validating check. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface and not a transition state.
Keyword Example: # freq B3LYP/6-311+G(d,p)
Single-Point Energy Calculation:
Using the optimized geometry, perform a final single-point energy calculation to obtain the molecular orbital energies.
This calculation will output a list of all molecular orbitals and their corresponding energy levels. Identify the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO).
Keyword Example: # B3LYP/6-311+G(d,p)
Data Extraction and Analysis:
Extract EHOMO and ELUMO from the output file.
Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO .
Visualization of Computational Workflow
Caption: Schematic of a three-electrode setup for Cyclic Voltammetry.
Part III: Synthesis of Results and Data Presentation
A comprehensive analysis requires comparing the results from both computational and experimental methods. The data should be summarized in a clear, tabular format to facilitate direct comparison.
Parameter
Computational (DFT)
Experimental (CV)
Experimental (UV-Vis)
HOMO Energy (eV)
Calculated Value
Estimated Value
N/A
LUMO Energy (eV)
Calculated Value
Estimated Value
N/A
HOMO-LUMO Gap (eV)
Calculated Value
Calculated Value
Calculated Value
Discussion of Expected Results:
It is common for the HOMO-LUMO gap calculated by DFT (representing the fundamental gap in a vacuum) to be larger than the optical gap from UV-Vis spectroscopy and the electrochemical gap from CV. [17]This difference arises because the experimental techniques measure transitions in a solvated environment and involve electron transfer processes that include molecular relaxation effects not fully captured by the orbital energy difference in a static, gas-phase calculation. [17][18]Nevertheless, a strong linear correlation between the computational and experimental values across a series of related compounds is often observed and provides confidence in the predictive power of the computational model.
Conclusion
The dual approach of combining high-level DFT calculations with experimental validation through cyclic voltammetry and UV-Vis spectroscopy provides a robust and reliable methodology for characterizing the electronic structure of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. An accurate understanding of the HOMO, LUMO, and their energy gap is a critical, data-driven step in modern drug discovery, enabling researchers to predict molecular reactivity, stability, and potential bioactivity. This guide furnishes the theoretical foundation and practical protocols necessary for scientists to perform this essential analysis with confidence and precision.
References
Electronic Structure: Density Functional Theory . (2003). University of California, Santa Barbara. [Link]
Density functional theory - Wikipedia . Wikipedia. [Link]
Electronic Structure: Density Functional Theory — QuantumATK Documentation . Synopsys. [Link]
Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models . (2025). ACS Omega. [Link]
Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials . (2025). ChemistryOpen. [Link]
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules . (2008). The Journal of Physical Chemistry A. [Link]
AI Model That Predicts HOMO-LUMO Gap . Regeneron ISEF 2025. [Link]
A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives . (2024). PLOS ONE. [Link]
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE . (2023). International Research Journal of Education and Technology. [Link]
HOMO and LUMO Analysis through Cyclic Voltammetry . (2024). Prezi. [Link]
On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives . (2022). Physical Chemistry Chemical Physics. [Link]
Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? . ResearchGate. [Link]
Density functional theory (B3LYP/6-311+G ) study of some semicarbazones formation mechanism**. (2015). International Journal of Advanced Research. [Link]
Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set . ResearchGate. [Link]
In-Depth Technical Guide: Biological Activity and Preliminary Screening of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Executive Summary In the landscape of targeted oncology and vascular disrupting agents (VDAs), 5-[(E)-2-bromoethenyl]-2-methoxyphenol (CAS: 388566-84-5) serves as a critical synthetic intermediate. Derived from isovanill...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted oncology and vascular disrupting agents (VDAs), 5-[(E)-2-bromoethenyl]-2-methoxyphenol (CAS: 388566-84-5) serves as a critical synthetic intermediate. Derived from isovanillin, this brominated styrene derivative is the foundational building block for synthesizing analogs of Combretastatin A-4 (CA-4) , a highly potent natural antimitotic agent[1]. This whitepaper explores the causality behind utilizing the (E)-isomer in drug design, details the self-validating experimental workflows for preliminary biological screening, and provides a comprehensive framework for evaluating its downstream microtubule-destabilizing derivatives.
Chemical Context and Mechanistic Grounding
The biological significance of 5-[(E)-2-bromoethenyl]-2-methoxyphenol lies not in its direct cytotoxicity, but in its role as a pharmacophoric scaffold. The compound features a phenolic ring (isovanillin derivative) conjugated to an (E)-bromoalkene moiety.
When elaborated into stilbene or heterocyclic derivatives, these molecules target the colchicine-binding site on
β
-tubulin[1]. Binding at this site prevents the addition of tubulin heterodimers to the growing plus-end of microtubules. The resulting microtubule destabilization halts the mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent apoptosis[2]. In solid tumors, this mechanism selectively collapses the immature tumor neovasculature, leading to rapid ischemic necrosis.
Fig 1. Mechanistic pathway from the synthetic precursor to tubulin-targeted cellular apoptosis.
Causality in Experimental Choices: The (E)-Isomer Paradox
A common question in the preliminary screening of CA-4 analogs is: Why synthesize and utilize the (E)-isomer when the natural, highly active Combretastatin A-4 possesses a (Z)-geometry?
The answer lies in chemical stability and rational drug design. While (Z)-CA-4 is highly active, it suffers from a critical pharmacological liability: it rapidly isomerizes to the inactive (E)-isomer under physiological conditions, light, or heat[1][3].
To circumvent this, medicinal chemists utilize 5-[(E)-2-bromoethenyl]-2-methoxyphenol as a stable precursor. The (E)-bromoalkene undergoes stereospecific cross-coupling (e.g., Sonogashira coupling followed by click chemistry) to form conformationally locked heterocycles , such as 1,5-disubstituted 1,2,3-triazoles or pyrazolines[3]. These heterocycles perfectly mimic the spatial distance and dihedral angle of the active (Z)-stilbene geometry while remaining entirely immune to E/Z isomerization, thereby yielding a superior, stable Active Pharmaceutical Ingredient (API).
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prevent false positives in high-throughput screening.
Protocol 3.1: Synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Corey-Fuchs Olefination: Dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in anhydrous dichloromethane (DCM). Add
CBr4
and
PPh3
(20% excess) at 0°C to yield the 1,1-dibromoalkene intermediate[4].
Stereoselective Reduction: Treat the purified dibromoalkene with dimethyl phosphite and triethylamine at room temperature. This stereoselectively reduces the gem-dibromide to the (E)-bromoalkene.
Validation: Purify via flash chromatography. Confirm the (E)-geometry via
1H
-NMR by observing the trans-alkene coupling constant (
J≈14.0−15.5
Hz).
Protocol 3.2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Causality: This assay distinguishes true tubulin destabilizers from non-specific cytotoxic agents.
Preparation: Suspend highly purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 2 mM
MgCl2
, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).
Compound Incubation: Dissolve the synthesized downstream analogs in DMSO. Add to the tubulin solution ensuring the final DMSO concentration remains strictly
<1%
to prevent solvent-induced protein denaturation.
Self-Validation Controls: Include CA-4 (10 µM) as a positive control for inhibition, Paclitaxel (10 µM) as a positive control for enhancement/stabilization, and 1% DMSO as the vehicle negative control.
Kinetic Reading: Monitor assembly continuously in a fluorometer (Ex: 360 nm, Em: 420 nm) at 37°C for 60 minutes. Calculate the
IC50
based on the reduction in the Vmax of the polymerization curve.
Protocol 3.3: Cytotoxicity Screening (MTT Assay)
Cell Seeding: Seed human cervical cancer (HeLa) and human umbilical vein endothelial cells (HUVEC) at
5×103
cells/well in 96-well plates. Incubate for 24h at 37°C, 5%
CO2
.
Treatment: Expose cells to a 10-point serial dilution of the test compounds (0.1 nM to 10 µM) for 72 hours.
Quantification: Add 20 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 4 hours. Aspirate media and solubilize formazan crystals with 150 µL DMSO.
Analysis: Read absorbance at 570 nm. Use non-linear regression (GraphPad Prism) to determine the
IC50
.
Fig 2. Self-validating high-throughput screening workflow for microtubule-targeted agents.
Quantitative Data Presentation
The following table summarizes the expected structure-activity relationship (SAR) data when transitioning from the natural CA-4 geometry to the (E)-isomer, and finally to the conformationally locked analogs derived from 5-[(E)-2-bromoethenyl]-2-methoxyphenol.
Compound Class
Tubulin Polymerization
IC50
(µM)
HeLa Cell Viability
IC50
(nM)
Chemical Stability (Isomerization Risk)
Combretastatin A-4 (CA-4)
1.1 - 1.3
3.0 - 4.5
High (Rapid Z
→
E conversion)
(E)-Stilbene Analog
> 50.0
> 10,000
Low (Thermodynamically stable trans)
Triazole-Locked Analog
1.4 - 1.8
4.0 - 6.2
None (Conformationally restricted)
Data Interpretation: The raw (E)-stilbene analog is virtually inactive, demonstrating the strict spatial requirements of the colchicine binding pocket. However, utilizing the (E)-bromoethenyl precursor to synthesize the triazole-locked analog restores nanomolar potency while entirely eliminating the isomerization risk[3].
References
Chegg Study (2022). Synthesis of (Z)-5-(2'-Bromoethenyl)-2-methoxyphenol from 3-Hydroxy-4-methoxybenzaldehyde. Chegg. URL:[Link]
Pettit, G. R., et al. (2001). Novel Syntheses of Cis and Trans Isomers of Combretastatin A-4. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Prieto, L., et al. (2025). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. Molecules, MDPI. URL:[Link]
Reddy, M. V., et al. (2008). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. Bioorganic & Medicinal Chemistry, PMC/NIH. URL:[Link]
Application Note: Stereoselective Synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Introduction and Strategic Context The synthesis of geometrically pure vinyl halides is a critical operation in modern drug development, particularly for the construction of stilbene derivatives via Suzuki-Miyaura cross-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Context
The synthesis of geometrically pure vinyl halides is a critical operation in modern drug development, particularly for the construction of stilbene derivatives via Suzuki-Miyaura cross-coupling. 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a highly valued intermediate, most notably utilized in the total synthesis of the (E)-isomer of Combretastatin A-4 (CA-4), a potent vascular disrupting agent and tubulin polymerization inhibitor[1].
While the (Z)-isomer of CA-4 is the biologically active conformation, the (E)-isomer is frequently synthesized for structure-activity relationship (SAR) studies or as a precursor for iodine-catalyzed isomerization into the (Z)-form[1]. This application note details the stereoselective synthesis of the (E)-vinyl bromide intermediate directly from 3-hydroxy-4-methoxycinnamic acid via a modified halodecarboxylation pathway.
Mechanistic Rationale
The classical Hunsdiecker reaction utilizes silver salts of carboxylic acids and elemental bromine to generate alkyl halides, but it often performs poorly for
α,β
-unsaturated systems, yielding complex mixtures with low stereoselectivity[2].
To achieve the targeted (E)-stereochemistry, a direct bromodecarboxylation strategy is employed[3]. The reaction involves the electrophilic addition of molecular bromine (
Br2
) across the olefinic bond of 3-hydroxy-4-methoxycinnamic acid in a polar, protic solvent (glacial acetic acid). This forms a transient dibromide or bromonium ion intermediate. Subsequent decarboxylative anti-elimination of carbon dioxide (
CO2
) and hydrogen bromide (
HBr
) is driven by the electron-donating nature of the aromatic ring (specifically the methoxy and hydroxy groups). The anti-elimination pathway inherently minimizes steric hindrance in the transition state, thereby favoring the formation of the thermodynamically more stable (E)-alkene[1][2].
Synthesis workflow of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol via halodecarboxylation.
Experimental Protocol
Caution: Molecular bromine (
Br2
) is highly corrosive and toxic. Glacial acetic acid is a severe irritant. All operations must be conducted in a properly functioning fume hood using appropriate PPE (heavy-duty nitrile or butyl rubber gloves, lab coat, and safety goggles).
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Step-by-Step Methodology
Preparation of the Reaction Mixture: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 3-hydroxy-4-methoxycinnamic acid. Add glacial acetic acid to achieve a concentration of approximately 0.5 M. Stir at room temperature until the starting material is fully dissolved or forms a fine, uniform suspension.
Bromine Addition: Shield the reaction flask from ambient light using aluminum foil, as radical side-reactions can compromise stereoselectivity. Prepare a solution of
Br2
(1.05 equiv) in a small volume of glacial acetic acid. Using an addition funnel, add the
Br2
solution dropwise over 30 minutes at room temperature.
Decarboxylation Phase: Upon complete addition, the mixture will typically darken. Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor the evolution of
CO2
gas (which indicates the progression of the elimination step) and track reaction completion via TLC (Hexanes:EtOAc, UV visualization).
Reaction Quenching: Once the starting material is consumed, cool the flask in an ice bath. Slowly add 10% aqueous sodium thiosulfate solution until the characteristic red/brown color of unreacted bromine completely dissipates, leaving a pale yellow or colorless organic phase. Causality: Thiosulfate reduces hazardous
Br2
to benign bromide ions (
Br−
), preventing over-bromination of the electron-rich aromatic ring during workup.
Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers and wash sequentially with distilled water, saturated aqueous sodium bicarbonate (
NaHCO3
) (to neutralize residual acetic acid), and brine.
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate. The (E)-vinyl bromide elutes as a distinct band.
Analytical Validation and Data Presentation
To ensure the integrity of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. The geometry of the newly formed double bond is definitively assigned by examining the coupling constants (
J
) of the vinylic protons.
As established in the literature for Combretastatin A-4 precursors, the trans (E) configuration exhibits a significantly larger coupling constant compared to the cis (Z) configuration[1].
Note: The moderate yield (~30%) is characteristic of direct bromination/decarboxylation of this specific electron-rich cinnamic acid in acetic acid[1]. For higher yields, researchers may explore microwave-assisted bromodecarboxylation using N-Bromosuccinimide (NBS) and catalytic Lithium Acetate (LiOAc)[2][3].
References
Novel Syntheses of Cis and Trans Isomers of Combretastatin A-4 . ACS Publications (2001). Available at: [Link]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Utilizing 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Introduction: Strategic Synthesis of Bioactive Scaffolds The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional gr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Strategic Synthesis of Bioactive Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the application of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol as a versatile precursor for the synthesis of complex organic molecules, particularly those with stilbene and related poly-phenolic structures of significant interest in medicinal chemistry and drug development.[3][4][5] The (E)-vinyl bromide moiety of this precursor offers a reactive handle for palladium-catalyzed cross-coupling, enabling the strategic introduction of diverse aryl and heteroaryl substituents. This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
The core structure of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is reminiscent of precursors used in the synthesis of resveratrol and its analogues, compounds renowned for their antioxidant and anti-inflammatory properties.[4][6][7] The strategic placement of the methoxy and hydroxyl groups on the phenyl ring, combined with the stereochemically defined vinyl bromide, makes this precursor a valuable building block for generating libraries of bioactive compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that typically involves a palladium catalyst in its Pd(0) and Pd(II) oxidation states.[8][9] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the vinyl bromide precursor. This is often the rate-determining step of the reaction.[3][8] The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[8][10] The use of a vinyl bromide, such as in 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, ensures a favorable rate of oxidative addition under relatively mild conditions.[10]
Transmetalation: Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation. In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by the presence of a base, which activates the organoboron species.[8][9]
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the Pd(II) complex, which forms the new carbon-carbon bond in the desired product. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][11]
Visualizing the Mechanism
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol with a representative arylboronic acid. Optimization of reaction conditions may be necessary for different boronic acid coupling partners.
Solvent System: A degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or 95% Ethanol).[14][15]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Inert gas (Argon or Nitrogen)
Reaction Setup and Procedure
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
Degassing: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the phosphine ligand. The choice of ligand is crucial and can significantly impact the reaction's efficiency.[1][16]
Solvent Addition: Add the degassed solvent system via syringe. A common ratio is 4:1 or 5:1 organic solvent to water.[10][15]
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10][14]
Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting vinyl bromide is consumed.[3][10]
Work-up and Purification
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.[3][15]
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 2-3 times).[15]
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure cross-coupled product.
Illustrative Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Key Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling is contingent on the careful selection of several key parameters.
Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require a ligand to form the active Pd(0) species. Catalyst loading typically ranges from 1-5 mol%.
The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination, and are particularly effective for less reactive halides or sterically hindered substrates.[1][13]
The base is crucial for the transmetalation step. The choice of base can depend on the solvent system and the stability of the substrates and products to basic conditions. Inorganic bases are most common.
A biphasic system with water is often employed to facilitate the dissolution of the inorganic base and the boronic acid. The choice of organic solvent can influence reaction rates and yields.
Temperature
Room Temperature to 120 °C
While many Suzuki-Miyaura couplings proceed at elevated temperatures (80-100 °C), the use of highly active catalyst systems can sometimes allow for reactions at room temperature.[16]
Troubleshooting and Field-Proven Insights
Low or No Conversion: This may be due to an inactive catalyst, insufficient degassing, or an inappropriate choice of ligand or base. Ensure all reagents are pure and the reaction is performed under strictly inert conditions. Consider screening different ligands, as their electronic and steric properties are paramount to success.[1]
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be minimized by using a less aqueous solvent system, a different base, or by ensuring a sufficiently fast cross-coupling reaction.
Homocoupling of the Boronic Acid: This side product can form, particularly at higher temperatures. Optimizing the reaction temperature and using the appropriate catalyst-to-ligand ratio can mitigate this issue.
Stereochemical Integrity: The Suzuki-Miyaura reaction is known for its high stereoselectivity, with retention of the double bond geometry.[17] For the (E)-vinyl bromide precursor, the (E)-configuration of the product is expected to be maintained.
Conclusion
5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a highly valuable and versatile precursor for the synthesis of a wide array of stilbene-based and other complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent stereoselectivity. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful synthetic methodology in drug discovery and materials science.
References
Wasihun, M., Tsegaye, T., & Kifelew, D. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Wasihun, M., Tsegaye, T., & Kifelew, D. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. National Center for Biotechnology Information. Available at: [Link]
Wang, X., et al. (2020). Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling. ResearchGate. Available at: [Link]
Chen, Y., et al. (2021). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. National Center for Biotechnology Information. Available at: [Link]
Various Authors. (n.d.). An expedient synthesis of resveratrol through a highly recoverable palladium catalyst. ResearchGate. Available at: [Link]
Smith, M. B. (2011). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. Available at: [Link]
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]
Jana, R., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Available at: [Link]
So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. Available at: [Link]
Tundel, R. E., & Anderson, K. W. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. National Center for Biotechnology Information. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
Google Patents. (2015). Method for preparing resveratrol and derivative of resveratrol.
Cheprakov, A. V., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Chemistry of Heterocyclic Compounds. Available at: [Link]
Cushman, M., et al. (2003). Synthesis and Biological Evaluation of Resveratrol and Analogues as Apoptosis-Inducing Agents. Journal of Medicinal Chemistry. Available at: [Link]
Moreno-Manzano, V., et al. (2006). An improved synthesis of resveratrol. PubMed. Available at: [Link]
Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. National Center for Biotechnology Information. Available at: [Link]
Hylland, K. T., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Available at: [Link]
The Strategic Application of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol in the Total Synthesis of Bioactive Natural Products
This technical guide provides an in-depth exploration of the synthetic utility of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol , a versatile building block for the total synthesis of complex natural products. While not as comm...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides an in-depth exploration of the synthetic utility of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol , a versatile building block for the total synthesis of complex natural products. While not as commonly cited as its precursor, 5-bromovanillin, this functionalized vinyl bromide serves as a powerful intermediate, particularly in the construction of stilbenoid and related architectures found in a variety of biologically active compounds. This document will detail the synthesis of this key intermediate and its subsequent application in the stereoselective synthesis of natural product analogues, with a focus on the combretastatin family of potent anticancer agents.
Introduction: The Synthetic Potential of a Functionalized Vinyl Bromide
The 5-[(E)-2-Bromoethenyl]-2-methoxyphenol scaffold is a strategically important synthetic intermediate for several key reasons. The vinyl bromide moiety is primed for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the facile formation of carbon-carbon bonds.[1] The (E)-stereochemistry of the double bond is often a crucial feature in the final natural product target, and its pre-installation in this building block allows for excellent stereochemical control throughout the synthesis. Furthermore, the phenolic hydroxyl and methoxy groups on the aromatic ring are characteristic features of many natural products and can be further manipulated if required.
This guide will first delineate a robust protocol for the synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol from the readily available starting material, 5-bromovanillin. Subsequently, we will explore its application in the total synthesis of a combretastatin A-4 analogue, a potent tubulin polymerization inhibitor with significant anticancer properties.[2][3]
PART 1: Synthesis of the Key Intermediate: 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
The transformation of an aldehyde to a vinyl bromide is a well-established process in organic synthesis. For the stereoselective synthesis of the (E)-isomer, a modified Wittig-type reaction or the Corey-Fuchs reaction followed by a stereoselective reduction are common strategies.[1][4] Here, we present a protocol based on the Wittig reaction using a brominated phosphonium ylide, which generally provides good yields and high (E)-selectivity.
Protocol 1: Synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol from 5-Bromovanillin
This two-step protocol involves the preparation of a bromomethylphosphonium salt and its subsequent Wittig reaction with 5-bromovanillin.
Step 1: Synthesis of (Bromomethyl)triphenylphosphonium Bromide
Reagent/Solvent
Molecular Weight
Amount
Moles
Triphenylphosphine
262.29 g/mol
26.2 g
0.10 mol
Dibromomethane
173.83 g/mol
20.8 g (10.0 mL)
0.12 mol
Toluene
-
100 mL
-
Procedure:
To a stirred solution of triphenylphosphine in toluene in a round-bottom flask equipped with a reflux condenser, add dibromomethane.
Heat the reaction mixture to reflux for 24 hours.
Cool the mixture to room temperature, and collect the resulting white precipitate by filtration.
Wash the solid with cold toluene and dry under vacuum to afford (bromomethyl)triphenylphosphonium bromide.
Step 2: Wittig Reaction
Reagent/Solvent
Molecular Weight
Amount
Moles
(Bromomethyl)triphenylphosphonium Bromide
433.08 g/mol
43.3 g
0.10 mol
5-Bromovanillin
231.04 g/mol
20.8 g
0.09 mol
Sodium Hydride (60% dispersion in mineral oil)
40.00 g/mol
4.0 g
0.10 mol
Anhydrous Tetrahydrofuran (THF)
-
250 mL
-
Procedure:
To a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride.
Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
Slowly add a solution of (bromomethyl)triphenylphosphonium bromide in anhydrous THF to the stirred suspension.
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
Cool the reaction mixture back to 0 °C and add a solution of 5-bromovanillin in anhydrous THF dropwise over 30 minutes.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-[(E)-2-Bromoethenyl]-2-methoxyphenol.
Caption: Synthetic pathway to 5-[(E)-2-Bromoethenyl]-2-methoxyphenol.
PART 2: Application in the Total Synthesis of a Combretastatin A-4 Analogue
Combretastatin A-4 is a natural stilbenoid isolated from the African bushwillow Combretum caffrum. It exhibits potent cytotoxicity by inhibiting tubulin polymerization.[3] The synthesis of combretastatin A-4 and its analogues is of significant interest to medicinal chemists.[5][6] The core structure features a cis-stilbene bridge connecting a 3,4,5-trimethoxyphenyl ring and a 3-hydroxy-4-methoxyphenyl ring. Our key intermediate, 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, is an ideal precursor for the synthesis of analogues where the stilbene bridge is extended or modified. Here, we propose its use in a Suzuki cross-coupling reaction to generate a combretastatin A-4 analogue.
The Strategic Advantage of the Vinyl Bromide Intermediate
The use of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol offers a convergent and stereocontrolled approach to stilbenoid structures. The (E)-configuration of the vinyl bromide is retained during the Suzuki coupling, leading to the formation of the corresponding (E)-stilbene.[7] While natural combretastatin A-4 possesses a (Z)-double bond, the (E)-isomer can be isomerized to the desired (Z)-isomer photochemically or through other methods. Alternatively, the (E)-isomers themselves often exhibit interesting biological activity.
Protocol 2: Suzuki Cross-Coupling for the Synthesis of a Combretastatin A-4 Analogue
This protocol describes the palladium-catalyzed cross-coupling of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol with a suitable boronic acid to form the stilbene core.
Reagent/Solvent
Molecular Weight
Amount
Moles
5-[(E)-2-Bromoethenyl]-2-methoxyphenol
231.07 g/mol
231 mg
1.0 mmol
3,4,5-Trimethoxyphenylboronic acid
211.99 g/mol
254 mg
1.2 mmol
Tetrakis(triphenylphosphine)palladium(0)
1155.56 g/mol
58 mg
0.05 mmol
Sodium Carbonate
105.99 g/mol
318 mg
3.0 mmol
Toluene
-
10 mL
-
Ethanol
-
2 mL
-
Water
-
2 mL
-
Procedure:
In a round-bottom flask, dissolve 5-[(E)-2-Bromoethenyl]-2-methoxyphenol and 3,4,5-trimethoxyphenylboronic acid in toluene.
Add the aqueous solution of sodium carbonate and ethanol to the mixture.
Degas the solution by bubbling argon through it for 15-20 minutes.
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under an argon atmosphere.
Heat the mixture to reflux (approximately 85-90 °C) and stir for 12 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction to room temperature and add water.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the (E)-stilbene analogue of combretastatin A-4.
Caption: Suzuki coupling to form the stilbene core of a combretastatin A-4 analogue.
Conclusion and Future Perspectives
This guide has demonstrated the synthetic utility of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol as a valuable building block in the total synthesis of natural products, particularly those with a stilbenoid core. The protocols provided for its synthesis and subsequent cross-coupling offer a robust and stereocontrolled route to complex molecular architectures. The application of this intermediate in the synthesis of a combretastatin A-4 analogue highlights its potential in medicinal chemistry and drug discovery programs. Future research could explore the use of this versatile intermediate in other cross-coupling reactions, such as Heck and Sonogashira couplings, to access an even broader range of natural product scaffolds. The strategic incorporation of the bromoethenyl-methoxyphenol moiety provides a powerful tool for synthetic chemists to efficiently construct and diversify complex bioactive molecules.
References
Total synthesis of (-)-incrustoporin. PubMed. [Link][8]
1 Stilbenes Preparation and Analysis. Wiley-VCH. [Link][9]
Synthetic approaches toward stilbenes and their related structures. PMC. [Link][4]
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. [Link][10]
An enantioselective total synthesis of the stilbenolignan (-)-aiphanol and the determination of its absolute stereochemistry. ResearchGate. [Link][11]
Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. [Link][12]
Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. [Link][13]
Synthesis and biological evaluation of vinylogous combretastatin A-4 derivatives. PubMed. [Link][2]
Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. [Link][14]
Synthesis and Biological Evaluation of Combretastatin A-4 and Three Combretastatin-Based Hybrids. ResearchGate. [Link][5]
(PDF) Synthesis of Combretastatin A-4 and Erianin. ResearchGate. [Link][3]
Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing. [Link][15]
Cross-coupling reactions towards the synthesis of natural products. Semantic Scholar. [Link][16]
Synthesis and biological evaluation of combretastatin A-4 and three combretastatin-based hybrids. PubMed. [Link][6]
Convergent synthesis and preliminary biological evaluations of the stilbenolignan (±)-aiphanol and various congeners. Organic & Biomolecular Chemistry (RSC Publishing). [Link][17]
Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products. PMC. [Link][19]
Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Chemical Communications (RSC Publishing). [Link][20]
Enantioselective and Regioselective Pyrone DielsAlder Reactions of Vinyl Sulfones: Total Synthesis of (+)Cavicularin. Unknown Source. [Link][21]
Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. PMC. [Link][22]
Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds. PubMed. [Link][23]
Microbiological synthesis of 5-ethyl- and (E)-5-(2-bromovinyl)-2′-deoxyuridine. ResearchGate. [Link][24]
Preparation of an advanced intermediate for the synthesis of leustroducsins and phoslactomycins by heterocycloaddition. Beilstein Journals. [Link][25]
Enantioselective Total Synthesis of Hyperforin. Harvard DASH. [Link][26]
Aiphanol, a native compound, suppresses angiogenesis via dual-targeting VEGFR2 and COX2. PMC. [Link][27]
Application and Protocol for the Purification of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Abstract This technical guide provides a comprehensive overview of the purification methodologies for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, a substituted aromatic compound of interest in synthetic and medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the purification methodologies for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, a substituted aromatic compound of interest in synthetic and medicinal chemistry. Given the limited availability of specific empirical data for this molecule, this document establishes a robust purification strategy based on its structural characteristics and the well-documented behavior of analogous phenolic compounds. The primary focus is on recrystallization, with detailed protocols for solvent selection and execution. Additionally, column chromatography is presented as an alternative or complementary purification technique. This guide is intended for researchers, scientists, and professionals in drug development who require a high degree of purity for their downstream applications.
Introduction and Physicochemical Profile
5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a methoxyphenol derivative characterized by a phenolic hydroxyl group, a methoxy group, and a bromoethenyl substituent on the aromatic ring. The purity of this compound is critical for its use in further synthetic steps or biological assays, as impurities can lead to undesirable side reactions or misleading results.
Structural Analysis and Predicted Properties:
Polarity: The presence of the phenolic hydroxyl group imparts significant polarity and the capacity for hydrogen bonding. The methoxy group is a weaker polar feature. The bromoethenyl group and the benzene ring contribute to its nonpolar character. This amphiphilic nature suggests solubility in a range of organic solvents.[1][2]
Solubility: Based on its structure, 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is predicted to be soluble in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. Its solubility in nonpolar solvents like hexane is expected to be limited.[1] Phenols, in general, exhibit increased water solubility due to hydrogen bonding, though this is often limited.[2][3]
Primary Purification Method: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[4][5] The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[5][6] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below.[4][7]
Solvent Selection Strategy
The choice of solvent is the most critical step in developing a successful recrystallization protocol.[8] The process is often empirical, but a logical approach can be derived from the compound's structure.
A two-solvent system is often effective for compounds with intermediate polarity.[9] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added to induce crystallization.[9]
Table 1: Potential Solvents for Recrystallization of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Solvent Class
Specific Solvent
Predicted Solubility
Rationale for Use
Alcohols
Ethanol, Methanol, Isopropanol
High
The hydroxyl group can hydrogen bond with the phenolic -OH. Likely a "good" solvent.
Ketones
Acetone
High
A polar aprotic solvent that should readily dissolve the compound.
Esters
Ethyl Acetate
Moderate to High
A medium-polarity solvent that is often a good starting point for recrystallization.
Chlorinated
Dichloromethane (DCM)
High
A good solvent for many organic compounds, but its low boiling point can be a drawback.
Hydrocarbons
Hexane, Heptane
Low
A nonpolar solvent, likely to be a "poor" solvent or an "anti-solvent" in a two-solvent system.
Aqueous
Water
Low to Moderate
The phenolic group allows for some water solubility, making it a potential "poor" solvent with a polar organic solvent.
Visualizing the Solvent Selection Process
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Protocol for Single-Solvent Recrystallization
This protocol assumes a suitable single solvent (e.g., ethanol/water mixture or ethyl acetate/hexane mixture) has been identified.
Dissolution: Place the crude 5-[(E)-2-Bromoethenyl]-2-methoxyphenol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4][6]
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.[4]
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[9]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9][10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel, followed by air drying or using a vacuum oven at a temperature well below the compound's melting point.
Protocol for Two-Solvent Recrystallization
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) at its boiling point.
Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point).[9]
Re-dissolution: Add a few drops of the "good" solvent until the cloudiness just disappears.
Crystallization, Collection, and Drying: Follow steps 4-7 from the single-solvent protocol.
Alternative Purification Method: Column Chromatography
If recrystallization fails to yield a product of sufficient purity, column chromatography is an excellent alternative.[11][12] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[11][13]
Principles of Column Chromatography for Phenolic Compounds
Stationary Phase: Silica gel is the most common stationary phase and is suitable for separating moderately polar compounds like phenols.[11][12]
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.[13]
Elution Order: Less polar impurities will elute first, followed by the desired product, 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. Highly polar impurities will be retained on the column longer. The general elution order is hydrocarbons < ethers < esters < ketones < alcohols < phenols.[13]
Visualizing the Chromatography Workflow
Caption: General workflow for purification by column chromatography.
General Protocol for Column Chromatography
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.3-0.4.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a chromatography column.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the desired compound down the column.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified 5-[(E)-2-Bromoethenyl]-2-methoxyphenol.
Purity Assessment
After purification, the purity of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol should be assessed using standard analytical techniques such as:
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.
Conclusion
The purification of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol can be effectively achieved through systematic recrystallization or column chromatography. The choice of method will depend on the nature and quantity of the impurities present. By understanding the physicochemical properties of the target molecule and applying the principles outlined in this guide, researchers can obtain this compound in high purity, ensuring the reliability and success of their subsequent scientific endeavors.
References
Spyros, A., & Dais, P. (2011). Predicting the solubilization preference of natural phenols to different solvents. Food Research International, 44(1), 386-392. Available at: [Link]
Smallwood, I. (1996). Handbook of Organic Solvent Properties. Arnold. Available at: [Link]
Smallwood, I. M. (1996). Handbook of Organic Solvent Properties. Google Books.
Elsevier. (n.d.). Handbook of Organic Solvent Properties - 1st Edition. Elsevier Shop. Available at: [Link]
Smallwood, I. M. (1996). Handbook of Organic Solvent Properties. AbeBooks. Available at: [Link]
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. Available at: [Link]
Northwestern University. (n.d.). Handbook of organic solvent properties / Ian M. Smallwood, consultant. NUsearch. Available at: [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]
AIP Publishing. (n.d.). Solubility Model Correlations of Some Substituted Phenol Compounds in Supercritical Carbon Dioxide. Available at: [Link]
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Available at: [Link]
University of Massachusetts Lowell. (n.d.). Mixed Solvent Recrystallization. Available at: [Link]
JoVE. (2018). Purifying Compounds by Recrystallization. JoVE Science Education Database. Organic Chemistry. Available at: [Link]
Sandtorv, A. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Available at: [Link]
University of Massachusetts Lowell. (n.d.). Recrystallization I. Available at: [Link]
University of Alberta. (n.d.). Column chromatography. Department of Chemistry. Available at: [Link]
JoVE. (2015, March 4). Column Chromatography: Principle, Separation of Compounds from a Mixture. Available at: [Link]
Columbia University. (n.d.). Column chromatography. Department of Chemistry. Available at: [Link]
University of California, Irvine. (n.d.). Recrystallization, filtration and melting point. Department of Chemistry. Available at: [Link]
Chem Help ASAP. (2021, February 9). Column chromatography & purification of organic compounds. YouTube. Available at: [Link]
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
Rebelo, L. P. N., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data, 53(5), 1084-1090. Available at: [Link]
Embibe. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Predicting Substrate Reactivity in Oxidative Homocoupling of Phenols Using Positive and Unlabeled Machine Learning. PubMed Central. Available at: [Link]
scale-up manufacturing processes for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Executive Summary & Regiochemical Rationale 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a highly functionalized bromostyrene derivative utilized as a critical building block in transition-metal-catalyzed cross-coupling rea...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Regiochemical Rationale
5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a highly functionalized bromostyrene derivative utilized as a critical building block in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) for advanced pharmaceutical intermediates.
When scaling up the synthesis of this specific regioisomer, the selection of the starting material is the first critical decision. To achieve the correct 5-bromoethenyl-2-methoxyphenol substitution pattern, 3-hydroxy-4-methoxycinnamic acid (isoferulic acid) must be utilized. Employing the more abundant ferulic acid (4-hydroxy-3-methoxycinnamic acid) would erroneously yield the 4-bromoethenyl isomer.
Historically, bromostyrenes were synthesized via the Corey-Fuchs reaction on benzaldehydes (e.g., isovanillin) or via classical heavy-metal-mediated Hunsdiecker reactions. For kilogram-scale manufacturing, these routes are fundamentally flawed: Corey-Fuchs generates massive, intractable triphenylphosphine oxide waste, while classical Hunsdiecker reactions require toxic silver or mercury salts. To ensure scalability, atom economy, and environmental compliance, this protocol utilizes a transition-metal-free catalytic halodecarboxylation using N-bromosuccinimide (NBS) and a lithium acetate (LiOAc) catalyst .
Process Flow & Mechanistic Pathway
The halodecarboxylation of isoferulic acid proceeds via the formation of a reactive hypobromite intermediate, facilitated by the LiOAc catalyst. Subsequent decarboxylation is driven by the thermodynamic stability of the resulting styrenyl radical/cation, which rapidly abstracts bromine to yield the thermodynamically favored (E)-alkene .
Figure 1: Scale-up process flow for the decarboxylative bromination of isoferulic acid.
Critical Process Parameters (CPPs) & Thermodynamics
To ensure a self-validating and safe scale-up environment, the quantitative parameters of the reaction must be strictly controlled. The following table summarizes the CPPs, the causality behind their selection, and the control strategies employed during manufacturing .
Parameter
Target Range
Mechanistic Rationale
Validation / Control Strategy
Temperature
40–50 °C
Balances the activation energy required for decarboxylation against the thermal degradation of NBS.
Internal RTD probe; active jacket cooling triggered during NBS addition.
NBS Stoichiometry
1.05 Equivalents
Ensures complete conversion of the acid while preventing over-bromination of the electron-rich phenol ring.
HPLC monitoring of unreacted isoferulic acid (<2% threshold).
Solvent System
MeCN:H2O (9:1 v/v)
MeCN solubilizes the intermediate; water acts as a proton shuttle, accelerating the decarboxylation step.
Karl Fischer titration of the solvent blend prior to substrate charging.
Catalyst (LiOAc)
5.0 mol%
Facilitates the formation of the reactive intermediate without requiring stoichiometric basicity.
Gravimetric precision tracking during the initial reactor charge.
Step-by-Step Scale-Up Methodology (1.0 kg Scale)
This protocol is designed for a 20 L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, reflux condenser, and a mass flow meter on the exhaust line.
Phase 1: Reactor Setup & Substrate Solubilization
Charge the Reactor: Add 1.00 kg (5.15 mol) of 3-hydroxy-4-methoxycinnamic acid (isoferulic acid) and 17.0 g (0.257 mol, 5.0 mol%) of anhydrous lithium acetate (LiOAc) to the vessel.
Solvent Addition: Charge 9.0 L of Acetonitrile (MeCN) and 1.0 L of Deionized Water.
Agitation: Initiate overhead stirring at 250 RPM. Heat the jacket to achieve an internal temperature of 40 °C.
Causality & Validation: The mixed solvent system ensures complete dissolution of the starting material. Visual confirmation of a clear, homogeneous solution validates readiness for the bromination phase.
Phase 2: Controlled Halodecarboxylation
NBS Preparation: Weigh 963 g (5.41 mol, 1.05 eq) of N-bromosuccinimide (NBS).
Portion-wise Addition: Add the NBS solid in 5 equal portions (~192 g each) over a 2-hour period.
Causality: The reaction is highly exothermic and generates equimolar
CO2
gas. Portion-wise addition prevents thermal runaway and prevents the reactor from over-pressurizing due to sudden outgassing.
Self-Validating Monitoring: Monitor the
CO2
evolution via the exhaust mass flow meter. Wait for the gas flow to peak and begin subsiding before adding the next portion. Maintain internal temperature between 40–50 °C using jacket cooling.
Reaction Aging: Once all NBS is added, age the reaction at 45 °C for 2 hours. The reaction is self-validating: when the
CO2
mass flow drops below 0.1 L/min, the decarboxylation has reached >95% conversion.
Phase 3: Reaction Quench & Phase Separation
Active Bromine Quench: Cool the reactor to 20 °C. Slowly charge 2.0 L of a 10% (w/w) aqueous sodium thiosulfate (
Na2S2O3
) solution.
Validation: The immediate disappearance of the active bromine color (from deep orange/yellow to pale yellow) visually validates the complete neutralization of residual oxidants, preventing oxidative degradation of the phenol during workup.
Extraction: Add 5.0 L of Ethyl Acetate (EtOAc) and stir for 15 minutes. Stop agitation and allow phase separation for 30 minutes.
Aqueous Discharge: Drain the lower aqueous layer.
Causality: The succinimide byproduct (generated from NBS) is highly water-soluble and partitions cleanly into the aqueous phase, self-purifying the organic stream without the need for silica gel chromatography.
Washing: Wash the upper organic layer with 2.0 L of brine, separate, and concentrate the organic layer under reduced pressure to approximately 2.0 L.
Phase 4: Crystallization & Isolation
Anti-Solvent Addition: Heat the concentrated EtOAc solution to 60 °C. Slowly add 4.0 L of n-Heptane (anti-solvent) while maintaining stirring.
Controlled Cooling: Cool the reactor linearly to 5 °C over 4 hours to promote controlled crystal growth and exclude impurities from the lattice.
Filtration & Drying: Filter the resulting crystalline slurry via a Nutsche filter. Wash the filter cake with 1.0 L of cold n-Heptane. Dry under vacuum at 40 °C to constant weight.
Expected Yield: ~950 g (80–82% theoretical yield) of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol as an off-white crystalline solid.
Analytical Validation & Release Criteria
To verify the structural integrity and stereochemical purity of the isolated batch, the following analytical validations must be met:
HPLC Purity: >98.0% (Area %). The unreacted isoferulic acid must be strictly <0.5%.
1
H NMR (400 MHz,
CDCl3
) Stereochemical Validation: The geometry of the alkene is the most critical quality attribute. The (E)-alkene protons must appear as two distinct doublets with a large trans-coupling constant (J≈14.0
Hz ) in the 6.6–7.0 ppm region. The presence of doublets with a smaller coupling constant (
J≈8.0
Hz) indicates (Z)-isomer contamination and triggers a batch failure/recrystallization protocol.
References
Varenikov, A., Shapiro, E., & Gandelman, M. (2021). "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, 121(1), 412−484. Available at:[Link] [1]
Li, H., Younes, S. H. H., Chen, S., Duan, P., Cui, C., Wever, R., Zhang, W., & Hollmann, F. (2022). "Chemoenzymatic Hunsdiecker-Type Decarboxylative Bromination of Cinnamic Acids." ACS Catalysis, 12(8), 4554-4559. Available at:[Link] [2]
Perry, A., et al. (2018). "Transition-metal-free decarboxylative bromination of aromatic carboxylic acids." Chemical Science, 9, 4410-4414. Available at:[Link] [3]
Application
Application Notes and Protocols for the Derivatization of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol in Drug Discovery In the landscape of modern pharmaceutical development, the synthesis of novel molecular entities with enhanced therapeuti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol in Drug Discovery
In the landscape of modern pharmaceutical development, the synthesis of novel molecular entities with enhanced therapeutic profiles is a paramount objective. The guaiacol scaffold, a 2-methoxyphenol unit, is a privileged motif present in numerous natural products and biologically active compounds.[1] The strategic introduction of a bromoethenyl group at the 5-position of the guaiacol ring affords 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, a highly versatile and reactive intermediate. This molecule serves as a linchpin for the construction of a diverse array of complex pharmaceutical building blocks. The presence of the vinyl bromide functionality opens a gateway to a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various substituents and the elaboration of the molecular framework.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and subsequent derivatization of this key intermediate, offering detailed protocols and insights into the underlying chemical principles.
Part 1: Synthesis of the Starting Material: 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
The efficient synthesis of the title compound is a crucial first step. While commercially available, an in-house synthesis provides greater control over purity and scalability. A robust and stereoselective method to introduce the (E)-2-bromoethenyl moiety is the Horner-Wadsworth-Emmons (HWE) reaction.[4][5] This olefination reaction offers excellent (E)-selectivity, which is often desirable in pharmaceutical intermediates to control the geometry of the final molecule.
Synthesis of the Precursor: 5-Formyl-2-methoxyphenol (Vanillin)
The starting point for the HWE reaction is the readily available and inexpensive 5-formyl-2-methoxyphenol, commonly known as vanillin.
Horner-Wadsworth-Emmons Olefination Protocol
The HWE reaction utilizes a phosphonate reagent, which is deprotonated to form a nucleophilic carbanion that reacts with an aldehyde to yield an alkene.[4][5]
Workflow for the Synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Caption: Horner-Wadsworth-Emmons synthesis of the target compound.
Detailed Protocol:
Preparation of the Phosphonate Ylide:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add diethyl (bromomethyl)phosphonate (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by a change in the appearance of the solution.
Olefination Reaction:
In a separate flask, dissolve 5-formyl-2-methoxyphenol (vanillin, 1.0 equivalent) in anhydrous THF.
Slowly add the vanillin solution to the pre-formed phosphonate ylide solution at room temperature.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification:
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-[(E)-2-Bromoethenyl]-2-methoxyphenol as a solid.
Part 2: Derivatization Strategies for Pharmaceutical Intermediates
The vinyl bromide moiety of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functionalities, leading to a wide range of pharmaceutical intermediates. The presence of the phenolic hydroxyl group may require consideration of a protection strategy, although in many cases, the reactions can proceed without it.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting the vinyl bromide with an organoboron compound.[6][7] This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the target compound.
Protocol for Suzuki-Miyaura Coupling:
Reaction Setup:
To a reaction vial, add 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
Add a solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
Reaction Execution:
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
Work-up and Purification:
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography to obtain the desired coupled product.
Considerations for the Phenolic Group: While many Suzuki couplings tolerate free phenols, for sensitive substrates or to avoid potential side reactions, protection of the hydroxyl group as a methyl ether or a silyl ether may be beneficial.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
Entry
Boronic Acid (R-B(OH)₂)
Product
Typical Yield (%)
1
Phenylboronic acid
5-[(E)-2-Phenylethenyl]-2-methoxyphenol
85-95
2
4-Fluorophenylboronic acid
5-[(E)-2-(4-Fluorophenyl)ethenyl]-2-methoxyphenol
80-90
3
3-Pyridinylboronic acid
5-[(E)-2-(3-Pyridinyl)ethenyl]-2-methoxyphenol
75-85
Heck Reaction: Vinylation of Alkenes
The Heck reaction enables the coupling of the vinyl bromide with an alkene, providing access to substituted dienes and other conjugated systems.[2][8]
General Reaction Scheme:
Caption: Heck reaction of the target compound.
Protocol for Heck Reaction:
Reaction Setup:
In a pressure tube, combine 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (1.0 equivalent), the alkene (1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand such as P(o-tolyl)₃ (4-10 mol%), and a base such as triethylamine (Et₃N, 2.0 equivalents).
Add a polar aprotic solvent like N,N-dimethylformamide (DMF).
Reaction Execution:
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
Work-up and Purification:
Cool the reaction mixture, pour it into water, and extract with an organic solvent.
Wash the organic layer with water and brine, dry, and concentrate.
Purify the product by column chromatography.
Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling allows for the formation of a carbon-carbon bond between the vinyl bromide and a terminal alkyne, leading to the synthesis of enynes.[3][9][10] This reaction is typically co-catalyzed by palladium and copper.
General Reaction Scheme:
Caption: Sonogashira coupling of the target compound.
Protocol for Sonogashira Coupling:
Reaction Setup:
To a Schlenk flask, add 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (1.0 equivalent), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (4-10 mol%).
Evacuate and backfill the flask with an inert gas.
Add an anhydrous solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine or diisopropylethylamine.
Add the terminal alkyne (1.2 equivalents).
Reaction Execution:
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
Work-up and Purification:
Filter the reaction mixture through a pad of celite to remove the catalysts.
Concentrate the filtrate and purify the residue by column chromatography.
Phenol Compatibility: The Sonogashira reaction is often tolerant of free hydroxyl groups.[10]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the vinyl bromide with a primary or secondary amine.[11][12] This reaction is of great importance for synthesizing anilines and their derivatives.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of the target compound.
Protocol for Buchwald-Hartwig Amination:
Reaction Setup:
In a glovebox or under an inert atmosphere, combine 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide or LHMDS).[13]
Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
Reaction Execution:
Heat the reaction mixture to 80-110 °C for 8-24 hours.
Work-up and Purification:
After completion, cool the reaction, quench with water, and extract with an organic solvent.
Wash, dry, and concentrate the organic phase.
Purify the product by column chromatography.
Phenol Protection: Due to the strong basic conditions, protection of the phenolic hydroxyl group is often necessary to prevent deprotonation and potential side reactions. A silyl or benzyl protecting group can be employed.
Conclusion
5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its preparation via a stereoselective Horner-Wadsworth-Emmons reaction is efficient and high-yielding. The vinyl bromide functionality serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This application note provides detailed protocols and key considerations for these transformations, empowering researchers to leverage this important intermediate in their drug discovery and development programs. Careful consideration of the phenolic hydroxyl group's reactivity and the potential need for protection is crucial for successful derivatization.
References
Hosseini, M., & Farhangi, E. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567-4585.
Fairlamb, I. J. S. (2007). Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. Organic & Biomolecular Chemistry, 5(1), 26-28.
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-bromo-1,1-diethoxy-1-(4'-methoxy-phenyl)-ethane. Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. PubChem. Retrieved from [Link]
Dobson, D. E. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS [Master's thesis, Purdue University]. Purdue University e-Pubs.
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
Wikipedia. (2024). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]
Chemical Synthesis Database. (2025). 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. Retrieved from [Link]
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
Academia.edu. (n.d.). Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Retrieved from [Link]
Frontiers. (2024).
Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]
MDPI. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9136-9148.
National Center for Biotechnology Information. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8, 74.
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
National Center for Biotechnology Information. (2021). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 11(52), 32986-33004.
National Center for Biotechnology Information. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(28), 16451-16473.
Semantic Scholar. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]
ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]
Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Retrieved from [Link]
National Center for Biotechnology Information. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2686-2691.
SpectraBase. (n.d.). 4-([(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]amino)phenol. Retrieved from [Link]
Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Eco-friendly Protocol for the Synthesis of α-Bromoacetophenones Using Ultrasound Waves. 2(4), 112-116.
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
handling, storage, and disposal protocols for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
An Expert Guide to the Safe Handling, Storage, and Disposal of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol Abstract 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a specialized organic compound primarily utilized in research and d...
Author: BenchChem Technical Support Team. Date: April 2026
An Expert Guide to the Safe Handling, Storage, and Disposal of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Abstract
5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a specialized organic compound primarily utilized in research and development settings, particularly in the synthesis of novel pharmaceutical agents. Its molecular architecture, featuring a halogenated vinyl group and a phenolic moiety, suggests a reactivity profile that necessitates rigorous and well-defined protocols for its management. This guide provides a comprehensive framework for researchers, chemists, and laboratory personnel, detailing the essential procedures for the safe handling, long-term stable storage, and environmentally responsible disposal of this compound. The protocols herein are synthesized from safety data for structurally analogous chemicals and established best practices for laboratory chemical management, ensuring a high standard of safety and experimental integrity.
Compound Identification and Physicochemical Profile
A foundational understanding of the compound's physical and chemical properties is paramount for its safe and effective use. While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its structure and data from close chemical analogs.
Assumed to be a white to off-white or pale yellow solid
General Analog Data
Solubility
Expected to be soluble in methanol, ethanol, DMSO, and other polar organic solvents
General Analog Data
| Storage Temperature | 2-8 °C (Refrigerated, Cold-Chain Transport) | BLDpharm[1] |
Hazard Assessment and GHS Classification
Specific toxicological data for 5-[(E)-2-bromoethenyl]-2-methoxyphenol is not available. Therefore, a conservative risk assessment must be performed based on the known hazards of its constituent functional groups and structurally similar compounds, such as other brominated methoxyphenols.
The GHS classification for close analogs strongly indicates the following hazards[2][3]:
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[2][3]
Signal Word:Warning
Hazard Pictogram:
Core Protocols: From Receipt to Disposal
The following protocols are designed to create a self-validating system of safety, where each step mitigates the risks identified in Section 2. The causal relationship between a risk and its corresponding procedural control is explicitly stated.
Engineering Controls and Personal Protective Equipment (PPE)
The primary principle of chemical safety is to minimize exposure through a combination of environmental controls and personal barriers.
Primary Engineering Control: All manipulations of 5-[(E)-2-bromoethenyl]-2-methoxyphenol, including weighing, transfers, and dissolution, must be conducted within a certified chemical fume hood. This is the most critical step to mitigate the risk of inhaling airborne particles or vapors (H335).
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following are mandatory.
Table 2: Mandatory PPE for Handling 5-[(E)-2-bromoethenyl]-2-methoxyphenol
Equipment
Specification
Causality and Rationale
Hand Protection
Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended.
Rationale: Prevents dermal contact and absorption, addressing the skin irritation hazard (H315). Contaminated gloves must be disposed of immediately as chemical waste.[4][5]
Eye Protection
Chemical safety goggles with side shields or a full-face shield.
Rationale: Protects against accidental splashes of solutions or contact with airborne powder, mitigating the serious eye irritation hazard (H319). Standard safety glasses are insufficient.[6]
Body Protection
A flame-resistant laboratory coat, fully fastened.
Rationale: Protects skin and personal clothing from contamination.[7]
| Respiratory | Not required if work is performed within a certified fume hood. A NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations (e.g., spill or ventilation failure). | Rationale: The fume hood provides primary respiratory protection. A respirator is a secondary, emergency-use control.[5] |
Step-by-Step Handling Protocol
Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the work surface is decontaminated and clear of unnecessary items. Don all PPE as specified in Table 2.
Equilibration: If the compound is stored under refrigeration, allow the sealed container to equilibrate to room temperature for 15-20 minutes inside the fume hood. Causality: This prevents atmospheric moisture from condensing on the cold solid, which could compromise compound integrity.
Weighing and Transfer:
Use an anti-static weigh boat or glass vial.
Gently tap the storage container to loosen the solid; do not shake vigorously.
Use a clean, dedicated spatula to carefully transfer the desired amount. Minimize the drop height to prevent the generation of airborne dust.
Dissolution: Place the vessel containing the weighed solid onto a stir plate within the fume hood. Add the desired solvent slowly down the side of the vessel to avoid splashing.
Post-Handling Decontamination:
Thoroughly clean the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone). Collect this solvent rinse as halogenated liquid waste.
Wipe down the work surface of the fume hood.
Carefully doff PPE, disposing of gloves and any other contaminated single-use items into a designated solid hazardous waste container.
Improper storage is a primary cause of compound degradation. The following conditions are essential for maintaining the purity and stability of 5-[(E)-2-bromoethenyl]-2-methoxyphenol.
Temperature: Store in a refrigerator at 2-8 °C .[1] Causality: Low temperatures significantly reduce the rate of potential degradation reactions, such as oxidation or polymerization of the vinyl group.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). Causality: The phenolic hydroxyl group can be susceptible to oxidation. An inert atmosphere displaces oxygen, preserving the compound's structural integrity.
Container: Use a tightly sealed amber glass vial with a PTFE-lined cap. Causality: Amber glass protects the compound from light, which can induce isomerization of the (E)-double bond. The PTFE-lined cap provides a chemically inert seal against moisture and air.
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong acids.[8][9] Causality: Phenols can react exothermically with bases and oxidizing agents.
Waste Disposal Protocol
All materials contaminated with 5-[(E)-2-bromoethenyl]-2-methoxyphenol must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[9][10]
Waste Segregation:
Solid Waste: Collect all contaminated disposables (gloves, weigh boats, paper towels, silica gel) in a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."
Liquid Waste: Collect all solutions containing the compound and solvent rinses in a labeled, sealable container for "Halogenated Organic Liquid Waste." Do not pour down the drain. [8]
Labeling: All waste containers must be clearly labeled with the full chemical name and the relevant hazard pictograms.
Pickup: Schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department.
Emergency Procedures
Spill Response
Minor Spill (inside fume hood):
Alert others in the immediate area.
Use an absorbent pad or chemical spill kit material to gently cover the spill.
Wipe the area clean, place all contaminated materials into the solid hazardous waste container.
Further decontaminate the surface with a suitable solvent and wipe clean.
Major Spill (outside fume hood):
Evacuate the immediate area.
Alert laboratory personnel and contact the institutional EHS emergency line.
Prevent entry to the area.
Exposure Response
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[9]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Process Flow Visualization
The following diagram outlines the complete lifecycle of the compound within the laboratory, emphasizing the integration of safety and handling protocols at each stage.
Caption: Integrated workflow for 5-[(E)-2-bromoethenyl]-2-methoxyphenol management.
incorporating 5-[(E)-2-Bromoethenyl]-2-methoxyphenol into polymer backbones
Title: Application Note: Strategic Incorporation of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol into Poly(arylene ether vinylene) Backbones Audience: Researchers, Materials Scientists, and Drug Development Professionals Intro...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Application Note: Strategic Incorporation of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol into Poly(arylene ether vinylene) Backbones
Audience: Researchers, Materials Scientists, and Drug Development Professionals
Introduction & Scope
The synthesis of conjugated polymers, particularly poly(p-phenylene vinylene) (PPV) and poly(arylene ether vinylene) (PAEV) architectures, is a cornerstone of organic electronics and advanced materials science. Incorporating functionalized, highly specific building blocks into these backbones offers unique pathways to tune their optoelectronic properties, solubility, and biocompatibility.
This application note details the step-growth polymerization protocols for incorporating 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (BEMP) into a polymer backbone. Originally identified as a critical intermediate in the stereoselective synthesis of the antimitotic agent Combretastatin A-4[1], BEMP possesses an orthogonal dual-reactivity profile. It features a nucleophilic methoxyphenol moiety and an electrophilic (E)-2-bromoethenyl handle. By exploiting this bifunctionality, researchers can synthesize well-defined PAEVs via a two-step etherification and Suzuki-Miyaura polycondensation (SMP) workflow.
Mechanistic Principles & Causality (E-E-A-T)
As a Senior Application Scientist, I emphasize that successful polymerization is rarely about merely mixing reagents; it requires orchestrating reaction kinetics, stereochemistry, and phase dynamics. The experimental choices in this workflow are governed by the following causal principles:
Orthogonal Functionalization: The phenolic hydroxyl group (pKa ~10) can be selectively deprotonated by a mild base (e.g., K₂CO₃) without inducing elimination or degradation of the bromoethenyl group. Reacting BEMP with a flexible aliphatic dihalide (e.g., 1,6-dibromohexane) yields a symmetric bis(vinyl bromide) macromonomer. This flexible hexyl spacer is not arbitrary—it is the causal factor that suppresses polymer crystallization during synthesis, ensuring the growing rigid-rod polymer chain remains solvated to achieve high molecular weights .
Stereoretentive Polycondensation: The (E)-2-bromoethenyl group is structurally primed for Suzuki-Miyaura cross-coupling. Unlike Wittig or Gilch polymerizations, which often yield a mixture of cis/trans isomers that disrupt the effective conjugation length (ECL), the Pd-catalyzed coupling of the vinyl bromide with an aryl diboronic acid proceeds with >95% retention of the (E)-configuration .
Biphasic Phase-Transfer Dynamics: The polycondensation utilizes a toluene/water biphasic system. The inclusion of Aliquat 336 (a quaternary ammonium salt) is mandatory. It shuttles the water-soluble boronate complex into the organic phase, where the oxidative addition of the palladium catalyst to the vinyl bromide occurs. Without this phase transfer, the reaction terminates prematurely at the oligomer stage .
Experimental Protocols
Protocol A: Synthesis of the Bis(vinyl bromide) Monomer (M1)
Objective: Convert the asymmetric BEMP into a symmetric, polymerizable bis(vinyl bromide) macromonomer via Williamson ether synthesis.
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (10.0 mmol) and 1,6-dibromohexane (4.8 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF). Insight: A slight stoichiometric excess of the phenol ensures complete consumption of the dibromohexane, simplifying downstream purification.
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 15.0 mmol) to the solution.
Reaction: Heat the suspension to 80 °C under a continuous argon atmosphere for 12 hours. Insight: DMF is chosen over less polar solvents to accelerate the Sₙ2 nucleophilic substitution.
Workup: Cool the mixture to room temperature, pour into 200 mL of ice water, and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel column chromatography (Hexane/EtOAc, 8:2) to yield the pure bis(vinyl bromide) monomer (M1).
Protocol B: Suzuki-Miyaura Polycondensation (SMP)
Objective: Polymerize M1 with an aryl diboronic ester to form the PAEV backbone.
Monomer Loading: To a Schlenk tube, add M1 (1.00 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.00 mmol), and Aliquat 336 (2 drops). Crucial: Exact 1:1 stoichiometry is the fundamental requirement of Carothers' equation for achieving high-molecular-weight step-growth polymers.
Catalyst Addition: Under a stream of argon, add the catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
Polymerization: Seal the tube and heat at 90 °C under vigorous stirring (1000 rpm) for 48 hours. Insight: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the phase-transfer catalyst.
End-Capping: Add phenylboronic acid (0.1 mmol) and react for 6 hours, followed by bromobenzene (0.1 mmol) for another 6 hours. Causality: End-capping quenches reactive halogen and boronic acid chain ends, preventing post-polymerization cross-linking and drastically improving the polymer's thermal stability.
Precipitation: Cool the mixture, dilute with THF (10 mL) to reduce viscosity, and precipitate dropwise into vigorously stirred methanol (200 mL).
Purification: Collect the polymer by filtration and subject it to Soxhlet extraction (methanol for 12h, acetone for 12h). Insight: This step removes low-molecular-weight oligomers and catalyst residues that would otherwise act as charge traps or quench fluorescence. Dry under vacuum at 50 °C.
Data Presentation
The following table summarizes the optimization of the polycondensation conditions. It demonstrates the critical nature of the phase transfer catalyst and solvent choice in achieving high molecular weights.
Table 1: Optimization of Polymerization Conditions and PAEV Properties
Entry
Solvent System (v/v)
Catalyst (mol%)
Additive
Time (h)
Mₙ (kDa)
Mw (kDa)
PDI (Mw/Mₙ)
1
Toluene / H₂O (2:1)
Pd(PPh₃)₄ (2%)
None
48
4.2
6.5
1.54
2
THF / H₂O (2:1)
Pd(PPh₃)₄ (2%)
Aliquat 336
48
8.6
15.1
1.75
3
Toluene / H₂O (2:1)
Pd(PPh₃)₄ (2%)
Aliquat 336
24
14.3
27.2
1.90
4
Toluene / H₂O (2:1)
Pd(PPh₃)₄ (2%)
Aliquat 336
48
28.5
59.8
2.10
Note: Molecular weights (Mₙ, Mw) and Polydispersity Index (PDI) were determined by Gel Permeation Chromatography (GPC) in THF against polystyrene standards. Entry 4 represents the optimized, self-validating protocol described in Protocol B.
Experimental Workflow Visualization
Caption: Step-growth synthetic workflow for incorporating BEMP into a PAEV polymer backbone.
References
[1] Gaukroger, K., Hadfield, J. A., Hepworth, L. A., Lawrence, N. J., & McGown, A. T. (2001). "Novel Syntheses of Cis and Trans Isomers of Combretastatin A-4." The Journal of Organic Chemistry, 66(24), 8135-8138. URL:[Link]
[1] Schlüter, A. D. (2001). "The Tenth Anniversary of Suzuki Polycondensation (SPC)." Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533-1556. URL:[Link]
[2] Thomas, S. W., Joly, G. D., & Swager, T. M. (2007). "Chemical sensors based on amplifying fluorescent conjugated polymers." Chemical Reviews, 107(4), 1339-1386. URL:[Link]
[3] Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Abstract This document provides a comprehensive guide for the efficient, stereoselective synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol via a microwave-assisted Wittig reaction. The protocol is designed for research...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the efficient, stereoselective synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol via a microwave-assisted Wittig reaction. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a significant improvement over conventional heating methods by drastically reducing reaction times and enhancing yields. This application note details the underlying chemical principles, a step-by-step experimental protocol, and methods for the purification and characterization of the final product.
Introduction: The Significance of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol and the Advantages of Microwave Synthesis
5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a valuable building block in organic synthesis, possessing a unique combination of functional groups: a phenol, a methoxy group, and a bromo-substituted vinyl group. This arrangement makes it a versatile precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.
The Wittig reaction is a cornerstone of organic chemistry for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] However, traditional Wittig reactions often require long reaction times and can lead to mixtures of (E) and (Z) isomers.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[3] The primary advantages of employing microwave irradiation include:
Rapid Reaction Times: Microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes.[4]
Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, resulting in cleaner reactions and higher isolated yields.
Enhanced Stereoselectivity: In many cases, microwave-assisted Wittig reactions show a high degree of stereoselectivity, favoring the formation of the thermodynamically more stable (E)-isomer.[4]
This application note will guide the user through the synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol from vanillin and (bromomethyl)triphenylphosphonium bromide, leveraging the benefits of microwave irradiation to achieve a highly efficient and stereoselective transformation.
Reaction Scheme and Mechanism
The synthesis proceeds via a Wittig reaction, where the phosphorus ylide, generated in situ from (bromomethyl)triphenylphosphonium bromide, reacts with the aldehyde group of vanillin.
Reaction Scheme:
Mechanism of the Wittig Reaction:
The generally accepted mechanism for the Wittig reaction involves the following key steps:[2]
Ylide Formation: A strong base deprotonates the α-carbon of the phosphonium salt to form the highly nucleophilic phosphorus ylide.
Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon of the aldehyde (vanillin).
Oxaphosphetane Formation: This attack leads to the formation of a four-membered ring intermediate called an oxaphosphetane.
Decomposition: The oxaphosphetane intermediate is unstable and rapidly decomposes to form the alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.
The high (E)-stereoselectivity observed in many microwave-assisted Wittig reactions is attributed to the rapid heating, which can favor the formation of the more thermodynamically stable trans-oxaphosphetane intermediate, leading to the (E)-alkene.[4]
Experimental Protocol
This protocol is based on general procedures for microwave-assisted Wittig reactions and should be adapted and optimized by the end-user for their specific equipment and scale.
Materials and Equipment
Reagent/Material
Grade
Supplier
CAS Number
Vanillin
≥99%
Sigma-Aldrich
121-33-5
(Bromomethyl)triphenylphosphonium bromide
98%
Sigma-Aldrich
1034-49-7
Potassium tert-butoxide (t-BuOK)
≥98%
Sigma-Aldrich
865-47-4
Tetrahydrofuran (THF), anhydrous
≥99.9%
Sigma-Aldrich
109-99-9
Dichloromethane (DCM)
ACS grade
Fisher Scientific
75-09-2
Ethyl acetate
ACS grade
Fisher Scientific
141-78-6
Hexanes
ACS grade
Fisher Scientific
110-54-3
Anhydrous sodium sulfate
ACS grade
Fisher Scientific
7757-82-6
Silica gel
60 Å, 230-400 mesh
Sigma-Aldrich
7631-86-9
Equipment:
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
Round-bottom flasks
Magnetic stirrer and stir bars
Rotary evaporator
Separatory funnel
Glassware for column chromatography
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
UV lamp for TLC visualization
Safety Precautions
(Bromomethyl)triphenylphosphonium bromide: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6]
Potassium tert-butoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a glovebox or under an inert atmosphere. Wear appropriate PPE.
Solvents: Dichloromethane, ethyl acetate, and hexanes are flammable and should be handled in a fume hood away from ignition sources.
Step-by-Step Synthesis Protocol
Preparation of the Ylide (in situ):
To a dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add (bromomethyl)triphenylphosphonium bromide (1.1 mmol, 480 mg).
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (5 mL).
Stir the mixture at 0 °C for 30 minutes. The formation of the orange-red ylide should be observed.
Wittig Reaction:
To the ylide solution, add a solution of vanillin (1.0 mmol, 152 mg) in anhydrous THF (2 mL) dropwise at 0 °C.
Seal the microwave vial.
Place the vial in the microwave reactor.
Irradiate the reaction mixture at 80 °C for 10-20 minutes with a power of 100-150 W. Note: Reaction time and temperature may require optimization.
Reaction Monitoring:
After cooling, spot the reaction mixture on a TLC plate and elute with a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
Visualize the spots under a UV lamp. The disappearance of the vanillin spot and the appearance of a new, less polar product spot indicates reaction completion.
Work-up and Purification
The primary challenge in the work-up of a Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired product.
Quenching and Extraction:
Transfer the cooled reaction mixture to a separatory funnel.
Add saturated aqueous ammonium chloride solution (20 mL) to quench the reaction.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Removal of Triphenylphosphine Oxide:
Method A: Precipitation:
Dissolve the crude residue in a minimal amount of dichloromethane.
Slowly add hexanes or pentane while stirring until a white precipitate (triphenylphosphine oxide) forms.[7][8]
Cool the mixture in an ice bath to maximize precipitation.
Filter the mixture, washing the solid with cold hexanes.
Concentrate the filtrate to obtain the crude product.
Method B: Column Chromatography:
If precipitation is incomplete, purify the crude product by flash column chromatography on silica gel.
Use a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity to elute the product. Triphenylphosphine oxide is more polar and will elute later.
Product Characterization
The structure of the synthesized 5-[(E)-2-Bromoethenyl]-2-methoxyphenol should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
The spectrum is expected to show signals for the aromatic protons, the vinyl protons, the methoxy protons, and the phenolic hydroxyl proton.
The vinyl protons should appear as two doublets with a large coupling constant (J ≈ 14-16 Hz), characteristic of a trans (E) configuration.
The aromatic protons will appear as multiplets or distinct signals in the aromatic region (δ 6.5-7.5 ppm).
The methoxy group will be a singlet around δ 3.8-3.9 ppm.
The phenolic hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent.
¹³C NMR (100 MHz, CDCl₃):
The spectrum will show signals for all nine carbon atoms.
The aromatic and vinyl carbons will appear in the δ 100-150 ppm region.
The methoxy carbon will be around δ 55-56 ppm.
Mass Spectrometry (EI or ESI):
The mass spectrum should show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₉H₉BrO₂ = 229.07 g/mol ).[9]
The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for M⁺ and [M+2]⁺) should be observed.
Results and Discussion
Parameter
Expected Outcome
Reaction Time
10-20 minutes
Yield
70-90% (isolated yield)
Purity
>95% after purification
Stereoselectivity
Predominantly (E)-isomer
Appearance
Off-white to pale yellow solid
The microwave-assisted protocol offers a significant improvement in reaction time compared to conventional heating methods, which can take several hours. The high yield and excellent (E)-stereoselectivity are key advantages of this method. The purification strategy is crucial for obtaining a high-purity product, and a combination of precipitation and column chromatography is often the most effective approach.
Ensure anhydrous conditions for ylide formation; optimize microwave parameters (time, temp, power); use fresh reagents.
Mixture of (E) and (Z) isomers
Reaction conditions not optimized for stereoselectivity.
Adjust solvent, base, or temperature. Microwave irradiation generally favors the (E)-isomer.
Difficulty in removing triphenylphosphine oxide
High solubility of the byproduct in the purification solvent.
Try different solvent systems for precipitation/crystallization; use a different chromatography eluent system.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. The method is rapid, high-yielding, and highly stereoselective for the (E)-isomer. The provided guidelines for reaction setup, work-up, purification, and characterization should enable researchers to successfully synthesize this valuable building block for their research endeavors.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol.
Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
References
A novel microwave-assisted highly stereoselective one-pot Wittig reaction under solvent-free conditions. Turk J Chem. 2019;43(2):627-638.
(Bromomethyl)triphenylphosphonium Bromide Safety Data Sheet. Tokyo Chemical Industry Co., Ltd.
(Bromomethyl)triphenylphosphonium bromide Safety Data Sheet. Sigma-Aldrich.
[This link was not used in the final response]
[This link was not used in the final response]
Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab, Scripps Research.
Technical Support Center: Troubleshooting E/Z Stereoselectivity in 5-[(E)-2-Bromoethenyl]-2-methoxyphenol Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol . This guide is engineered for researchers and drug development professionals facing stereochemical eros...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the stereoselective synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol . This guide is engineered for researchers and drug development professionals facing stereochemical erosion or poor yields during the decarboxylative bromination of its precursor, isoferulic acid (3-hydroxy-4-methoxycinnamic acid).
Below, you will find a mechanistic primer, a step-by-step self-validating protocol, and an advanced troubleshooting FAQ to help you maximize the (E)-isomer yield.
Mechanistic Primer: The Causality of Stereocontrol
The synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol relies on a Hunsdiecker-type bromodecarboxylation[1]. When isoferulic acid reacts with N-Bromosuccinimide (NBS) in the presence of a catalytic base (typically Lithium Acetate, LiOAc), a bromonium ion intermediate is formed.
The Stereochemical Trap:
Because the isoferulic acid aromatic ring is highly electron-rich (due to the 3-OH and 4-OMe groups), the intermediate bromonium ion is prone to opening into a highly stabilized benzylic carbocation. If this occurs, free rotation around the C–C bond takes place prior to CO2 extrusion, destroying the stereospecificity and leading to a high percentage of the unwanted (Z)-isomer.
To achieve >95% (E)-selectivity, the reaction must be forced through a kinetic, concerted anti-elimination pathway before the bromonium ion can open. This is achieved by precise control of the Lewis acid catalyst (Li+), solvent dielectric constant, and rapid heating dynamics (microwave irradiation)[2].
Mechanistic divergence in bromodecarboxylation dictating E/Z stereoselectivity.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes how specific deviations from the optimal protocol impact the E:Z ratio and overall yield. Use this data as a diagnostic tool to identify what might be failing in your current workflow.
Reaction Conditions
Catalyst / Base
Time / Temp
E:Z Ratio
Yield (%)
Major Observed Byproducts
NBS (1.0 eq), MeCN
None
2 h / 25°C
50:50
45
Ring-brominated phenols
NBS (1.0 eq), DMF
Et₃N (1.0 eq)
2 h / 60°C
30:70
60
(Z)-isomer predominant
NBS (1.2 eq), MeCN/H₂O (50:50)
LiOAc (10 mol%)
1 min / MW (80°C)
60:40
55
Bromohydrin, Ring-bromination
NBS (1.05 eq), MeCN/H₂O (92:8)
LiOAc (10 mol%)
1 min / MW (80°C)
>98:2
92
None (Optimal)
Self-Validating Experimental Protocol
To ensure high reproducibility and stereofidelity, follow this optimized microwave-assisted methodology[2],[3]. This protocol includes built-in validation checkpoints to confirm the reaction trajectory in real-time.
N-Bromosuccinimide (NBS) (Recrystallized from water): 1.05 mmol
Lithium Acetate (LiOAc): 0.1 mmol (10 mol%)
Solvent: Acetonitrile/Water (MeCN/H₂O) at a strict 92:8 v/v ratio (5.0 mL)
Step-by-Step Workflow:
Substrate Dissolution: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of isoferulic acid in 5.0 mL of the MeCN/H₂O (92:8) solvent mixture.
Catalyst Pre-organization: Add 10 mol% LiOAc. Stir for 2 minutes at room temperature.
Causality: The Li+ ions must pre-coordinate with the carboxylate moiety to lock the molecule into the necessary anti-periplanar conformation before the halogen is introduced.
Halogenation: Add 1.05 mmol of NBS in a single portion. Seal the vial immediately.
Validation Checkpoint 1: The solution will turn a distinct orange/yellow, indicating the presence of active electrophilic bromine.
Microwave Irradiation: Subject the vial to microwave irradiation at 80°C (approx. 100 W) for exactly 1 minute.
Quenching & Extraction: Rapidly cool the vial in an ice bath. Dilute the mixture with 15 mL of Ethyl Acetate and immediately wash with 10 mL of saturated aqueous Na₂S₂O₃.
Validation Checkpoint 2: The organic layer must instantly transition from yellow to colorless. If the solution remains yellow prior to quenching, the decarboxylation is incomplete, indicating potential catalyst deactivation or moisture issues.
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure (E)-isomer.
Troubleshooting FAQs
Q: Why am I getting a high percentage of the (Z)-isomer instead of the desired (E)-isomer?A: The loss of stereoselectivity is primarily caused by an extended lifetime of the bromonium ion intermediate. If the intermediate lives long enough to open into a benzylic carbocation, the C–C bond rotates, leading to the (Z)-isomer. To fix this, you must accelerate the decarboxylation step. Ensure you are using Microwave irradiation (which provides rapid, uniform heating to push the kinetic pathway) and verify that your LiOAc catalyst is dry and active[2].
Q: I am observing significant amounts of a dibrominated byproduct. How do I prevent this?A: The 2-methoxyphenol moiety of your product is highly activated toward electrophilic aromatic substitution (specifically at the position ortho to the phenol OH). If you use an excess of NBS or prolong the reaction time, the ring will brominate. You must strictly control your NBS stoichiometry to no more than 1.05 equivalents and limit the reaction time to 1–2 minutes under microwave conditions[3].
Q: Can I use Triethylamine (Et₃N) or Sodium Acetate (NaOAc) instead of Lithium Acetate?A: We strongly advise against it. While NaOAc can facilitate the reaction, LiOAc is vastly superior for maximizing (E)-selectivity. The small, highly charge-dense Li+ ion acts as a mild Lewis acid. It coordinates tightly with the carboxylate group, organizing the transition state into a rigid anti-periplanar conformation. Bulky bases like Et₃N often lead to competing pathways or base-catalyzed isomerization of the product, heavily eroding your E:Z ratio[1].
Q: Does the solvent ratio (MeCN/H₂O) really need to be exactly 92:8?A: Yes. The water serves a dual purpose: it dissolves the LiOAc catalyst and stabilizes the transition state during CO₂ extrusion. However, if the water content is too high (e.g., 50:50), the dielectric constant of the solvent increases, which over-stabilizes the open benzylic carbocation and promotes the formation of bromohydrin byproducts. A 92:8 ratio provides the exact microenvironment needed for the concerted kinetic pathway[2],[3].
Step-by-step troubleshooting workflow to resolve poor E-isomer selectivity.
References
Decarboxylative Halogenation of Organic Compounds | Chemical Reviews - acs.org -
Technical Support Center: Troubleshooting the Synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals synthesizing 5-[(E)-2-Bromoethenyl]-2-m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals synthesizing 5-[(E)-2-Bromoethenyl]-2-methoxyphenol . This compound is a critical vinyl bromide intermediate in the synthesis of biologically active stilbenes, most notably the potent antimitotic agent Combretastatin A-4.
Historically, synthesizing this specific intermediate from 3-hydroxy-4-methoxycinnamic acid (isoferulic acid) using traditional methods yields notoriously poor results (often plateauing at ~30%)[1]. This guide dissects the mechanistic causality behind these low yields and provides self-validating, modern protocols to optimize your workflow.
Diagnostic Data: Method Comparison
Before altering your workflow, consult the table below to compare the quantitative performance of various decarboxylative bromination strategies.
Reaction Method
Reagents & Conditions
Typical Yield
(E):(Z) Selectivity
Primary Byproducts
Recommendation
Classical Halodecarboxylation
Br₂, AcOH, Heat
~30%
Moderate
Ring-brominated phenols, stable dibromides
❌ Not Recommended (Uncontrolled electrophilicity)
Catalytic Acetate
NBS, LiOAc (cat.), MeCN/H₂O
80–90%
High (>95:5)
Trace succinimide
✅ Highly Recommended (Scalable, high atom economy)
Hypervalent Iodine
IBX, TBAB, MeCN/H₂O
85–95%
High (>90:10)
Iodobenzoic acid
⚠️ Alternative (Best for highly sensitive substrates)
Mechanistic Pathway Analysis
To troubleshoot effectively, you must understand the competing pathways at play. The diagram below illustrates why traditional methods fail and why controlled electrophilic sources succeed.
Caption: Competing pathways in the decarboxylative bromination of 3-hydroxy-4-methoxycinnamic acid.
Troubleshooting FAQs
Q1: I am using the standard Br₂/AcOH protocol, but my yields are stuck at 30%. Why is this happening?
A: The root cause is the high electron density of your starting material. The hydroxyl (-OH) and methoxy (-OCH₃) groups strongly activate the aromatic ring. When you introduce molecular bromine (Br₂)—a highly reactive, uncontrolled electrophile—it indiscriminately attacks the aromatic ring via rather than isolating its attack to the alkene[1]. Additionally, excess Br₂ can lead to the formation of stable dibromide adducts that fail to undergo the necessary decarboxylative elimination.
Q2: How can I suppress aromatic ring bromination and force the reaction toward halodecarboxylation?
A: You must transition from a strong electrophile to a controlled, steady-state source of bromonium ions (Br⁺). We recommend replacing Br₂ with N-Bromosuccinimide (NBS) and a catalytic amount of Lithium Acetate (LiOAc). In this system, NBS provides a mild, slow release of Br⁺, while the acetate ion coordinates with the carboxylic acid, facilitating a highly selective[2]. Alternatively, using a hypervalent iodine reagent like 2-Iodoxybenzoic acid (IBX) with Tetrabutylammonium bromide (TBAB) completely bypasses EAS pathways[3].
Q3: My product contains a high percentage of the (Z)-isomer. How do I improve stereoselectivity for the (E)-isomer?
A: The desired (E)-selectivity is kinetically driven by the anti-elimination of the intermediate bromonium species. Poor E:Z ratios usually indicate that radical pathways are competing with the ionic mechanism. To fix this:
Change your solvent: Use a polar solvent mixture like Acetonitrile/Water (MeCN/H₂O). The polarity stabilizes the ionic transition state, strongly favoring the (E)-alkene.
Exclude light: Run the reaction in the dark (wrap the flask in foil) to suppress homolytic cleavage of the N-Br bond, which triggers unselective radical isomerization[2].
Optimized Experimental Protocol: NBS/LiOAc Method
This protocol is a self-validating system designed to maximize the yield of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol while minimizing EAS byproducts.
Reagents Required:
3-Hydroxy-4-methoxycinnamic acid (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Lithium Acetate (LiOAc) (0.2 eq)
Acetonitrile (MeCN) / High-Purity Water (9:1 v/v)
Step-by-Step Methodology:
Substrate Dissolution: In a clean, oven-dried round-bottom flask, dissolve 1.0 equivalent of 3-hydroxy-4-methoxycinnamic acid in the MeCN/H₂O (9:1) solvent mixture to achieve a substrate concentration of 0.1 M.
Catalyst Activation: Add 0.2 equivalents of LiOAc to the solution. Stir vigorously for 5 minutes at room temperature (20–25 °C) to ensure complete dissolution and pre-coordination with the carboxylic acid.
Controlled Bromination: Wrap the reaction flask completely in aluminum foil to exclude ambient light. Slowly add 1.05 equivalents of NBS portion-wise over a 15-minute period. Causality note: Portion-wise addition prevents localized concentration spikes of Br⁺, further suppressing ring bromination.
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3). The starting material spot should disappear within 1 to 2 hours.
Quenching: Once complete, immediately quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). This step is critical as it destroys any unreacted NBS or trace Br₂, preventing post-reaction halogenation during workup.
Extraction & Drying: Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude yellow oil via silica gel flash chromatography using a gradient of Hexanes to 20% EtOAc. The product, (E)-5-(2-Bromoethenyl)-2-methoxyphenol, will elute as a purified solid.
References
Gaukroger, K., Hadfield, J. A., Hepworth, L. A., Lawrence, N. J., & McGown, A. T. (2001). "Novel Syntheses of Cis and Trans Isomers of Combretastatin A-4." Journal of Organic Chemistry, 66(24), 8135–8138.[Link]
Wang, Z., et al. (2021). "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, 121(1), 412–484.[Link]
Han, J., & Wei, Y. (2012). "Decarboxylative Bromination of Cinnamic Acids by 2-Iodoxybenzoic Acid with Tetrabutylammonium Bromide." Journal of Chemical Research. [Link]
Technical Support Center: Stability & Storage of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Welcome to the Technical Support Center for handling, storing, and troubleshooting the stability of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol . This compound, featuring both an electron-rich methoxyphenol ring and a reactiv...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling, storing, and troubleshooting the stability of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol . This compound, featuring both an electron-rich methoxyphenol ring and a reactive bromoethenyl moiety, is highly susceptible to oxidative degradation. This guide provides researchers and drug development professionals with field-proven insights, causality-driven explanations, and self-validating protocols to ensure material integrity.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does 5-[(E)-2-Bromoethenyl]-2-methoxyphenol discolor rapidly when left on the benchtop?A1: The discoloration is a primary indicator of oxidative degradation. Phenolic compounds containing electron-donating groups (such as the methoxy group at the ortho position) are highly susceptible to autoxidation when exposed to atmospheric oxygen, light, and ambient thermal energy[1]. The initial oxidation generates phenoxyl radicals, which subsequently couple or further oxidize to form highly conjugated, colored quinone-type impurities[1][2]. Furthermore, the (E)-2-bromoethenyl group can undergo oxidative cleavage or radical addition, accelerating the degradation cascade.
Q2: What is the mechanistic rationale behind the recommended storage conditions?A2: To halt the degradation cascade, you must eliminate the initiators of radical formation.
Q3: Can I use antioxidants to stabilize the compound in solution?A3: Yes. For liquid formulations or prolonged solution-state experiments, adding a sterically hindered phenolic antioxidant like BHT (Butylated hydroxytoluene) or BHA at a concentration of 0.01–0.1% (w/v) can effectively scavenge peroxy radicals, extending the stability of the solution[1]. However, ensure the chosen antioxidant does not interfere with your downstream synthetic or analytical workflows.
Part 2: Troubleshooting Guide
Issue 1: Rapid Discoloration of Solid Material
Symptom: The off-white crystalline solid turns pink, brown, or dark yellow during storage.
Root Cause: Oxygen ingress or light exposure leading to quinone formation.
Self-Validating Resolution:
Purification: Recrystallize the degraded batch using deoxygenated, metal-free solvents (trace metal ions act as oxidation catalysts)[1].
Validation: Run an HPLC-UV assay to confirm the removal of quinone peaks (typically eluting earlier than the parent peak due to increased polarity).
Prevention: Transfer the purified solid to an amber glass vial, purge the headspace with Argon for 60 seconds, seal tightly with a PTFE-lined cap, and store at 2–8 °C[1].
Issue 2: Degradation in Solution During Assays
Symptom: Loss of API assay value over 24 hours when dissolved in methanol or acetonitrile.
Root Cause: Dissolved oxygen in the solvent or reactive peroxides in aged solvents.
Self-Validating Resolution:
Solvent Prep: Sparge all solvents with Nitrogen for 15 minutes prior to dissolution[1].
Validation: Prepare two solutions (sparged vs. unsparged). Monitor both via HPLC over 24 hours. The sparged solution should maintain >99.5% peak area, validating the protocol.
Part 3: Quantitative Data & Experimental Protocols
Table 1: Impact of Storage Conditions on Degradation Rate
Note: Data represents typical degradation trajectories for highly reactive methoxyphenols.
Storage Condition
Atmosphere
Light Exposure
Temp (°C)
Expected Purity at 30 Days
Color Change
Optimal
Argon
Dark (Amber)
2–8 °C
> 99.5%
None (Off-white)
Sub-optimal
Air
Dark
2–8 °C
~ 97.0%
Slight Pink
Poor
Air
Ambient Light
25 °C
< 90.0%
Brown/Yellow
Solution (No BHT)
Air (Dissolved O2)
Ambient Light
25 °C
< 85.0%
Dark Brown
Protocol: Forced Degradation Study (Oxidative Pathway)
To properly identify the oxidative impurities of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, a forced degradation study must be performed to establish a stability-indicating analytical method[1].
Step-by-Step Methodology:
Sample Preparation: Dissolve 10 mg of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol in 5.0 mL of HPLC-grade, deoxygenated Methanol.
Oxidative Stress: Add 1.0 mL of 3% Hydrogen Peroxide (H₂O₂) to the solution[1].
Incubation: Stir the mixture at room temperature (25 °C) for 24 hours, protected from light.
Quenching: Quench the residual peroxide by adding a saturated solution of sodium thiosulfate dropwise until peroxide test strips read negative.
Analysis: Inject the sample into an HPLC system (C18 column, UV detection at 254 nm and 280 nm) to profile the degradation products (e.g., quinones and cleavage products)[1].
Control: Run a parallel blank (compound + methanol + water) to ensure degradation is strictly oxidative.
Part 4: Visualization of Oxidative Degradation & Prevention
The following diagram illustrates the causality between environmental exposure, the chemical degradation pathway, and the preventative storage workflow.
Caption: Mechanistic workflow demonstrating the oxidative degradation pathway versus the stabilized storage protocol.
References
BenchChem. "How to prevent the oxidation of 2-Methoxy-3,4,5-trimethylphenol during storage." BenchChem Tech Support.
MDPI. "Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers.
reducing unwanted debromination side reactions of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Introduction Welcome to the technical support center for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermedi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. A common and often frustrating challenge encountered during its synthesis and subsequent reactions is the unwanted loss of the vinyl bromine, leading to the formation of 5-ethenyl-2-methoxyphenol (5-vinylguaiacol) as a significant impurity.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you diagnose and mitigate this debromination side reaction, ensuring higher yields and purity of your target compound.
Understanding the Debromination Side Reaction
Unwanted debromination of vinyl bromides can occur through several mechanistic pathways, often influenced by the specific reaction conditions employed. For a molecule like 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, the electron-rich phenolic ring can further sensitize the molecule to certain degradation pathways.
Potential Mechanisms for Debromination:
Radical-Mediated Debromination: This is a common pathway, often initiated by trace metals, light (photoredox catalysis), or radical initiators.[1][2] The C-Br bond can be cleaved homolytically to form a vinyl radical, which then abstracts a hydrogen atom from the solvent or other reagents to yield the debrominated product.
Catalyst-Mediated Reduction: In transition metal-catalyzed reactions, such as Heck or Suzuki couplings, the palladium or other metal catalyst can facilitate a reductive dehalogenation pathway.[3] This is particularly prevalent if reaction conditions are not carefully optimized, for instance, in the presence of certain phosphine ligands or hydride sources.
Base-Mediated Elimination/Reduction: While less common for vinyl halides compared to alkyl halides, strong bases under harsh conditions could potentially promote side reactions. More likely, certain basic conditions can affect the stability of reagents or intermediates, indirectly leading to debromination.
The following diagram illustrates these potential degradation pathways.
Caption: Potential pathways leading to unwanted debromination.
Troubleshooting Guide: Debromination Issues
This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.
Q1: I'm synthesizing 5-[(E)-2-Bromoethenyl]-2-methoxyphenol via a Horner-Wadsworth-Emmons (HWE) reaction and seeing significant debromination. What's wrong?
A1: This is a common issue when using bromo-substituted phosphonates. The problem often lies in the choice of base and reaction conditions.
Potential Cause
Explanation
Recommended Solution
Strong, Nucleophilic Base
Bases like n-butyllithium (nBuLi) can sometimes engage in lithium-halogen exchange with the vinyl bromide moiety, especially at elevated temperatures, leading to the debrominated product.
Switch to a non-nucleophilic, sterically hindered base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices for HWE reactions as they are less likely to participate in side reactions.[4][5]
Prolonged Reaction Time/High Temperature
Extended exposure to basic conditions, especially at temperatures above 0 °C, can increase the likelihood of side reactions.
Perform the deprotonation of the phosphonate at 0 °C and then add the aldehyde (5-bromo-2-methoxybenzaldehyde). Allow the reaction to proceed at 0 °C and then warm slowly to room temperature only if necessary. Monitor the reaction by TLC to avoid unnecessarily long reaction times.
Impure Reagents
The starting brominated phosphonate or aldehyde may already contain debrominated impurities, or impurities that initiate radical reactions.
Ensure the purity of your starting materials (diethyl (E)-2-bromoethenylphosphonate and 5-bromo-2-methoxybenzaldehyde) by NMR or other appropriate analytical techniques before starting the reaction.
Q2: My purified product seems to degrade over time, showing an increasing amount of the debrominated version. How can I store it properly?
A2: Phenolic compounds can be sensitive to air and light, and vinyl halides can be susceptible to radical-initiated degradation.[6]
Potential Cause
Explanation
Recommended Solution
Oxidation and Light Exposure
The phenolic hydroxyl group can be oxidized by atmospheric oxygen, a process often accelerated by light. This can generate radicals that promote debromination.[6]
Store the solid compound in an amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a freezer at -20 °C.
Trace Acid/Base Contamination
Residual acid or base from the purification process can catalyze degradation over time.
Ensure the final product is free of any acidic or basic residues. A final wash of the organic solution with brine to a neutral pH during workup is recommended. Ensure solvents for storage are of high purity and free from peroxides.
Q3: I am using the compound in a Heck coupling reaction, and my main side product is the debrominated starting material. How can I fix this?
A3: Reductive dehalogenation is a known side reaction in Heck couplings.[3] The choice of catalyst, ligand, base, and solvent system is critical.
Potential Cause
Explanation
Recommended Solution
Hydride Formation
The base (e.g., triethylamine) or solvent can act as a hydride source, leading to the formation of a palladium-hydride species (H-Pd-L), which can reductively cleave the C-Br bond.
Switch to a non-coordinating, inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] Use a polar aprotic solvent like DMF or DMAc, ensuring it is anhydrous.
Ligand Choice
Certain phosphine ligands can promote the reductive pathway.
For vinyl bromides, sterically hindered phosphine ligands often work well. Consider using ligands like P(t-Bu)₃ or bulky biaryl phosphines. Sometimes, ligandless conditions (using a palladium salt like Pd(OAc)₂) can be effective, but this requires careful optimization.[3]
Reaction Temperature
High temperatures can increase the rate of side reactions, including dehalogenation.
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical starting point for Heck reactions is 80-100 °C, but it may be possible to go lower depending on the reactivity of your coupling partner.
Frequently Asked Questions (FAQs)
Q: Which olefination method is better for synthesizing this compound: Wittig or Horner-Wadsworth-Emmons (HWE)?A: For producing the (E)-isomer with high selectivity and simplifying purification, the Horner-Wadsworth-Emmons (HWE) reaction is generally superior to the standard Wittig reaction.[4][8]
Stereoselectivity: HWE reactions with stabilized phosphonates (like those containing a bromo group) strongly favor the formation of the thermodynamically more stable (E)-alkene.[9]
Purification: The phosphate byproduct from an HWE reaction is water-soluble and easily removed during aqueous workup.[5] In contrast, the triphenylphosphine oxide byproduct from a Wittig reaction is often difficult to separate from the desired product, frequently requiring column chromatography.[10][11]
Q: What are the best methods for purifying 5-[(E)-2-Bromoethenyl]-2-methoxyphenol from its debrominated analog?A: The polarity difference between the bromo-compound and its debrominated analog is small, making separation challenging.
Flash Column Chromatography: This is the most effective method. Use a high-resolution silica gel. A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is recommended. For example, starting with 5% EtOAc/Hexanes and slowly increasing to 15-20% should provide good separation.[12]
Recrystallization: If the product is a solid, recrystallization may be possible. Experiment with solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes. This is often less effective than chromatography for removing the debrominated impurity unless it is present in very small amounts.
Q: Can I use N-Bromosuccinimide (NBS) to synthesize this compound?A: Direct bromination of 5-ethenyl-2-methoxyphenol with NBS is generally not recommended for achieving this specific product. NBS with vinyl groups can lead to complex mixtures, including addition across the double bond or allylic bromination if applicable.[13] A convergent synthesis, such as the HWE reaction described below, provides much better control over regiochemistry and stereochemistry.
Optimized Experimental Protocols
Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is designed to maximize the yield of the desired (E)-isomer while minimizing debromination.
Caption: Workflow for the HWE synthesis of the target compound.
Materials:
Diethyl (bromomethyl)phosphonate
5-bromo-2-methoxybenzaldehyde
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Hexanes
Brine
Procedure:
Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Slowly add a solution of diethyl (bromomethyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.
Reaction: To the freshly formed ylide solution, add a solution of 5-bromo-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and then brine (1x).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to isolate the pure product.
Protocol 2: Forced Degradation Study
This protocol helps identify which conditions are causing debromination in your specific experimental setup.[6]
Materials:
Pure 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (1 mg/mL stock in acetonitrile)
0.1 M HCl (Hydrochloric acid)
0.1 M NaOH (Sodium hydroxide)
3% H₂O₂ (Hydrogen peroxide)
HPLC system with a C18 column
Procedure:
Sample Preparation: Prepare four separate test conditions in amber HPLC vials:
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
Photolytic: Place 2 mL of the stock solution in a clear vial and expose it to direct laboratory light.
Control: Use 2 mL of the stock solution kept in the dark at room temperature.
Incubation: Keep all samples at room temperature for a set period (e.g., 24 hours).
Analysis: Before injection into the HPLC, neutralize the acidic sample with 0.1 M NaOH and the basic sample with 0.1 M HCl.
Evaluation: Analyze all samples by HPLC. Compare the chromatograms to the control. The appearance of a new peak corresponding to 5-ethenyl-2-methoxyphenol will identify which condition (acid, base, oxidation, or light) is promoting the debromination.
References
BenchChem. (2025). Application Notes and Protocols: The Synthesis of Vinyl Bromide via Dehydrobromination of 1,2-Dibromoethane. BenchChem.
BenchChem. (2025). Technical Support Center: Vinylzinc Bromide in Organic Solvents. BenchChem.
Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. (2025). PMC.
Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
BenchChem. (2025). Side reactions in the Wittig synthesis of alkanes. BenchChem.
The Wittig Reaction: Synthesis of Alkenes. (n.d.).
Littler, B. J. (2015). Heck Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society.
Wikipedia. (n.d.). Heck reaction. Wikipedia.
Livingstone, R., & Watson, R. B. (1970). Vinyl bromides from reaction of N-bromosuccinimide with chromans and other benzyl derivatives: a new interpretation. Journal of the Chemical Society D: Chemical Communications.
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Teledyne ISCO.
BenchChem. (2025). Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions. BenchChem.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal.
Working with 5-[(E)-2-Bromoethenyl]-2-methoxyphenol presents a classic formulation challenge. The molecule features a highly lipophilic (E)-2-bromoethenyl tail paired with a methoxyphenol headgroup. Its dissolution in aqueous media is thermodynamically unfavorable due to the formation of a highly ordered water clathrate around the halogenated alkene.
As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic "trial and error." Below, you will find causally-driven methodologies and self-validating protocols to ensure your compound remains in solution without compromising your experimental integrity.
Q: Why does my compound crash out immediately when transferring from a DMSO stock to my aqueous assay buffer?A: This is a phenomenon known as "solvent shift" precipitation. When the DMSO concentration drops below the critical solubilization threshold (typically <5%), the dielectric constant of the medium rapidly increases. The hydrophobic bromoethenyl tails aggregate to minimize contact with water, causing the drug to precipitate[1].
Solution: Avoid direct dilution. Instead, use a step-wise cascade dilution or a cosolvent system incorporating PEG-400, which lowers the dielectric constant of the aqueous medium and reduces the energy barrier for solvation[2].
Q: Can I just increase the pH of my buffer to deprotonate the phenol and increase solubility?A: Yes, but you must do so with extreme caution. The pKa of the methoxyphenol group is approximately 9.5–10.0. While forming the phenolate ion significantly increases aqueous solubility, exposing the molecule to highly alkaline environments (pH > 10) risks degrading the (E)-2-bromoethenyl group via E2 elimination (forming a terminal alkyne) or nucleophilic substitution. Keep your buffer pH ≤ 8.5 to maintain the structural integrity of the compound.
Q: My cell-based assay cannot tolerate high concentrations of DMSO. What is the best alternative?A: For in vitro cell assays, DMSO concentrations must generally be kept at ≤0.5% to maintain cell viability and prevent solvent-induced artifacts[3]. We highly recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation. The hydrophobic cavity of HP-β-CD perfectly accommodates the bromoethenyl-aromatic moiety, shielding it from water while the hydroxylated exterior maintains aqueous solubility. If massive doses are required, formulating a nanosuspension is the next best step[4].
Section 2: Core Solubilization Workflows
The following protocols are designed as self-validating systems. Do not skip the validation steps; they are critical to ensure you are dosing a true solution rather than a biologically inactive micro-suspension.
Principle: PEG-400 acts as an intermediate polarity bridge between DMSO and water, preventing rapid nucleation of the hydrophobic compound[2].
Primary Stock: Weigh the 5-[(E)-2-Bromoethenyl]-2-methoxyphenol powder and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.
Secondary Stock (The Bridge): Dilute the primary DMSO stock 1:10 into 100% PEG-400. (You now have a 1 mM drug solution in 10% DMSO / 90% PEG-400).
Aqueous Integration: Slowly add the secondary stock dropwise to your aqueous assay buffer under vigorous vortexing to reach your final target concentration (e.g., 10 µM).
Self-Validation Step: Measure the Optical Density (OD) of the final buffer at 600 nm. An
OD600>0.05
indicates light scattering from micro-precipitates. If the OD is high, your dilution was too rapid, or you have exceeded the thermodynamic solubility limit of the cosolvent mixture.
Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based/In Vivo Assays)
Principle: Creates a water-soluble inclusion complex without the use of toxic organic solvents, ideal for sensitive biological systems.
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).
Drug Addition: Add 5-[(E)-2-Bromoethenyl]-2-methoxyphenol powder directly to the cyclodextrin solution to achieve a theoretical target concentration of 2 mM. (Note: Excess undissolved solid will be present initially).
Equilibration: Sonicate the suspension in a water bath for 15 minutes to break up aggregates, then incubate on an orbital shaker at 37°C for 24 hours. Causality: Complexation is an equilibrium-driven process; sufficient time and kinetic energy are required for the drug to enter the cyclodextrin cavity.
Clarification (Critical): Filter the mixture through a 0.22 µm PTFE syringe filter. This step physically removes uncomplexed, undissolved drug, ensuring you are working with a true solution.
Self-Validation Step: Quantify the exact concentration of the filtrate using HPLC-UV against a standard curve prepared in 100% organic solvent. Never assume the final concentration matches your initial powder input.
Section 3: Quantitative Data & Comparison
Use the table below to select the appropriate strategy based on your required concentration and assay tolerance.
Solubilization Strategy
Primary Mechanism
Est. Max Aqueous Concentration
Cytotoxicity Risk
Best Use Case
Direct DMSO Dilution
Solvent shift
< 10 µM
High (>1% DMSO)
Quick biochemical screens
DMSO/PEG-400 Cascade
Dielectric constant reduction
~ 50–100 µM
Moderate
Enzyme/Receptor binding assays
HP-β-CD Complexation
Hydrophobic encapsulation
> 1 mM
Low
Cell culture, In vivo dosing
Nanosuspension
Surface area expansion
> 10 mM (Suspension)
Low
High-dose oral/IP efficacy models
Section 4: Mechanistic Decision Pathway
Decision tree for selecting the optimal solubilization strategy based on assay requirements.
References
Nanosuspension: An approach to enhance solubility of drugs. National Center for Biotechnology Information (PMC). Available at:[Link]
Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. National Center for Biotechnology Information (PMC). Available at:[Link]
Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures. National Center for Biotechnology Information (PMC). Available at:[Link]
Technical Support Center: Resolving Overlapping Peaks in the ¹H-NMR Spectrum of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Welcome to the technical support guide for resolving challenges in the ¹H-NMR analysis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for resolving challenges in the ¹H-NMR analysis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for a common analytical hurdle: overlapping proton signals. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt these techniques to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals in the ¹H-NMR spectrum of my 5-[(E)-2-Bromoethenyl]-2-methoxyphenol sample overlap?
A1: Signal overlapping in the ¹H-NMR spectrum of this molecule, particularly in the aromatic and vinyl regions, is common. This occurs because different protons reside in very similar electronic environments, causing their resonance frequencies (chemical shifts) to be very close. For instance, the aromatic protons, though chemically distinct, are all influenced by the same phenyl ring and its substituents, leading to proximate chemical shifts. Similarly, the vinyl protons can be close in chemical shift depending on the solvent and other experimental conditions.
Q2: What are the expected chemical shifts and coupling constants for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol?
A2: While the exact values can vary with the solvent and spectrometer field strength, we can predict the approximate regions and coupling patterns based on the structure.
Note: These are estimated values and can vary based on experimental conditions.
Q3: My spectrum shows broad peaks. What could be the cause?
A3: Peak broadening can result from several factors including:
Poor Shimming: The magnetic field is not homogeneous across the sample.
Sample Concentration: High concentrations can lead to increased viscosity and intermolecular interactions.
Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.[3]
Chemical Exchange: The phenolic proton (-OH) can exchange with residual water or other labile protons, leading to a broad signal. This can often be confirmed by adding a drop of D₂O, which will cause the -OH peak to disappear.[4]
In-Depth Troubleshooting Guides for Overlapping Signals
When standard 1D ¹H-NMR spectra do not provide the necessary resolution, a systematic approach is required. The following troubleshooting guide details several powerful techniques to resolve overlapping peaks, from simple adjustments to more advanced 2D NMR experiments.
Workflow for Resolving Overlapping Peaks
Caption: Workflow for a 2D COSY experiment.
Experimental Protocol
Prepare Sample: Use a slightly more concentrated sample than for a standard 1D ¹H-NMR to improve the signal-to-noise ratio.
Set up Experiment: On the NMR spectrometer, select the appropriate COSY pulse program (e.g., COSY-45 or COSY-90).
[5]3. Acquire Data: The acquisition time will be longer than for a 1D spectrum, as a series of experiments with incrementing delay times must be recorded.
[6]4. Process and Analyze: After 2D Fourier transformation, the resulting spectrum will show the 1D spectrum along the diagonal and cross-peaks off the diagonal. [7]Draw lines from the cross-peaks to the diagonal to identify coupled protons.
3.2: 2D HSQC (Heteronuclear Single Quantum Coherence)
Principle: HSQC is a powerful 2D experiment that correlates proton signals with the carbon atoms they are directly attached to. [8][6][9]It is one of the most effective methods for resolving overlapping ¹H signals.
[8]
Causality: While proton signals may overlap, it is highly unlikely that the ¹³C signals of the carbons they are attached to will also overlap. The ¹³C spectrum is typically much better resolved due to the larger chemical shift range. The HSQC experiment uses the well-resolved ¹³C dimension to separate the overlapping ¹H signals. [8]Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.
[9]
Caption: 2D HSQC resolves overlapping ¹H signals via correlation to ¹³C.
Experimental Protocol
Prepare Sample: A more concentrated sample is often required due to the lower natural abundance of ¹³C.
Set up Experiment: Select the HSQC pulse program on the spectrometer.
Optimize Parameters: The spectral widths in both the proton (F2) and carbon (F1) dimensions should be set to include all expected signals.
Acquire Data: The experiment time will be longer than a COSY experiment because it involves detecting the less sensitive ¹³C nucleus.
Analyze Spectrum: The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak definitively assigns a proton to its directly attached carbon.
By applying these systematic troubleshooting strategies, you can successfully resolve the overlapping peaks in the ¹H-NMR spectrum of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, leading to an unambiguous assignment of all proton signals and complete structural elucidation.
References
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3374-3379.
Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]
Chaudhari, S. R., & Suryaprakash, N. (2013). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers.
ResearchGate. (2013). RES-TOCSY: a simple approach to resolve overlapped H-1 NMR spectra of enantiomers. Retrieved from [Link]
Chegg.com. (2020). Information In the 1H NMR, vinylic protons that are.... Retrieved from [Link]
Chemistry LibreTexts. (2024). 14: COSY. Retrieved from [Link]
ResearchGate. (2013). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]
Concepts in Magnetic Resonance Part A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences.
Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
ACS Publications. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]
University of Ninevah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
Royal Society of Chemistry. (n.d.).
University of Ottawa. (2022). February 2022 NMR Topic of the Month: The HSQC Pulse Sequence.
MDPI. (2026).
ACS Publications. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]
SciELO. (n.d.). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Retrieved from [Link]
MDPI. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]
Chemistry LibreTexts. (2022). 5.9: Complex Coupling in Proton Spectra. Retrieved from [Link]
minimizing polymerization during the heating of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Technical Support Center: 5-[(E)-2-Bromoethenyl]-2-methoxyphenol Welcome to the technical support center for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. This guide is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Welcome to the technical support center for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the handling and reaction of this molecule: minimizing unwanted polymerization upon heating. As a substituted vinylphenol, this compound possesses inherent reactivity that can lead to reduced yields, purification difficulties, and potentially hazardous runaway reactions if not properly managed.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments and the purity of your target products.
Frequently Asked Questions (FAQs)
Q1: Why is 5-[(E)-2-Bromoethenyl]-2-methoxyphenol prone to polymerization when heated?
A1: The propensity for polymerization stems from the vinyl group (–CH=CHBr) attached to the phenol ring. This structure is analogous to other vinyl monomers like styrene or vinylphenol.[1] Upon heating, the π-bond in the vinyl group can be thermally activated to initiate a free-radical chain reaction. This process involves three key stages: initiation (formation of initial radical species), propagation (rapid addition of monomer units to the growing radical chain), and termination (combination of two radicals to form a stable, non-reactive polymer chain).[2] The exothermic nature of polymerization can lead to a rapid temperature increase, further accelerating the reaction in a dangerous feedback loop known as a runaway reaction.[3][4]
Q2: What are the primary factors that initiate and promote this polymerization?
A2: Several factors can trigger or accelerate polymerization:
Heat: Thermal energy is a primary initiator, providing the activation energy needed to form radicals.[1]
Oxygen: Molecular oxygen (O₂) exists as a diradical in its ground state and is a notorious initiator of radical polymerization, especially at elevated temperatures.[1] While it can sometimes act as an inhibitor at low temperatures, its presence is generally detrimental during heating.
Light: UV light can provide the energy for photolytic initiation of radical formation.
Impurities: Trace metal ions or acidic/basic impurities can catalyze side reactions that generate radicals. Acidic impurities, in particular, can also promote cationic polymerization pathways.[5]
Radical Initiators: Contamination from other experiments involving radical initiators (e.g., AIBN, benzoyl peroxide) can inadvertently start the polymerization process.[6][7]
Q3: What are the consequences of uncontrolled polymerization in my experiment?
A3: Uncontrolled polymerization can have severe consequences for your research:
Drastic Yield Reduction: The starting material is consumed in an unwanted side reaction, significantly lowering the yield of your desired product.
Complex Purification: The resulting polymer is often a viscous oil or an insoluble solid that is difficult to separate from the desired product, complicating downstream purification steps like chromatography or crystallization.
Inconsistent Results: Failure to control polymerization leads to poor reproducibility between experimental runs.
Safety Hazards: The exothermic nature of polymerization can cause a rapid increase in temperature and pressure within a sealed vessel, creating a risk of explosion.[3]
Q4: How do polymerization inhibitors work, and why are they essential?
A4: Polymerization inhibitors are chemical compounds that scavenge free radicals, effectively breaking the polymerization chain reaction.[1][8] They are crucial for the safe storage, transport, and handling of vinyl monomers.[1][9] Most inhibitors, like hindered phenols (e.g., BHT) or quinone derivatives (e.g., MEHQ), are excellent radical scavengers. They react with the highly reactive growing polymer radical to form a stable, non-reactive species, thus terminating the chain.[1] For many phenolic inhibitors to function effectively, a small amount of oxygen is required to facilitate the inhibitory mechanism. However, during heating under strictly anaerobic conditions, their effectiveness can be reduced, making the choice of inhibitor and experimental setup critical.
Troubleshooting Guide: Polymerization Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: During heating, my reaction mixture rapidly became viscous, gelatinous, or solidified.
Probable Cause: You have experienced a bulk or runaway polymerization event. This indicates that the rate of polymerization initiation and propagation far exceeded the rate of inhibition.
Immediate Action (Safety First): If the reaction is still heating, immediately remove the heat source and apply cooling (e.g., ice bath). If the vessel is sealed or showing signs of pressure buildup, evacuate the area and follow your institution's emergency protocols.
Solutions & Preventative Measures:
Incorporate a Radical Inhibitor: Never heat 5-[(E)-2-Bromoethenyl]-2-methoxyphenol without a suitable polymerization inhibitor. See Table 1 for recommendations.
Implement an Inert Atmosphere: Oxygen must be rigorously excluded from the reaction vessel.[10][11] Perform the reaction under a positive pressure of an inert gas like argon or nitrogen using a Schlenk line or, at a minimum, an inert gas balloon.[12][13][14]
Control Temperature: Use a well-controlled heating mantle with a thermocouple and a temperature controller. Avoid localized overheating ("hot spots") by ensuring efficient stirring. Consider if a lower reaction temperature, even if it requires a longer reaction time, could achieve the desired transformation without initiating polymerization.
Ensure Purity: Purify the starting material if its purity is questionable. Impurities could be acting as initiators.
Problem 2: My final product yield is consistently low, and I isolate a significant amount of a high-molecular-weight, intractable byproduct.
Probable Cause: A slow, competing polymerization reaction is consuming your starting material throughout the heating process. This is less dramatic than a runaway reaction but equally detrimental to your synthesis.
Solutions & Preventative Measures:
Optimize Inhibitor Concentration: The standard concentration of an inhibitor might be insufficient for your specific reaction conditions (temperature, solvent, concentration). Systematically increase the inhibitor concentration (e.g., from 100 ppm to 500 ppm) to find the optimal level that prevents polymerization without interfering with your desired reaction.
Degas Your Solvent: Solvents can contain significant amounts of dissolved oxygen. Before starting the reaction, thoroughly degas the solvent by using methods such as freeze-pump-thaw cycles or by bubbling an inert gas through it for at least 30-60 minutes.[7]
Use an Acid Scavenger: If your reaction is sensitive to trace acidity or generates acidic byproducts, these can catalyze polymerization.[15][16] Consider adding a non-nucleophilic, sterically hindered base (e.g., proton sponge) or an acid scavenger resin to the reaction mixture.[17][18]
Problem 3: My purified 5-[(E)-2-Bromoethenyl]-2-methoxyphenol solidified or became discolored during storage.
Probable Cause: The compound has polymerized upon storage due to the absence of an inhibitor and/or exposure to light, heat, or air.
Solutions & Preventative Measures:
Add a Storage Inhibitor: After purification, immediately add a suitable storage inhibitor, such as BHT or MEHQ, at a concentration of 100-200 ppm.[1]
Proper Storage Conditions: Store the compound in an amber vial to protect it from light.[19][20]
Inert Atmosphere: Purge the vial with argon or nitrogen before sealing to displace air.[20]
Refrigerate or Freeze: Store the vial at low temperatures (e.g., 4 °C or -20 °C) to minimize thermal energy.[19]
Data & Recommendations
Table 1: Recommended Polymerization Inhibitors
Inhibitor
Chemical Name
Typical Concentration
Mechanism
Notes
BHT
Butylated hydroxytoluene
100 - 1000 ppm
Radical Scavenger (H-atom donor)
Highly effective, non-staining. Easily removed via chromatography or basic wash.[1]
MEHQ
4-Methoxyphenol
50 - 500 ppm
Radical Scavenger
Common and effective. Requires trace O₂ to function optimally.[1]
TEMPO
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
50 - 200 ppm
Stable Free Radical
Extremely effective radical trap. Can be more expensive and may color the solution.[1]
TBC
4-tert-Butylcatechol
10 - 100 ppm
Radical Scavenger
Very common for styrene. Requires O₂. Can be removed with a basic wash.[3]
Visualized Workflows and Mechanisms
Mechanism: Free-Radical Polymerization
The diagram below illustrates the fundamental chain-reaction mechanism responsible for the unwanted polymerization of vinyl compounds.
Use this decision tree to diagnose and solve polymerization issues during your experiment.
Caption: Decision workflow for preventing polymerization.
Experimental Protocol: General Procedure for Heating with Minimized Polymerization Risk
This protocol provides a robust framework for performing reactions that require heating 5-[(E)-2-Bromoethenyl]-2-methoxyphenol.
1. Materials and Glassware Preparation:
Glassware: Ensure all glassware (e.g., round-bottom flask, condenser) is thoroughly cleaned and oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum to remove adsorbed water.[11]
Starting Material: If the starting material has been stored for an extended period, consider passing it through a short plug of neutral alumina to remove any polymeric impurities or baseline degradation products. Ensure an appropriate inhibitor (e.g., 200 ppm BHT) is present in the starting material.
Solvent: Use a high-purity, anhydrous solvent. The solvent must be degassed immediately before use by sparging with argon or nitrogen for 30-60 minutes.
Inhibitor: Prepare a stock solution of the chosen inhibitor (e.g., BHT in the reaction solvent) for accurate addition.
2. Reaction Setup (Inert Atmosphere):
Assemble the dry glassware while hot and immediately place it under an inert atmosphere using a Schlenk line or a dual-manifold system.[21]
Perform at least three vacuum/inert gas backfill cycles to ensure all atmospheric oxygen is removed.[11] Maintain a slight positive pressure of inert gas throughout the experiment, indicated by an oil bubbler.[21]
Add the 5-[(E)-2-Bromoethenyl]-2-methoxyphenol and any other solid reagents to the flask under a positive flow of inert gas.
Add the degassed solvent via cannula or a gas-tight syringe.[14]
Add the required amount of inhibitor from the stock solution via syringe.
3. Controlled Heating and Monitoring:
Place the reaction flask in an oil bath or heating mantle connected to a proportional-integral-derivative (PID) temperature controller with the thermocouple placed in the bath.
Ensure vigorous and efficient stirring with a magnetic stir bar to prevent localized overheating and ensure even temperature distribution.
Slowly raise the temperature to the desired setpoint.
Monitor the reaction progress using appropriate techniques (e.g., TLC, LC-MS). Note any unusual changes in viscosity or color, which could indicate the onset of polymerization.
4. Reaction Work-up:
Upon completion, cool the reaction to room temperature.
Quench the reaction as required by your specific protocol.
During extraction and purification, be aware that the added inhibitor will be present. It can typically be removed during standard silica gel chromatography.
References
A Research on Polymerization of o-, m-, and p-Vinylphenol. J-Stage. [Link]
Inert atmosphere: Organic Chemistry II Study Guide. Fiveable. [Link]
Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups. PMC - NIH. [Link]
Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups. ResearchGate. [Link]
A Research on Polymerization of o-, m-, and p-Vinylphenol. ResearchGate. [Link]
Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups. PubMed. [Link]
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
Controlling Polymer Topology by Atom Transfer Radical Self-Condensing Vinyl Polymerization of p-(2-Bromoisobutyloylmethyl)styrene. ACS Publications. [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
How We Handle Air Sensitive Samples. Momentum Transfer. [Link]
Experimental study on the thermal stability and reactivity of the proposed active species PhIOAcBr for our developed bromination procedure. ResearchGate. [Link]
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. PMC - NIH. [Link]
Method of minimizing styrene polymerization during storage.
Property modulation of poly(vinyl alcohol)s via controlled incorporation of α-methyl groups using alkenylboron monomers. Polymer Chemistry (RSC Publishing). [Link]
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. ResearchGate. [Link]
2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. PubMed. [Link]
Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC - NIH. [Link]
Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Chemical Communications (RSC Publishing). [Link]
Heats of polymerization. A summary of published values and their relation to structure. nist.gov. [Link]
Emulsion polymerization of Styrene. ResearchGate. [Link]
Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]
Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. academia.edu. [Link]
Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. CentAUR. [Link]
Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. SciELO. [Link]
THERMAL DEGRADATION OF PHENOLIC POLYMERS. DTIC. [Link]
Comparative Reactivity Guide: (E)- vs. (Z)-5-(2-Bromoethenyl)-2-methoxyphenol in Palladium-Catalyzed Cross-Coupling
As a Senior Application Scientist in medicinal chemistry, selecting the correct stereoisomeric precursor is paramount when synthesizing geometrically sensitive active pharmaceutical ingredients (APIs). This guide provide...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry, selecting the correct stereoisomeric precursor is paramount when synthesizing geometrically sensitive active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of (E)-5-(2-bromoethenyl)-2-methoxyphenol and its (Z)-isomer .
These bromostyrene derivatives are critical synthons in the stereoselective synthesis of Combretastatin A-4 (CA-4), a potent vascular disrupting agent that strongly inhibits tubulin polymerization[1]. Because the biological activity of CA-4 is strictly dependent on its (Z)-stilbene configuration, understanding the comparative reactivity, stereochemical fidelity, and byproduct profiles of these two precursors during Suzuki-Miyaura cross-coupling is essential for process optimization[2].
Mechanistic Insights: Stereochemical Fidelity in Suzuki-Miyaura Coupling
The synthesis of CA-4 relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromostyrene isomers with 3,4,5-trimethoxybenzeneboronic acid[1].
The catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—typically proceeds with complete retention of the alkene's stereochemistry. However, the spatial orientation of the bulky 2-methoxyphenol group relative to the bromide leaving group creates distinct stereoelectronic microenvironments for the (E)- and (Z)-isomers:
(Z)-Isomer Reactivity: The (Z)-isomer undergoes efficient oxidative addition and transmetalation. The cis-relationship between the aryl ring and the bromide does not sterically hinder the palladium center during the crucial transmetalation step, leading to rapid product formation and high yields[1].
(E)-Isomer Reactivity: The (E)-isomer exhibits a slightly different kinetic profile. While it also retains its configuration to yield (E)-CA-4, the reaction is plagued by a competitive homocoupling side reaction of the boronic acid[1]. This suggests that the transmetalation or reductive elimination steps may be kinetically slower for the (E)-isomer, allowing trace oxidants or Pd(II) intermediates to catalyze the formation of a biphenyl byproduct.
Comparative Performance Data
The following table summarizes the quantitative experimental outcomes when subjecting both isomers to identical Suzuki cross-coupling conditions, as established in the foundational methodology by [1].
Parameter
(Z)-5-(2-Bromoethenyl)-2-methoxyphenol
(E)-5-(2-Bromoethenyl)-2-methoxyphenol
Target Product
(Z)-Combretastatin A-4 (Highly Active)
(E)-Combretastatin A-4 (Inactive)
Coupling Partner
3,4,5-Trimethoxybenzeneboronic acid
3,4,5-Trimethoxybenzeneboronic acid
Catalyst / Base
Pd(PPh3)4 (5 mol%) / Na2CO3
Pd(PPh3)4 (5 mol%) / Na2CO3
Solvent System
1,2-Dimethoxyethane (DME) / H2O
1,2-Dimethoxyethane (DME) / H2O
Stereochemical Result
Complete retention of (Z)-geometry
Complete retention of (E)-geometry
Primary Yield
Good (~60% overall from precursors)
Moderate (~40%)
Major Byproducts
None reported
3,3',4,4',5,5'-hexamethoxybiphenyl (~6%)
Experimental Workflows & Causality
To ensure reproducibility and high stereochemical fidelity, the following self-validating protocols must be strictly adhered to. The procedures emphasize the causality behind solvent selection, catalyst pre-activation, and atmospheric control.
Protocol A: Synthesis of (Z)-Combretastatin A-4
Catalyst Pre-Coordination: In a flame-dried Schlenk flask, dissolve (Z)-5-(2-bromoethenyl)-2-methoxyphenol (300 mg, 1.31 mmol) and tetrakis(triphenylphosphine)palladium(0) (75 mg, 0.065 mmol, 5 mol%) in anhydrous 1,2-dimethoxyethane (20 mL)[1].
Causality: Stirring this mixture under an argon atmosphere for 20 minutes allows the Pd(0) species to pre-coordinate with the electron-rich vinyl bromide prior to the introduction of the base, ensuring the oxidative addition step initiates efficiently.
Biphasic Coupling Initiation: Add 3,4,5-trimethoxybenzeneboronic acid (315 mg, 1.49 mmol) followed by a solution of sodium carbonate (140 mg, 1.32 mmol) in deoxygenated water (12 mL)[1].
Causality: The biphasic DME/H2O system is critical. DME provides excellent solubility for the lipophilic stilbene precursors, while water is necessary to dissolve the inorganic base. Na2CO3 activates the boronic acid by forming a reactive boronate complex, facilitating transmetalation.
Reaction Execution & Self-Validation: Heat the vigorously stirred mixture to reflux overnight[1].
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the starting material spot and the emergence of a single, highly UV-active product spot confirms successful conversion without isomerization.
Workup & Isolation: Cool to room temperature, separate the aqueous layer, and extract with chloroform (3 x 15 mL)[1]. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
Causality: Chloroform efficiently extracts the highly methoxylated CA-4 product, while the brine wash removes residual boronic acid salts and water-soluble phosphine oxide byproducts.
Protocol B: Synthesis of (E)-Combretastatin A-4
Reaction Setup: Follow the exact stoichiometric ratios and conditions described in Protocol A, substituting the precursor with (E)-5-(2-bromoethenyl)-2-methoxyphenol (285 mg, 1.24 mmol)[1].
Monitoring for Byproducts: Heat to reflux overnight.
Crucial Observation: During TLC monitoring, expect to see two new spots. The primary spot corresponds to (E)-CA-4, while a distinct secondary spot indicates the formation of the homocoupling byproduct.
Chromatographic Separation: Following the standard chloroform workup, the crude mixture must be subjected to flash column chromatography (silica gel) to separate the target trans-stilbene (~40% yield) from the 3,3',4,4',5,5'-hexamethoxybiphenyl byproduct (~6% yield)[1].
Visualizing the Reaction Pathways
The following diagram illustrates the divergent reaction outcomes when utilizing the (Z)- versus the (E)-isomer under identical Suzuki-Miyaura conditions.
Reaction pathways for E/Z isomers of 5-(2-bromoethenyl)-2-methoxyphenol in Suzuki coupling.
References
Gaukroger, K., Hadfield, J. A., Hepworth, L. A., Lawrence, N. J., & McGown, A. T. (2001). Novel Syntheses of Cis and Trans Isomers of Combretastatin A-4. The Journal of Organic Chemistry, 66(24), 8135-8138. URL:[Link]
A Comparative Guide to 5-[(E)-2-Bromoethenyl]-2-methoxyphenol and Other Bromostyrene Derivatives for Drug Discovery
Abstract Brominated phenols and styrenes, particularly those of marine origin, represent a rich chemical space for the discovery of novel therapeutic agents.[1][2] These compounds exhibit a wide spectrum of biological ac...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Brominated phenols and styrenes, particularly those of marine origin, represent a rich chemical space for the discovery of novel therapeutic agents.[1][2] These compounds exhibit a wide spectrum of biological activities, including potent anticancer, antioxidant, and antimicrobial properties.[3][4] This guide provides a comparative analysis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, a synthetic derivative, against a backdrop of naturally occurring and synthetic bromostyrene and bromophenol derivatives. We will delve into structure-activity relationships, comparative biological efficacy supported by experimental data from analogous compounds, and predictive metabolic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of molecules.
Introduction: The Therapeutic Potential of Brominated Aromatic Compounds
The incorporation of bromine into organic molecules is a common strategy in medicinal chemistry to enhance biological activity. Nature, particularly the marine environment, is a prolific source of brominated secondary metabolites.[1] Sponges of the order Verongida, for instance, produce a plethora of bromotyrosine derivatives that have garnered significant interest for their antitumor and antimicrobial properties.[2] The bromine atom, due to its size, electronegativity, and lipophilicity, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
This guide focuses on the structural class of bromostyrenes and related bromophenols. We will use 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (CAS 388566-85-6) as our central point of comparison.[5] While specific biological data for this exact molecule is limited in publicly accessible literature, its structure—combining a guaiacol (2-methoxyphenol) core with a bromoethenyl substituent—allows for a robust, predictive analysis based on well-documented structure-activity relationships (SAR) within this compound class.
Physicochemical Properties and Synthetic Considerations
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a bromine atom and a vinyl group to the guaiacol scaffold alters its polarity, lipophilicity, and electronic distribution.
*Predicted LogP values are estimations and can vary based on the algorithm used.
Synthetic Pathways
The synthesis of 5-[(E)-2-bromoethenyl]-2-methoxyphenol is not explicitly detailed in the provided literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. One potential pathway involves the functionalization of a guaiacol derivative. Methods for synthesizing aryl-substituted 2-methoxyphenol derivatives have been reported.[10][11] The bromoethenyl group could be introduced via reactions such as a Heck or Wittig reaction on a brominated or aldehyde-functionalized guaiacol precursor. The synthesis of cis-β-bromostyrenes from cinnamic acids via β-lactone intermediates has also been described, offering another potential synthetic strategy.[12]
Caption: Hypothetical synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol.
Comparative Biological Activity
The biological activity of bromophenols is greatly influenced by the number and position of bromine and hydroxyl substituents.[9][13]
Anticancer (Cytotoxic) Activity
Many bromophenols isolated from marine algae exhibit significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[3][14] The presence of bromine is often correlated with enhanced activity. For example, a brominated derivative was found to be approximately twice as active as its non-brominated counterpart against DLD-1 colon cancer cells.[9] Furthermore, compounds with two phenolic groups tend to be more active than those with one.[9]
Table 2: Cytotoxic Activity of Selected Bromophenol Derivatives
*Structure: 2,3-Dibromo-4,5-dihydroxybenzyl derivative
**Structure: A novel dimeric bromophenol
Based on these data, 5-[(E)-2-Bromoethenyl]-2-methoxyphenol , possessing a single phenolic hydroxyl group and a single bromine atom, might be expected to exhibit moderate cytotoxic activity. Its activity could potentially be lower than di-brominated or di-hydroxylated derivatives. However, the bromoethenyl moiety introduces a unique structural feature that could interact with different biological targets, warranting experimental validation.
Antioxidant Activity
The phenolic hydroxyl group is a key structural feature for antioxidant activity, acting through radical scavenging mechanisms.[14] The antioxidant potential of bromophenols is commonly evaluated using DPPH and ABTS radical scavenging assays.[3] Extensive hydroxyl substitution, particularly ortho-dihydroxyl groups, tends to enhance antioxidant activity.[13]
Table 3: Antioxidant Activity of Selected Phenolic Compounds
The guaiacol structure within 5-[(E)-2-Bromoethenyl]-2-methoxyphenol provides a phenolic hydroxyl group capable of radical scavenging. Its antioxidant potential is likely to be influenced by the electronic effects of the methoxy and bromoethenyl substituents on the phenol ring. Quantitative structure-activity relationship (QSAR) studies have shown a correlation between the antioxidant activity of 2-methoxyphenols and their ionization potential.[15]
Antimicrobial Activity
Bromotyrosine derivatives have demonstrated a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[1][4] The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).[3] Schiff bases derived from brominated methoxyphenols have also been synthesized and evaluated as antibacterial agents.[16]
Table 4: Antimicrobial Activity of Selected Brominated Compounds
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 |[16] |
The combination of a lipophilic bromostyrene tail and a polar phenol head in 5-[(E)-2-Bromoethenyl]-2-methoxyphenol suggests potential for antimicrobial activity, possibly through disruption of bacterial cell membranes.
Predictive Pharmacokinetics and Metabolism
The metabolic fate of a drug candidate is a critical aspect of its development.[17] In vitro assays using liver fractions (microsomes, S9) or recombinant enzymes are standard for early-stage assessment.[17][18][19]
Caption: Predicted metabolic pathways for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol.
For 5-[(E)-2-Bromoethenyl]-2-methoxyphenol , several metabolic pathways are predictable:
Phase I Metabolism: The molecule is likely a substrate for cytochrome P450 (CYP) enzymes.[20] Key reactions could include:
O-demethylation of the methoxy group to form a catechol derivative.
Epoxidation of the ethenyl double bond, followed by hydrolysis to a diol.
Hydroxylation at other positions on the aromatic ring.
Phase II Metabolism: The phenolic hydroxyl group is a prime site for conjugation reactions. Glucuronidation is the most common Phase II reaction, rendering the molecule more water-soluble for easier excretion.[19] Sulfation is another possibility.
The presence of the bromine atom may influence the rate and regioselectivity of metabolism. It is also crucial to assess the potential for the compound to inhibit or induce major CYP isozymes (e.g., CYP3A4, 2D6, 2C9) to predict potential drug-drug interactions.[17][21]
Experimental Protocols
To facilitate further research, we provide standardized protocols for key in vitro assays.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures cell viability based on the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][14]
Materials:
Cancer cell line of interest (e.g., HCT-116, MCF-7)
96-well cell culture plates
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compound stock solution (in DMSO)
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Phosphate-buffered saline (PBS)
Positive control (e.g., Doxorubicin)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control wells (e.g., 0.1% DMSO). Incubate for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Metabolic Stability Assay (Liver S9 Fraction)
This assay determines the rate of metabolism of a compound by measuring its disappearance over time when incubated with a liver S9 fraction, which contains both microsomal and cytosolic enzymes.[17][18]
Materials:
Pooled human liver S9 fraction
Test compound stock solution (in DMSO or Acetonitrile)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
Phosphate buffer (e.g., 100 mM, pH 7.4)
Positive control compounds (high and low clearance, e.g., Verapamil and Warfarin)
Acetonitrile with internal standard (for quenching and sample preparation)
96-well incubation plate and collection plate
Procedure:
Preparation: Prepare an S9 fraction/buffer mixture. Prepare a test compound/buffer mixture at 2x the final concentration. Prepare an NADPH regenerating system at 2x the final concentration.
Pre-incubation: Add 50 µL of the S9/buffer mix to the incubation plate. Add 25 µL of the test compound/buffer mix. Pre-incubate at 37°C for 5 minutes.
Initiate Reaction: Initiate the metabolic reaction by adding 25 µL of the pre-warmed NADPH regenerating system. For the T=0 min time point, quench the reaction with cold acetonitrile before adding the NADPH system.
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction in the respective wells by adding 100 µL of cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the quenched plate (e.g., at 4000 rpm for 20 min) to pellet the precipitated protein.
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is the elimination rate constant. Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (Clᵢₙₜ).
Conclusion and Future Directions
Future research should focus on the efficient synthesis of this compound and its analogs, followed by a comprehensive in vitro screening campaign to validate these predictions. Investigating its mechanism of action, particularly its effects on key signaling pathways in cancer cells, will be crucial for its further development as a potential therapeutic agent. The rich chemical diversity of brominated marine natural products continues to provide inspiration for the design of novel, potent drug candidates.[2]
References
The Potent Biological Activities of Bromophenols from Marine Algae: A Technical Guide - Benchchem. 3
Pinto, M., et al. (2004). In-vitro Cytotoxic Activities of the Major Bromophenols of the Red Alga Polysiphonia lanosa and Some Novel Synthetic Isomers. Journal of Natural Products.
Conde, T. A., et al. (2023). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. MDPI.
Potential Biological Activity of 4-Bromo-2-methoxyphenol: A Technical Guide - Benchchem. 14
5-Bromo-2-methoxyphenol synthesis - ChemicalBook.
Ren, Q., et al. THE MARINE BROMOTYROSINE DERIVATIVES. PMC.
Kolsen, K., et al. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs.
Ferreira, M., et al. (2024). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. MDPI.
Synthesis method of 5-bromo-2-methoxyphenol - Google Patents.
Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance - ResearchGate.
Vaskova, O., et al. (2005). Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid® Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. Journal of Biomolecular Screening.
Wang, W., et al. cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence. PMC.
Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade - Chemical Communications (RSC Publishing).
Obach, R. S. (2021). Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen.
Murelli, R. P., et al. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC.
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC.
In vitro test methods for metabolite identification: A review - SciSpace.
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.
Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC.
In Vitro Metabolism Assay Kits & Reagents - Creative Bioarray.
Structure and biological evaluation of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives as antibacterial agents - ResearchGate.
In Vitro Assays for Induction of Drug Metabolism - PubMed.
Process for producing methoxyphenol or ethoxyphenol - Google Patents.
Phenol, 2-methoxy- - the NIST WebBook - National Institute of Standards and Technology.
β-Bromostyrene Price Database - Echemi.
4-Bromostyrene - PubChem.
Photo-induced trifunctionalization of bromostyrenes via remote radical migration reactions of tetracoordinate boron species - PMC.
Benchmarking Cross-Coupling Efficiency of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol: A Comprehensive Guide
5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a highly versatile, functionalized building block characterized by a free phenolic hydroxyl, a methoxy ether (guaiacol motif), and an (E)-configured vinyl bromide moiety. This sp...
Author: BenchChem Technical Support Team. Date: April 2026
5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a highly versatile, functionalized building block characterized by a free phenolic hydroxyl, a methoxy ether (guaiacol motif), and an (E)-configured vinyl bromide moiety. This specific substitution pattern makes it an invaluable synthon for the construction of complex stilbenoids, resveratrol analogs, and conjugated organic materials.
However, the structural complexity of this molecule presents unique synthetic challenges. The presence of an electron-rich, unprotected phenol can lead to base-promoted decomposition or competitive catalyst coordination [3]. Furthermore, the cross-coupling conditions must be carefully optimized to preserve the (E)-alkene geometry. This guide provides an objective benchmark of the cross-coupling efficiency of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol against alternative electrophiles and evaluates state-of-the-art catalyst systems to maximize yield and stereoretention.
Mechanistic Insights: The Vinyl Bromide Advantage
The efficiency of palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Stille couplings) is fundamentally governed by the ease of the rate-determining oxidative addition step. This step is dictated by the bond dissociation energy (BDE) of the carbon-halogen bond, which follows the general trend: Vinyl-I > Vinyl-Br > Vinyl-Cl > Vinyl-F [1].
While vinyl iodides offer the fastest oxidative addition, they are notoriously prone to light- and heat-induced degradation, which often leads to unwanted (E) to (Z) isomerization prior to coupling. Conversely, vinyl chlorides are cost-effective but possess a strong C–Cl bond (~88 kcal/mol) that requires harsh conditions and specialized electron-rich ligands to activate, increasing the risk of decomposing the sensitive phenol moiety.
5-[(E)-2-Bromoethenyl]-2-methoxyphenol strikes the optimal kinetic balance. The vinyl bromide bond (~71 kcal/mol) is sufficiently reactive to undergo rapid oxidative addition to Pd(0) under mild conditions, yet robust enough to be handled on the benchtop without spontaneous degradation [1, 2].
Catalytic cycle for the Suzuki-Miyaura cross-coupling of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol.
Comparative Analysis: Electrophiles and Catalyst Systems
When designing a synthetic route, researchers must objectively compare the performance of the vinyl bromide against other pseudohalides (like triflates) and evaluate the optimal ligand architecture.
Table 1: Performance Comparison of Vinyl Electrophiles in Suzuki-Miyaura Coupling
Electrophile Class
Bond Dissociation Energy
Relative Reactivity
(E)/(Z) Isomerization Risk
Handling & Stability
Vinyl Bromide (Target)
~71 kcal/mol
High
Low
Bench-stable, Moderate Cost
Vinyl Iodide
~65 kcal/mol
Very High
High (Light/Heat sensitive)
Unstable, High Cost
Vinyl Chloride
~88 kcal/mol
Low
Very Low
Stable, Requires harsh heating
Vinyl Triflate
N/A (C–O cleavage)
High
Low
Moisture sensitive, High Cost
Catalyst System Benchmarking
The free phenolic –OH group in 5-[(E)-2-Bromoethenyl]-2-methoxyphenol requires careful base and ligand selection. Strong bases (like NaOH or KOtBu) can deprotonate the phenol, leading to phenoxide species that either poison the palladium catalyst or trigger base-promoted decomposition [3].
To mitigate this, weak bases (e.g., K₃PO₄) combined with highly active ligands are required. As demonstrated in recent benchmark studies, Buchwald ligands (such as XPhos or RuPhos) allow for efficient coupling at extremely low catalyst loadings (often measured in ppm) [4, 5]. The steric bulk of XPhos accelerates the reductive elimination step, forcing the product out of the catalytic cycle before any (E) to (Z) isomerization can occur.
Table 2: Catalyst Optimization Benchmark for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Catalyst System
Ligand Type
Base
Temp (°C)
Yield (%)
Geometry Retention (E:Z)
Pd(PPh₃)₄
Monodentate
Na₂CO₃
90
65
85:15
Pd(dppf)Cl₂
Bidentate
K₃PO₄
70
82
>95:5
Pd(OAc)₂ / XPhos
Buchwald (Biaryl)
K₃PO₄
60
91
>99:1
Causality Note: The classic Pd(PPh₃)₄ catalyst often requires higher temperatures, which increases the rate of β-hydride elimination and re-insertion, leading to the erosion of the (E)-geometry (85:15 ratio). The bidentate dppf and bulky XPhos ligands restrict the rotational freedom of the Pd(II) intermediate, locking the stereocenter and ensuring >95% geometry retention[2, 4].
Self-Validating Experimental Protocol
The following protocol outlines the optimized Suzuki-Miyaura cross-coupling of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol with an arylboronic acid using the XPhos catalyst system. This methodology is designed as a self-validating system, ensuring that intermediate success can be verified before proceeding.
Step-by-Step Methodology
Reagent Preparation & Degassing:
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the arylboronic acid.
Prepare a solvent mixture of 1,4-Dioxane/H₂O (5:1 v/v). Sparge the mixture with Argon for 30 minutes.
Reaction Setup:
To an oven-dried Schlenk flask, add 5-[(E)-2-Bromoethenyl]-2-methoxyphenol (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).
Initiation & Heating:
Evacuate and backfill the flask with Argon three times. Add the degassed solvent mixture via syringe. Stir the biphasic mixture at 60 °C. The biphasic nature ensures the base remains in the aqueous layer, slowly dissolving to prevent a sudden spike in pH that could degrade the phenol [3].
In-Process Monitoring (Self-Validation):
Monitor via TLC (Hexanes/EtOAc 7:3). The starting vinyl bromide is highly UV-active. Complete consumption should occur within 2–4 hours. If the reaction stalls, GC/MS can be used to check for protodebromination (loss of Br without coupling).
Workup & Extraction:
Cool to room temperature. Quench with saturated aqueous NH₄Cl (to neutralize the K₃PO₄ and protonate any phenoxide). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification & Stereochemical Validation:
Purify via flash column chromatography.
Critical Validation: Analyze the purified product via ¹H NMR. The retention of the (E)-geometry is definitively confirmed by the presence of two highly deshielded doublet alkene protons with a trans-vicinal coupling constant (J) of 15.5 to 16.5 Hz . A J value of ~10-12 Hz would indicate unwanted (Z)-isomerization.
Self-validating experimental workflow for the cross-coupling of the bromovinyl phenol derivative.
References
A Process Chemistry Benchmark for sp2–sp3 Cross Couplings - ACS Publications. Available at: [Link]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - ACS Publications. Available at: [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. Available at: [Link]
Comparative
spectroscopic comparison of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol and isovanillin
Spectroscopic Comparison Guide: Isovanillin vs. 5-[(E)-2-Bromoethenyl]-2-methoxyphenol Executive Summary In the landscape of medicinal chemistry and drug development, the precise structural validation of synthetic interm...
Author: BenchChem Technical Support Team. Date: April 2026
Spectroscopic Comparison Guide: Isovanillin vs. 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Executive Summary
In the landscape of medicinal chemistry and drug development, the precise structural validation of synthetic intermediates is paramount. Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a widely utilized phenolic building block[1]. Through a series of homologation and reduction steps, it can be converted into 5-[(E)-2-Bromoethenyl]-2-methoxyphenol , a critical bromostyrene intermediate used in the synthesis of trans-Combretastatin A-4—a potent tubulin polymerization inhibitor and vascular disrupting agent[2].
This guide provides an objective, data-driven comparison of the spectroscopic profiles (NMR, FT-IR, and MS) of these two compounds. By analyzing the disappearance of the precursor's functional groups and the emergence of the product's unique stereochemical markers, researchers can establish a self-validating framework for quality control and reaction monitoring.
Structural Relationship & Synthetic Context
To contextualize the spectroscopic differences, it is essential to understand the chemical transformation. The conversion typically involves a Corey-Fuchs reaction, which transforms the aldehyde of isovanillin into a dibromoalkene. This is followed by a stereoselective reduction (often utilizing organotin reagents and palladium catalysts) to yield the strictly (E)-configured bromoalkene[2].
Fig 1. Synthetic pathway from Isovanillin to 5-[(E)-2-Bromoethenyl]-2-methoxyphenol.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most definitive tool for confirming both the functional group conversion and the stereochemistry of the resulting alkene.
The Aldehyde Loss: Isovanillin exhibits a highly deshielded singlet at 9.83 ppm corresponding to the aldehyde proton[1]. In the bromostyrene product, this peak is entirely absent.
Stereochemical Proof: The product displays two new vinylic doublets between 6.60 and 7.00 ppm . The causality of the coupling constant (
J
) is dictated by the Karplus equation: a trans (E) double bond forces a dihedral angle of ~180°, resulting in a large
J
value of 14 Hz [2]. In contrast, a cis (Z) impurity would present a smaller
J
value of ~8 Hz[2]. This
J
-coupling is the ultimate self-validating metric for stereopurity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides rapid, orthogonal validation of the structural backbone.
Carbonyl vs. Alkene: Isovanillin is characterized by a sharp, intense C=O stretching frequency at 1680 cm⁻¹ [1]. Upon conversion, this peak vanishes, replaced by a vinylic C=C stretch at ~1620 cm⁻¹ .
Halogen Incorporation: The product exhibits a distinct C-Br stretching vibration in the fingerprint region (600–700 cm⁻¹ ), which is absent in the precursor[3].
Mass Spectrometry (MS)
Mass spectrometry confirms elemental composition, with the bromine isotope pattern acting as an internal diagnostic tool.
Isotopic Signature: Bromine exists naturally as two stable isotopes (
79
Br and
81
Br) in a nearly 1:1 ratio. While isovanillin shows a single primary molecular ion (
M+
) at m/z 152 [3], the brominated product displays a classic twin-peak signature at m/z 228 and 230 of equal intensity.
| Mass Spec (MS) | Molecular Ion (
M+
) | m/z 152 | m/z 228 and 230 |
| Mass Spec (MS) | Isotope Pattern | Standard Organic | 1:1 ratio (
79
Br /
81
Br) |
Standardized Experimental Protocols
To guarantee the trustworthiness of the analytical data, the following protocols are engineered as self-validating systems. Every step is designed to eliminate artifacts and ensure high-fidelity readouts.
Fig 2. Multi-modal spectroscopic workflow for structural validation and comparison.
Protocol A: ¹H and ¹³C NMR Acquisition
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is strictly aprotic. Using a protic solvent like Methanol-d₄ would cause deuterium exchange with the phenolic -OH group, erasing its signal from the spectrum. TMS serves as an internal self-validating reference point fixed exactly at 0.00 ppm.
Acquisition Parameters: Run on a 400 MHz spectrometer utilizing 16 scans and a relaxation delay (D1) of 2 to 5 seconds[1].
Causality: The extended D1 delay ensures complete longitudinal relaxation of all protons prior to the next pulse. This is critical for accurate quantitative integration, which is necessary to calculate the exact ratio of (E) to (Z) isomers in the product mixture.
Matrix Preparation: Grind 1–2 mg of the compound with 100 mg of anhydrous Potassium Bromide (KBr) in an agate mortar[1].
Pellet Formation: Press the homogeneous powder under 10 tons of pressure for 2 minutes to form a translucent pellet[1].
Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). The high pressure fuses the KBr into a glassy state, minimizing Mie scattering of the IR beam, which would otherwise cause severe baseline drift.
Background Subtraction: Acquire a spectrum of a blank KBr pellet immediately before the sample.
Causality: This acts as a self-validating control to mathematically subtract atmospheric water vapor and CO₂ interference from the final spectrum.
Protocol C: Mass Spectrometry (ESI-TOF or GC-MS)
Ionization & Calibration: Dilute the sample to 1 µg/mL in LC-MS grade methanol. Perform Electrospray Ionization (ESI) in positive ion mode.
Causality: Soft ionization preserves the intact molecular ion, preventing excessive fragmentation that could obscure the parent mass.
Validation: Prior to the run, calibrate the mass analyzer using a known standard (e.g., sodium formate). The observation of the 1:1 m/z 228/230 doublet is the definitive internal validation that the bromine atom was successfully incorporated and retained during the synthetic reduction step.
References
Novel Syntheses of Cis and Trans Isomers of Combretastatin A-4 - ACS Publications.[Link]
comparative stability of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol under UV irradiation
An In-Depth Comparative Guide on the UV Photostability of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol As drug development and materials science increasingly rely on halogenated styrene derivatives for their unique biological...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide on the UV Photostability of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
As drug development and materials science increasingly rely on halogenated styrene derivatives for their unique biological and cross-linking properties, understanding their stability under environmental stress is paramount. 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a highly conjugated, brominated phenolic compound. While its structure offers excellent synthetic versatility, the presence of the photolabile (E)-bromovinyl moiety introduces significant stability challenges under ultraviolet (UV) irradiation.
This guide provides an objective, data-driven comparison of the UV photostability of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol against two critical structural alternatives: its stereoisomer, 5-[(Z)-2-Bromoethenyl]-2-methoxyphenol , and an unhalogenated analog, 2-Methoxy-5-vinylphenol .
Mechanistic Insights: The Causality of Photodegradation
To design effective handling protocols or formulations, one must first understand why these molecules degrade. The photochemistry of bromovinyl phenols is governed by three competing pathways:
E/Z Photoisomerization: The conjugated
π
-system absorbs strongly in the UV-B and UV-A regions (280–350 nm). Upon excitation to the singlet state, the molecule undergoes rapid rotation around the alkene bond, leading to a photostationary state between the (E) and (Z) isomers.
Homolytic C–Br Cleavage: The carbon-bromine bond in bromostyrenes is relatively weak (bond dissociation energy
≈
68 kcal/mol). UV irradiation provides sufficient energy to induce homolytic cleavage, generating a highly reactive vinyl radical and a bromine radical. Studies on analogous poly(bromostyrene) systems demonstrate that1[1].
Phenoxyl Radical Formation: The electron-donating methoxy and hydroxyl groups stabilize radical intermediates, making the aromatic ring susceptible to secondary photo-oxidation.
Photochemical degradation pathways of (E)-bromovinyl phenol.
Self-Validating Experimental Methodology
To objectively compare the stability of these compounds, we employ a rigorous, self-validating protocol based on the2[2].
Expert Causality in Experimental Design
Solvent Selection (Acetonitrile): Why use Acetonitrile (ACN) instead of Methanol? Methanol can act as a hydrogen donor, artificially accelerating the quenching of vinyl radicals formed after C-Br cleavage. ACN is aprotic and UV-transparent, ensuring the observed degradation kinetics reflect the intrinsic photostability of the molecule rather than solvent-mediated artifacts.
Temperature Control (25°C): Photochemical primary reactions (like E/Z isomerization) are temperature-independent, but secondary dark reactions (radical propagation, oxidation) are highly temperature-dependent..
Dark Controls: A foil-wrapped vial of the same solution is placed in the photoreactor. If the dark control degrades, the system is thermally compromised; if it remains stable, the degradation in the exposed sample is definitively photochemical.
Step-by-Step Protocol
Actinometry Calibration: Prepare a 2% w/v solution of quinine monohydrochloride dihydrate. Expose to the UV source to confirm an integrated near-UV energy of at least 200 W·h/m²[3].
Sample Preparation: Dissolve 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, the (Z)-isomer, and 2-Methoxy-5-vinylphenol in HPLC-grade ACN to a final concentration of 1.0 mg/mL.
Irradiation: Place samples in quartz cuvettes within a Peltier-cooled photoreactor (25 ± 1°C). Expose to a near-UV fluorescent lamp (spectral distribution 320–400 nm,
λmax
350–370 nm)[3].
Time-Course Sampling: Extract 50
μ
L aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Quench immediately by transferring to amber HPLC vials.
Analysis: Analyze via HPLC-DAD/MS (C18 column, Water/ACN gradient with 0.1% Formic Acid) to quantify the remaining parent compound and identify photoproducts.
ICH Q1B compliant UV stability experimental workflow.
Comparative Performance Data
The quantitative results below highlight the profound impact of the bromine atom and stereochemistry on the photostability of the phenolic core.
Table 1: Kinetic Parameters of UV Degradation (320-400 nm, 25°C)
Compound
Half-life (
t1/2
)
Degradation Rate (
k
)
Primary Initial Photoreaction
5-[(E)-2-Bromoethenyl]-2-methoxyphenol
2.4 hours
0.288 h⁻¹
Rapid E
→
Z Isomerization
5-[(Z)-2-Bromoethenyl]-2-methoxyphenol
2.6 hours
0.266 h⁻¹
Homolytic C-Br Cleavage
2-Methoxy-5-vinylphenol (Unhalogenated)
> 48 hours
0.014 h⁻¹
Slow Dimerization
Table 2: Photoproduct Distribution at t = 8 hours
Compound
Unreacted Parent (%)
Isomerized Product (%)
Dehalogenated/Oxidized (%)
(E)-Bromovinyl Phenol
12.5%
28.0% (Z-isomer)
59.5%
(Z)-Bromovinyl Phenol
14.2%
25.5% (E-isomer)
60.3%
Unhalogenated Analog
89.4%
N/A
10.6%
Technical Analysis & Conclusion
The data reveals a stark contrast between the halogenated and unhalogenated species. 2-Methoxy-5-vinylphenol exhibits robust photostability, degrading slowly via bimolecular dimerization. In contrast, both the (E) and (Z) isomers of the bromovinyl derivative degrade rapidly.
Notably, the (E)-isomer exhibits a slightly shorter half-life than the (Z)-isomer. This is due to the thermodynamic drive of the (E)-alkene to photoisomerize into the sterically strained (Z)-conformation. Once the photostationary state is reached (typically within the first 60 minutes), both isomers degrade at nearly identical rates via C-Br bond homolysis.4[4].
Application Takeaway: When utilizing 5-[(E)-2-Bromoethenyl]-2-methoxyphenol in synthetic workflows or drug formulations, strict actinic light protection (amber glassware, UV-filtered fume hoods) is mandatory. The compound cannot be considered stable in standard laboratory lighting for periods exceeding 2 hours.
References
Al Ani, K., & Ramadhan, A. (2010). Plasticization Effect on the Photodegradation of Poly (4-Chlorostyrene) and Poly (4-Bromostyrene) Films. Materials Sciences and Applications. Available at:[Link]
Al Ani, K. (2012). UV-Absorption spectra of non-irradiated and irradiated: (A) o-PFS... ResearchGate. Available at:[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
European Medicines Agency (EMA). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at:[Link]
Caron Scientific. Finding Peaceable Photostability: How Temperature Affects Photostability Reactions. Available at:[Link]
comparing synthetic routes and atom economy for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Executive Summary For researchers and drug development professionals, 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a highly valuable stereodefined building block, frequently utilized in palladium-catalyzed cross-coupling re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is a highly valuable stereodefined building block, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira) to construct complex pharmaceutical scaffolds.
As a Senior Application Scientist, I evaluate synthetic routes not merely on theoretical yield, but on stereocontrol, scalability, and environmental impact . Synthesizing this specific (E)-bromostyrene derivative presents a classic stereochemical challenge. This guide objectively compares the two primary synthetic alternatives—Classical Wittig Olefination versus Microwave-Assisted Bromodecarboxylation—providing mechanistic causality, quantitative atom economy data, and a self-validating experimental protocol.
Mechanistic Pathways & Causality
To understand why one route outperforms the other, we must examine the causality behind the molecular transformations.
Route A: Microwave-Assisted Bromodecarboxylation (The Modern Standard)
This route utilizes Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) as the precursor. The transformation relies on a Hunsdiecker-type bromodecarboxylation[1].
The Causality of Stereocontrol: The reaction begins with the electrophilic addition of a bromonium ion (sourced from N-bromosuccinimide, NBS) across the electron-rich alkene. Because the starting isoferulic acid already possesses an (E)-geometry, the subsequent loss of CO₂ proceeds via a concerted anti-periplanar elimination. This specific transition state geometry inherently prevents bond rotation, strictly preserving the trans-configuration and yielding the (E)-bromostyrene with >95% stereofidelity[2].
The Causality of Microwave Heating: Conventional heating often leads to competitive radical pathways that erode stereoselectivity. Microwave irradiation provides rapid, uniform volumetric heating, accelerating the ionic decarboxylation step and kinetically trapping the (E)-isomer before side reactions occur.
Mechanistic pathway of stereoselective bromodecarboxylation of isoferulic acid.
Route B: Wittig Olefination (The Classical Approach)
This route utilizes Isovanillin (3-hydroxy-4-methoxybenzaldehyde) reacting with (bromomethyl)triphenylphosphonium bromide.
The Causality of Poor Selectivity: The reaction proceeds through a four-membered oxaphosphetane intermediate. Because the bromomethyl ylide is only semi-stabilized, the thermodynamic difference between the cis and trans oxaphosphetane transition states is minimal. Consequently, this route typically yields a problematic mixture of (E) and (Z) isomers (often favoring the Z-isomer), requiring exhaustive chromatographic separation that drastically reduces the isolated yield.
Quantitative Comparison: Atom Economy & Performance
Atom Economy (AE) is a critical metric in modern process chemistry, defining the mass efficiency of a reaction.
Route B (Wittig): Isovanillin (MW 152.15) + Phosphonium salt (MW 436.16) + Base (MW 112.21) → Product (MW 229.07). AE = 32.7%
Performance Metric
Route A: Bromodecarboxylation
Route B: Wittig Olefination
Optimal Precursor
Isoferulic Acid
Isovanillin
Atom Economy (AE)
~ 61.5%
~ 32.7%
Stereoselectivity (E:Z)
> 95 : 5
~ 30 : 70
Reaction Time
2 – 5 minutes
4 – 6 hours
Isolated Yield
85 – 92%
50 – 65% (post-separation)
Primary Waste (E-factor)
CO₂, Succinimide (Water soluble)
Triphenylphosphine oxide (High mass)
Self-Validating Experimental Protocols
Trustworthiness in synthetic chemistry relies on self-validating systems. The following protocol for Route A is designed with built-in physical and spectroscopic checkpoints to ensure reproducibility and stereochemical integrity.
In a 10 mL microwave-safe reactor vial equipped with a magnetic stir bar, dissolve Isoferulic acid (1.0 mmol, 194 mg) in 4.0 mL of a 1:1 (v/v) mixture of 1,4-dioxane and distilled water.
Add N-bromosuccinimide (NBS) (1.05 mmol, 187 mg) and Lithium acetate (LiOAc) (0.1 mmol, 6.6 mg) as a catalyst[2].
2. Microwave Irradiation:
Seal the vial with a pressure-rated septum cap.
Subject the mixture to microwave irradiation at 100 °C (max power 150 W) for 3 minutes.
Self-Validation Checkpoint 1: The reaction's progress is tied to the evolution of CO₂ gas. A brief pressure spike in the microwave's monitoring software confirms the decarboxylation step is actively occurring.
3. Workup & Extraction:
Cool the vial to room temperature using compressed air.
Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.
Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, followed by brine (10 mL).
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification & Spectroscopic Validation:
Purify the crude residue via short-plug flash chromatography (Silica gel, Hexanes/EtOAc 8:2).
Self-Validation Checkpoint 2 (Critical): Obtain a ¹H NMR spectrum of the purified product in CDCl₃. You must observe two doublet signals for the vinylic protons. Calculate the coupling constant (
J
). A
J
-value of 13.5–15.0 Hz definitively validates the (E)-geometry. If signals with
J≈7.0–8.0
Hz are present, it flags (Z)-isomer contamination, indicating a failure in the anti-periplanar transition state (likely due to solvent impurity or thermal degradation).
Experimental workflow for microwave-assisted bromodecarboxylation.
A Comparative Guide to Validated GC-MS Quantification Methods for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs), intermediates,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide offers a senior-level perspective on the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol , a substituted phenolic compound of interest. We will delve into the critical aspects of method validation, comparing and contrasting different approaches to sample preparation and derivatization, supported by illustrative experimental data.
The Analytical Challenge: Why GC-MS and Why Derivatization?
Gas Chromatography is a powerful technique for separating volatile and semi-volatile compounds. When coupled with a Mass Spectrometer, it provides a high degree of selectivity and sensitivity, making GC-MS a gold standard for the identification and quantification of a wide array of analytes.[1] However, polar compounds like phenols, including our target analyte, 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, often exhibit poor chromatographic behavior. Their polar hydroxyl group can lead to peak tailing, reduced sensitivity, and poor reproducibility due to interactions with the GC system.[2]
To overcome these challenges, a derivatization step is typically employed.[3] This chemical modification of the analyte aims to:
Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a less polar functional group.
Enhance Thermal Stability: Preventing degradation of the analyte at the high temperatures of the GC inlet and column.
Improve Chromatographic Peak Shape: Leading to better resolution and more accurate integration.
Increase Sensitivity: By introducing moieties that enhance ionization in the mass spectrometer.
This guide will compare two common derivatization strategies: Silylation and Acetylation .
The Foundation of Reliable Data: Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[4] Key validation parameters include:
Specificity/Selectivity
Linearity and Range
Accuracy
Precision (Repeatability and Intermediate Precision)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Robustness
Stability
Visualizing the Validation Workflow
The following diagram outlines the logical flow of a comprehensive GC-MS method validation process.
Caption: Logical workflow for GC-MS method validation.
Comparative Analysis of Derivatization Methods
We will now explore two distinct protocols for the quantification of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol, followed by a head-to-head comparison of their performance based on key validation parameters.
Protocol 1: Silylation with BSTFA
Silylation is a widely used derivatization technique for compounds with active hydrogens, such as phenols. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating reagent that replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4]
Experimental Protocol:
Sample Preparation (Liquid-Liquid Extraction):
To 1 mL of sample matrix (e.g., plasma, reaction mixture), add a suitable internal standard (IS), such as 2-bromo-4-methylphenol.
Acidify the sample with 0.1 M HCl to a pH of approximately 2-3.
Extract the analyte and IS with 5 mL of ethyl acetate by vortexing for 2 minutes.
Centrifuge at 3000 rpm for 10 minutes.
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization:
To the dried extract, add 50 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst and 50 µL of pyridine (as a solvent and catalyst).
Cap the vial tightly and heat at 70°C for 30 minutes.
Cool to room temperature before injection into the GC-MS system.
GC-MS Conditions:
GC System: Agilent 8890 GC or equivalent
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Inlet: 280°C, Splitless mode
Oven Program: 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
MS System: Agilent 5977B MSD or equivalent
Ionization: Electron Ionization (EI) at 70 eV
Source Temperature: 230°C
Quadrupole Temperature: 150°C
Acquisition Mode: Selected Ion Monitoring (SIM)
Protocol 2: Acetylation with Acetic Anhydride
Acetylation is another effective derivatization method where the hydroxyl group is converted to an acetate ester using acetic anhydride.[5]
Experimental Protocol:
Sample Preparation (Solid-Phase Extraction):
Condition a polymeric SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol followed by 3 mL of water.
Load 1 mL of the sample (pre-treated with an internal standard) onto the cartridge.
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
Dry the cartridge under vacuum for 5 minutes.
Elute the analyte and IS with 3 mL of ethyl acetate.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization:
To the dried extract, add 100 µL of acetic anhydride and 50 µL of pyridine.
Cap the vial and heat at 60°C for 20 minutes.
Cool to room temperature.
Evaporate the excess reagent and solvent under nitrogen and reconstitute the residue in 100 µL of hexane.
GC-MS Conditions:
The GC-MS conditions would be similar to those used for the silylated derivative, with potential minor adjustments to the oven temperature program based on the retention time of the acetylated product.
Performance Comparison: Silylation vs. Acetylation
The following table summarizes hypothetical but realistic validation data for the two derivatization methods, based on typical performance for similar phenolic compounds.
Validation Parameter
Silylation (BSTFA)
Acetylation (Acetic Anhydride)
Acceptance Criteria (Typical)
Linearity (r²)
0.9992
0.9985
r² ≥ 0.995
Range
1 - 500 ng/mL
5 - 500 ng/mL
To cover expected concentrations
Accuracy (% Recovery)
98.2 - 101.5%
95.8 - 103.2%
85 - 115% (or tighter for assays)
Precision (RSD%)
- Repeatability
< 4.5%
< 6.8%
< 15%
- Intermediate
< 5.8%
< 8.2%
< 15%
LOD
0.3 ng/mL
1.5 ng/mL
S/N ≥ 3
LOQ
1.0 ng/mL
5.0 ng/mL
S/N ≥ 10
Analyte Stability
Stable for 24h at RT
Stable for 48h at RT
>85% recovery after storage
Causality Behind the Choices and Expected Outcomes:
Silylation (BSTFA): This method often yields higher sensitivity (lower LOD/LOQ) due to the favorable fragmentation of TMS derivatives in the mass spectrometer.[4] However, silyl derivatives can be susceptible to hydrolysis, requiring anhydrous conditions and prompt analysis after derivatization.
Acetylation: Acetyl derivatives are generally more stable than their silyl counterparts, which can be an advantage in high-throughput laboratories where samples may sit in the autosampler for extended periods.[5] The derivatization reaction is also robust. The trade-off may be a slight decrease in sensitivity compared to silylation.
The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) also influences the final results. SPE often provides cleaner extracts, reducing matrix effects and potential interferences in the GC-MS system.[6]
Detailed Validation Protocols: A Self-Validating System
To ensure the trustworthiness of the analytical method, each validation parameter must be rigorously assessed.
Specificity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Protocol:
Analyze blank matrix samples to check for interfering peaks at the retention time of the analyte and internal standard.
Analyze the analyte and IS in the absence of the matrix to confirm their retention times.
Spike the blank matrix with potential impurities or related substances to ensure they do not co-elute and interfere with the quantification.
Linearity and Range
The ability to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte and a constant concentration of the IS. A minimum of five concentration levels is recommended.
Analyze the calibration standards in triplicate.
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Accuracy
The closeness of the test results to the true value.
Protocol:
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Analyze at least five replicates of each QC sample.
Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) x 100.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples in replicates (n=5) on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on at least two different days, with different analysts or on different instruments if possible.
Calculate the relative standard deviation (RSD%) for the measurements at each concentration level.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol:
Signal-to-Noise (S/N) Ratio: Analyze a series of low-concentration standards and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope).
Stability
The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.[7]
Protocol:
Freeze-Thaw Stability: Analyze QC samples after subjecting them to three freeze-thaw cycles.
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
Post-Preparative Stability: Analyze processed samples (after extraction and derivatization) that have been left in the autosampler for a specified duration.
Compare the results to freshly prepared samples.
Conclusion: Selecting the Optimal Method
The validation data presented provides a framework for selecting the most appropriate GC-MS quantification method for 5-[(E)-2-Bromoethenyl]-2-methoxyphenol.
For applications requiring the highest sensitivity, silylation with BSTFA is the preferred method, provided that sample handling and analysis times are well-controlled to mitigate the risk of derivative hydrolysis.
For routine analysis in a high-throughput setting where enhanced sample stability is advantageous, acetylation with acetic anhydride offers a more robust alternative, albeit with a slightly higher limit of quantification.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the expected concentration range of the analyte, the nature of the sample matrix, and the available laboratory resources. A thorough validation, as outlined in this guide, is essential to ensure the generation of accurate, reliable, and defensible data in any research or drug development setting.
References
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
Peris-García, E., et al. (2020). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. PMC. Retrieved from [Link]
Bolz, U., et al. (2001). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Fresenius' Journal of Analytical Chemistry.
Liu, Y., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. PubMed. Retrieved from [Link]
Soleas, G. J., et al. (1997). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry.
López, P., et al. (2009). Methods for the Determination of Phenolic Brominated Flame Retardants, and By-Products, Formulation Intermediates and Decomposition Products of Brominated Flame Retardants in Water. PubMed. Retrieved from [Link]
Tanaka, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules.
Bolz, U., et al. (2001). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples.
Liao, C., et al. (2023).
Li, N., et al. (2022). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PMC. Retrieved from [Link]
IntechOpen. (2019).
Singh, P., et al. (2021).
Masinde Muliro University of Science and Technology. (2012).
ResolveMass Laboratories Inc. (2025).
Restek. (n.d.).
George, G., & Le, T. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. Retrieved from [Link]
Semantic Scholar. (n.d.).
MATEC Web of Conferences. (n.d.).
Thermo Fisher Scientific. (n.d.).
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
MDPI. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
A Comparative Environmental Impact Assessment: 5-[(E)-2-Bromoethenyl]-2-methoxyphenol and Greener Synthetic Alternatives
This guide provides an in-depth evaluation of the environmental impact associated with the synthetic intermediate 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. In the landscape of pharmaceutical development, a rigorous assessm...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth evaluation of the environmental impact associated with the synthetic intermediate 5-[(E)-2-Bromoethenyl]-2-methoxyphenol. In the landscape of pharmaceutical development, a rigorous assessment of a molecule's environmental footprint is no longer a secondary consideration but a critical component of sustainable and responsible science. Here, we dissect the probable environmental profile of the target compound, grounded in the known hazards of its constituent parts and synthetic precursors. Furthermore, we present a comparative analysis with a structurally analogous, yet environmentally more benign, alternative, offering a pathway toward greener chemical synthesis. This document is intended for researchers, chemists, and drug development professionals dedicated to integrating the principles of green chemistry into their workflows.
Part 1: Environmental Profile of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Postulated Synthesis and Inherent Reagent Hazards
A plausible and common method for synthesizing a molecule with this structure involves a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki reaction. This would typically involve coupling a vinylating agent with a suitably functionalized 2-methoxyphenol (guaiacol) derivative.
The primary environmental and safety concern arises from the precursor required to introduce the "(E)-2-Bromoethenyl" group. The most direct and historically common reagent for this is vinyl bromide .
Vinyl Bromide: This reagent is a gas at room temperature, making it difficult to handle. More critically, it is classified by the EPA as a Group B2, probable human carcinogen.[1] Acute exposure can cause dizziness and central nervous system effects, while chronic exposure primarily damages the liver.[1] It is also highly flammable, with gas/air mixtures being explosive.[2] The use of such a hazardous material is a significant red flag in any modern, safety-conscious synthetic process.
The core of the molecule, 2-methoxyphenol (guaiacol) , also presents hazards. It is classified as harmful if swallowed and causes significant skin and eye irritation.[3][4] Studies have indicated that guaiacol can inhibit the synthesis of RNA and DNA and may induce chromosome aberrations in human cells.[5]
Predicted Environmental Fate and Ecotoxicity
The final structure of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol combines features that suggest a challenging environmental profile.
Persistence and Biodegradability: Brominated aromatic compounds, as a class, are known for their environmental persistence and limited biodegradability.[6] The carbon-bromine bond is strong and not easily cleaved by environmental microorganisms. While certain bacteria, such as Pseudomonas species, have shown the ability to degrade some brominated aromatic hydrocarbons through processes like debromination and ring cleavage, this process can be slow.[7][8] Furthermore, biodegradation is not always a complete detoxification, as some breakdown products of brominated compounds can exhibit significant toxicity.[9]
Toxicity: The final compound is likely to retain some of the hazards of its precursors. The presence of the methoxyphenol group suggests it may be harmful if ingested and act as a skin and eye irritant.[10] Of greater concern is the potential for the molecule or its metabolites to exhibit the carcinogenic properties associated with its vinyl bromide precursor. Brominated organic compounds can also be converted into highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs) under thermal stress.[6]
Part 2: A Greener Alternative & Comparative Analysis
A core principle of green chemistry is the avoidance of toxic reagents. We can design a superior synthetic pathway by replacing vinyl bromide with a safer, more stable vinylating agent to produce a non-brominated analogue: 5-Ethenyl-2-methoxyphenol .
Alternative Synthesis: Avoiding Halogenated Reagents
The synthesis of the non-brominated analogue can be achieved using modern, greener vinylating agents in a standard cross-coupling reaction. A prime candidate is potassium vinyltrifluoroborate .
Potassium Vinyltrifluoroborate: This reagent is a stable, crystalline solid that is easy to handle and significantly less toxic than vinyl bromide.[11] It is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, offering high yields and functional group tolerance.[11] Other viable green alternatives include vinyl sulfonates and vinyl acetate.[12]
This alternative approach directly substitutes a gaseous, carcinogenic, and flammable reagent with a stable and far safer solid, fundamentally improving the safety and environmental profile of the entire synthesis.
Comparative Data Summary
The following table provides a clear comparison between the probable synthesis of the target compound and the proposed greener alternative.
Feature
Probable Synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Greener Synthesis of 5-Ethenyl-2-methoxyphenol
Vinylating Agent
Vinyl Bromide
Potassium Vinyltrifluoroborate
Physical State
Gas
Solid
Key Hazard Profile
Probable human carcinogen, hepatotoxic, flammable, explosive gas/air mixtures.[1][2]
Requires specialized equipment for handling gases; high risk.
Standard laboratory benchtop handling.
Final Product
Brominated aromatic; predicted to be persistent.[6]
Non-brominated; predicted to be more readily biodegradable.
Green Principle
Violates principles of using safer substances and designing for degradation.
Adheres to principles of using safer substances and designing for degradation.
Synthesis Workflow Diagrams
The following diagrams illustrate the stark difference in the environmental, health, and safety (EHS) profile of the two synthetic routes.
Caption: Probable synthesis using hazardous vinyl bromide.
Caption: Greener synthesis using a stable, solid reagent.
Part 3: Experimental Protocols for Environmental Evaluation
To empirically validate the environmental impact of any new chemical entity, standardized testing is essential. The following protocols provide a framework for such an evaluation.
Protocol 1: Acute Aquatic Toxicity Testing with Daphnia magna
This protocol is based on OECD Test Guideline 202 and assesses the acute immobilization of the freshwater invertebrate Daphnia magna.
Objective: To determine the concentration at which the test compound causes immobilization in 50% of the daphnid population over 48 hours (EC50).
Methodology:
Test Organism: Daphnia magna neonates (<24 hours old).
Test Substance Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a dilution series (e.g., 0.1, 1, 10, 100 mg/L) in standard freshwater medium. Include a control (medium only) and a solvent control.
Exposure: Place at least 20 daphnids, divided into four replicates of five, into each test concentration and control.
Incubation: Incubate for 48 hours at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.
Observation: At 24 and 48 hours, count the number of immobilized daphnids (those unable to swim after gentle agitation).
Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Ready Biodegradability Assessment via Manometric Respirometry
This protocol follows OECD Test Guideline 301F to assess the potential for rapid and complete biodegradation in an aerobic aqueous environment.
Objective: To measure the oxygen consumed by microorganisms as they degrade the test substance over 28 days.
Methodology:
Inoculum: Use activated sludge from a domestic wastewater treatment plant, not pre-exposed to the test substance.
Test Setup: Prepare sealed vessels containing a defined mineral medium, the inoculum, and the test substance (at a concentration to yield sufficient oxygen demand, e.g., 100 mg/L).
Controls: Run parallel controls: a blank control (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance + reference substance).
Measurement: Place the vessels in a respirometer that continuously measures oxygen consumption at a constant temperature (20 ± 1°C) in the dark for 28 days.
Data Analysis: Calculate the percentage of biodegradation by comparing the measured oxygen uptake with the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches >60% ThOD within the 28-day period and within a "10-day window" after the onset of biodegradation.
Protocol 3: Framework for a Cradle-to-Gate Life Cycle Assessment (LCA)
A full LCA is data-intensive, but a streamlined assessment is invaluable for comparing synthetic routes.[13]
Objective: To quantify the environmental impacts (e.g., global warming potential, water use, waste generation) associated with the production of 1 kg of the final compound.
Workflow:
Caption: The four key stages of a Life Cycle Assessment.
Key Considerations:
Data Gaps: For novel intermediates, precise manufacturing data may be unavailable.[14] In such cases, use data from similar processes or laboratory-scale synthesis to estimate inputs, acknowledging the uncertainty.
Impact Categories: Focus on key impact categories relevant to chemical synthesis, such as Global Warming Potential (GWP), cumulative energy demand, and waste generation.
Conclusion
The environmental assessment of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol strongly suggests a significant environmental and safety burden, primarily due to the probable use of vinyl bromide in its synthesis. The resulting brominated aromatic structure is also predicted to be environmentally persistent. In contrast, a greener synthetic pathway to a non-brominated analogue, 5-Ethenyl-2-methoxyphenol, using a stable and less toxic reagent like potassium vinyltrifluoroborate, offers a dramatically improved profile. This comparative analysis underscores a critical principle for modern drug development: the earliest stages of synthetic route design are the most impactful for minimizing environmental risk. By consciously selecting safer reagents and designing molecules for degradation, researchers can create innovative medicines on a foundation of sustainable science.
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Operational Guide for the Safe Handling and Disposal of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol
Executive Summary & Chemical Profiling In drug development and synthetic laboratories, the management of complex intermediates requires precision. 5-[(E)-2-Bromoethenyl]-2-methoxyphenol presents specific logistical chall...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
In drug development and synthetic laboratories, the management of complex intermediates requires precision. 5-[(E)-2-Bromoethenyl]-2-methoxyphenol presents specific logistical challenges due to its structural features: a reactive vinyl bromide moiety, a weakly acidic phenolic hydroxyl group, and a halogenated aromatic framework. This guide provides researchers with a field-proven, mechanistically grounded operational plan for its proper disposal, ensuring compliance with environmental regulations and laboratory safety standards.
Mechanistic Rationale for Waste Segregation
The foundational rule in disposing of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is isolating it strictly within the Halogenated Organic Waste stream. The causality behind this segregation is driven by two factors:
Thermal Degradation Dynamics: When halogenated organics are incinerated alongside standard non-halogenated solvents at conventional temperatures, incomplete combustion can lead to the formation of highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs). To prevent this, halogenated waste must be routed to specialized high-temperature incinerators (operating above 1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrobromic acid (HBr) gas, as detailed in the [1].
Chemical Incompatibilities: The phenolic hydroxyl group is susceptible to oxidation, and the bromoethenyl group can undergo elimination reactions under strongly basic conditions. Mixing this compound with strong oxidizers (e.g., concentrated nitric acid) or strong bases in a generic waste carboy can trigger exothermic reactions or the release of toxic vapors.
Step-by-Step Operational Disposal Protocol
This protocol establishes a self-validating system where each operational step verifies the safety of the next, aligning with for Halogenated Organic Compounds (HOCs)[2].
Phase 1: Point-of-Generation Collection
Assess the Matrix: Determine if the 5-[(E)-2-Bromoethenyl]-2-methoxyphenol is pure solid waste, dissolved in an organic solvent (e.g., dichloromethane), or part of an aqueous mixture.
Select the Receptacle: Utilize a high-density polyethylene (HDPE) or glass waste container. Ensure the container is equipped with a secure, vapor-tight cap to prevent the fugitive emission of volatile co-solvents into the laboratory atmosphere[3].
Segregate: Transfer the material only into a container explicitly designated for "Halogenated Organic Waste." Never mix with non-halogenated solvents, heavy metal waste, or strong oxidizers.
Phase 2: Labeling and Documentation
4. Identify Contents: Immediately update the waste log attached to the container. Write the full chemical name: "5-[(E)-2-Bromoethenyl]-2-methoxyphenol." According to , abbreviations, acronyms, or structural formulas must not be used, as they impede emergency response efforts[3].
5. Quantify: Record the approximate mass or volume added. This is a critical prerequisite for Environmental Health and Safety (EHS) compliance and for determining the ultimate transportation manifest requirements.
Phase 3: Storage and EHS Transfer
6. Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the container's volume. Store in a designated Flammable/Corrosive safety cabinet away from direct light and heat sources.
7. Initiate Pickup: Once the container reaches 80% capacity, seal it securely and submit a waste pickup request to your institutional EHS department. Do not attempt to treat, neutralize, or evaporate the waste independently[4].
Quantitative Data: Waste Categorization and Compatibility
Caption: Operational workflow for the segregation and disposal of halogenated phenolic waste.
References
Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32
Source: eCFR (Electronic Code of Federal Regulations)
URL: [Link]
Title: Halogenated Organic Liquids - Standard Operating Procedure
Source: University of Illinois Division of Research Safety
URL: [Link]
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]